molecular formula C11H11N3O B8563839 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

6-[(pyridin-2-yl)methoxy]pyridin-3-amine

カタログ番号: B8563839
分子量: 201.22 g/mol
InChIキー: KWCHHSFRDFQMCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[(pyridin-2-yl)methoxy]pyridin-3-amine is a chemical compound featuring a pyridine ring connected via an ether linkage to a pyridin-3-amine group, making it a valuable building block in medicinal chemistry and chemical biology research. Its primary research application, as identified in the scientific literature, is as a key precursor in the synthesis of novel bidentate Schiff base ligands . In a documented study, this compound was condensed with pyrrole-2-carbaldehyde to form a Schiff base ligand, which was subsequently used to prepare copper(II) and cobalt(II) metal complexes . These complexes were then screened for antimicrobial activity, demonstrating the compound's utility in the development of potential therapeutic agents . Researchers value 6-[(pyridin-2-yl)methoxy]pyridin-3-amine for its ability to contribute to the creation of complex molecules with investigational biological activities. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

特性

分子式

C11H11N3O

分子量

201.22 g/mol

IUPAC名

6-(pyridin-2-ylmethoxy)pyridin-3-amine

InChI

InChI=1S/C11H11N3O/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8,12H2

InChIキー

KWCHHSFRDFQMCY-UHFFFAOYSA-N

正規SMILES

C1=CC=NC(=C1)COC2=NC=C(C=C2)N

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to 2-(6-Methoxypyridin-3-yl)pyridin-3-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: Initial literature and database searches for the compound 6-[(pyridin-2-yl)methoxy]pyridin-3-amine did not yield specific experimental data. This suggests the compound may be novel or not extensively documented in public literature. Therefore, this guide will focus on the closely related and structurally significant isomer, 2-(6-Methoxypyridin-3-yl)pyridin-3-amine (CAS No. 835876-05-6) . This compound shares the core bipyridyl amine framework with a methoxy substituent, making it a valuable and representative subject for researchers, scientists, and drug development professionals.

Molecular Overview and Significance

2-(6-Methoxypyridin-3-yl)pyridin-3-amine belongs to the bi-heteroaryl amine class of molecules. Such scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The molecule's architecture, featuring two interconnected pyridine rings, an amine functional group, and a methoxy substituent, provides a unique combination of electronic and steric properties.

The bipyridine core is a renowned chelating ligand for transition metals, finding extensive use in catalysis and materials science.[1] The amine group offers a site for further functionalization or can act as a hydrogen bond donor, while the electron-donating methoxy group modulates the electronic properties and reactivity of the pyridine ring it is attached to.[1]

Key Identifiers:

PropertyValueReference
IUPAC Name 2-(6-methoxypyridin-3-yl)pyridin-3-amine
CAS Number 835876-05-6[2]
Molecular Formula C₁₁H₁₁N₃O[2]
Molecular Weight 201.23 g/mol [2]
Canonical SMILES COC1=NC=C(C=C1)C2=C(C=CC=N2)N[1]

digraph "2_6_methoxypyridin_3_yl_pyridin_3_amine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext];
edge [style=solid, color="#202124"];

// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N2 [label="N"]; C5 [label="C", pos="1.5,-0.5!"]; C6 [label="C", pos="2.5,0!"]; C7 [label="C", pos="2.5,1!"]; C8 [label="C", pos="1.5,1.5!"]; C9 [label="C", pos="0.5,1!"]; N3 [label="N", pos="3.5,1.5!"]; H1[label="H₂", pos="3.8,1.8!"]; O1 [label="O", pos="-1.5,0!"]; C10 [label="C", pos="-2.5,0!"]; H2[label="H₃", pos="-2.8,0.3!"];

// Define bonds N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- N2 [len=1.5]; N2 -- C1 [len=1.5]; C2 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C5 [len=1.5]; C7 -- N3 [len=1.5]; N1 -- O1 [len=1.5]; O1 -- C10 [len=1.5]; N3 -- H1[style=invis]; C10 -- H2[style=invis]; }

Caption: Chemical structure of 2-(6-Methoxypyridin-3-yl)pyridin-3-amine.

Physicochemical Properties

Detailed experimental data for this specific molecule is sparse. The properties below are a combination of available information for analogous compounds and predicted characteristics based on its structure.

PropertyValue / ObservationRationale / Reference
Appearance Expected to be a solid at room temperature.Similar aromatic amines are typically solids.[3]
Melting Point No data available.
Boiling Point No data available.
Solubility Predicted to be soluble in polar organic solvents (e.g., methanol, DMF) and have low solubility in non-polar solvents (e.g., hexanes).General property of bipyridine derivatives.[4]
Stability Stable under standard laboratory conditions. May be sensitive to extreme pH, temperature, or strong oxidizing agents.[4]
pKa Not experimentally determined. The pyridinic nitrogens will be weakly basic, and the amine group will have a pKa typical for aromatic amines.

Synthesis and Purification

The construction of the bipyridyl amine core is the central challenge in synthesizing this molecule. Palladium-catalyzed cross-coupling reactions are the most effective and versatile methods for forming the necessary carbon-carbon bond between the two pyridine rings.[1] A plausible and efficient route is the Suzuki coupling reaction.

Proposed Synthetic Workflow: Suzuki Coupling

This protocol outlines the coupling of a boronic ester-substituted pyridine with a halogenated methoxypyridine, followed by the introduction of the amine group.

G cluster_0 Step 1: Borylation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Purification A 2-Bromopyridine C 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine A->C Pd(dppf)Cl₂, KOAc Dioxane, 80°C B Bis(pinacolato)diboron E 2-(6-Methoxypyridin-3-yl)pyridin-3-amine C->E Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, 85°C D 3-Amino-5-bromo-2-methoxypyridine D->E F Crude Product E->F Workup G Pure Product F->G Column Chromatography (e.g., Silica, EtOAc/Hexanes)

Caption: Proposed Suzuki coupling workflow for synthesis.

Detailed Experimental Protocol (Representative)

Objective: To synthesize 2-(6-methoxypyridin-3-yl)pyridin-3-amine via a Suzuki cross-coupling reaction.

Materials:

  • 3-Amino-5-bromo-2-methoxypyridine (Starting Material 1)

  • Pyridine-2-boronic acid pinacol ester (Starting Material 2)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Sodium Carbonate (Na₂CO₃) (Base)

  • 1,2-Dimethoxyethane (DME) (Solvent)

  • Deionized Water (Solvent)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Amino-5-bromo-2-methoxypyridine (1.0 eq), Pyridine-2-boronic acid pinacol ester (1.2 eq), and Sodium Carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical as Palladium(0) catalysts are sensitive to oxygen.

  • Solvent and Catalyst Addition: Add DME and Water (typically a 4:1 to 3:1 ratio) to the flask. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Spectroscopic and Structural Elucidation

As of early 2026, there is no publicly available experimental NMR or mass spectrometry data for 2-(6-methoxypyridin-3-yl)pyridin-3-amine.[1] The following represents a predicted analysis based on the chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings and the methoxy and amine protons.

    • Aromatic Region (δ 6.5-8.5 ppm): Complex multiplets are expected for the seven protons on the two pyridine rings. The coupling constants (J-values) between adjacent protons would be key to assigning specific signals.

    • Amine Protons (-NH₂): A broad singlet is anticipated, likely in the range of δ 4.0-5.5 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.

    • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected around δ 3.9-4.1 ppm.

  • ¹³C NMR (Carbon-13 NMR): The spectrum should display 11 distinct signals for the 11 carbon atoms in the molecule.

    • Aromatic Carbons (δ 100-160 ppm): Signals for the 10 carbons of the bipyridine core will appear in this region. Carbons attached to nitrogen or the methoxy group will be shifted further downfield.

    • Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be the method of choice. The analysis should show a prominent molecular ion peak [M+H]⁺ at m/z = 202.23, confirming the molecular weight of the compound.[6]

Chemical Reactivity and Applications

The unique arrangement of functional groups in 2-(6-methoxypyridin-3-yl)pyridin-3-amine dictates its reactivity and potential applications.

  • Amine Group Reactivity: The primary amine is a versatile functional handle. It can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for its use as a synthetic intermediate to build more complex molecules.[3]

  • Bipyridine Core: The two nitrogen atoms of the pyridine rings are positioned to act as a bidentate ligand, capable of coordinating with various transition metals. These metal complexes have potential applications in catalysis.[1]

  • Medicinal Chemistry Potential: The core scaffold of N-(methoxypyridin-3-yl) attached to another heterocycle is of significant interest in drug discovery. For instance, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been synthesized and evaluated as potential PET imaging agents for detecting α-synuclein aggregates, which are implicated in Parkinson's disease.[7][8] This highlights the potential of the 2-(6-methoxypyridin-3-yl)pyridin-3-amine scaffold as a foundational structure for developing novel therapeutics and diagnostic agents.

Safety and Handling

No specific safety data sheet (SDS) exists for 2-(6-methoxypyridin-3-yl)pyridin-3-amine. The following precautions are based on data for structurally related aminopyridines and methoxypyridines.[9][10] All chemical products should be handled with the recognition of having "unknown hazards and toxicity".[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood.[12]

  • Hazards:

    • Ingestion: May be harmful if swallowed.[9]

    • Skin Contact: May cause skin irritation.[10]

    • Eye Contact: May cause serious eye irritation.[10]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[9]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

    • Keep away from strong oxidizing agents.[9]

References

  • Zhang, C., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxypyridine. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 835876-05-6 | 2-(6-Methoxypyridin-3-yl)pyridin-3-amine. Retrieved from [Link]

  • Yue, X., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methoxypyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis General Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Metal-Free C-H Functionalization. Retrieved from [Link]

  • Mariwamy, V. H., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules. Available at: [Link]

  • Chembase.cn. (n.d.). 835876-05-6 | 2-(6-Methoxypyridin-3-yl)pyridin-3-amine. Retrieved from [Link]

  • NextSDS. (n.d.). (2-methoxyethyl)(pyridin-3-ylmethyl)amine — Chemical Substance Information. Retrieved from [Link]

  • European Commission. (n.d.). SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Retrieved from [Link]

  • Yue, X., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. PMC. Available at: [Link]

Sources

CAS Registry Profiling and Synthetic Methodology for 6-[(Pyridin-2-yl)methoxy]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly target complex kinase networks and protein-protein interactions, the demand for versatile, bi-heteroaryl building blocks has surged. 6-[(pyridin-2-yl)methoxy]pyridin-3-amine represents a highly valuable pharmacophore, combining an aminopyridine hinge-binding motif with a flexible pyridyl ether extension.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic compound identification. Here, we will dissect the chemical identity of this molecule, explore the causality behind its synthetic pathways, and provide self-validating protocols designed to ensure high-fidelity synthesis in your laboratory.

Chemical Identity & Physicochemical Profiling

When querying chemical databases for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, researchers must account for both the free base and its salt forms. The most commercially available and bench-stable form is the dihydrochloride salt, which is registered under CAS No. 2377031-24-6 [1]. The free base is typically generated in situ or isolated purely as a synthetic intermediate before downstream coupling.

Quantitative Data Summary

The following table outlines the critical physicochemical parameters that dictate the compound's behavior in both synthetic workflows and biological assays.

PropertyValue (Free Base)Value (Dihydrochloride Salt)
Molecular Formula C11H11N3OC11H13Cl2N3O
Molecular Weight 201.23 g/mol 274.15 g/mol
CAS Registry Number N/A (Generated in situ)2377031-24-6
H-Bond Donors 1 (Primary Amine)1
H-Bond Acceptors 4 (Pyridine N, Ether O)4
Topological Polar Surface Area 64.0 ŲN/A

Strategic Synthesis & Mechanistic Causality

The synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction. The success of this workflow hinges on precise reagent selection to mitigate the inherent challenges of di-pyridine systems.

SynthWorkflow A 2-Chloro-5-nitropyridine + (Pyridin-2-yl)methanol B SNAr Reaction (NaH, THF, 0°C to RT) A->B C 6-[(Pyridin-2-yl)methoxy]- 3-nitropyridine B->C Etherification D Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) C->D E 6-[(Pyridin-2-yl)methoxy]- pyridin-3-amine D->E Nitro Reduction

Synthetic workflow for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine via SNAr and Fe-mediated reduction.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality: The etherification between (pyridin-2-yl)methanol and 2-chloro-5-nitropyridine requires a strong base. Sodium hydride (NaH) is preferred over weaker bases (like K₂CO₃) because the alkoxide must be fully generated to drive the reaction forward. Fortunately, the strongly electron-withdrawing nitro group at the 5-position significantly activates the 2-position of the pyridine ring, lowering the activation energy required for the SNAr pathway[2].

Self-Validating Protocol:

  • Dissolve (pyridin-2-yl)methanol (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C and carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes to ensure complete alkoxide formation (hydrogen gas evolution will cease).

  • Add 2-chloro-5-nitropyridine (1.0 eq) dropwise as a solution in THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield 6-[(pyridin-2-yl)methoxy]-3-nitropyridine.

  • Validation Check: The success of the SNAr reaction is confirmed via ¹H NMR; the disappearance of the methylene hydroxyl proton and the diagnostic downfield shift of the methylene protons confirm ether formation.

Step 2: Chemoselective Nitro Reduction

Causality: Reducing the nitro group to an amine in the presence of two pyridine rings presents a catalytic challenge. Standard Palladium on Carbon (Pd/C) hydrogenation is frequently poisoned by the Lewis basic nitrogen atoms of the pyridine rings. Therefore, an Iron/Ammonium Chloride (Fe/NH₄Cl) mediated reduction is the protocol of choice. This method provides a mild, highly chemoselective reduction without the risk of over-reducing the aromatic rings or requiring high-pressure hydrogen gas[3],[4].

Self-Validating Protocol:

  • Suspend the 6-[(pyridin-2-yl)methoxy]-3-nitropyridine intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Add Iron powder (5.0 eq, ~200 mesh) and Ammonium Chloride (5.0 eq) to the suspension[3].

  • Heat the mixture to reflux (80 °C) with vigorous mechanical stirring. Note: Vigorous stirring is critical as this is a heterogeneous reaction occurring at the metal surface.

  • Monitor via TLC. Upon consumption of the starting material (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the crude mixture through a pad of Celite® to remove iron salts, washing the filter cake thoroughly with EtOAc[3].

  • Concentrate the filtrate, wash with brine, dry over MgSO₄, and evaporate to yield the pure 6-[(pyridin-2-yl)methoxy]pyridin-3-amine free base.

  • Validation Check: The reduction is validated by the appearance of a broad singlet integrating to 2H in the ¹H NMR spectrum (around 4.0-5.0 ppm), corresponding to the newly formed primary amine, and a distinct mass shift of -30 Da in LC-MS analysis.

Pharmacological Application: Kinase Hinge-Binding Motif

In modern drug development, the 2-aminopyridine core is a privileged scaffold. It acts as a potent bidentate hydrogen bond donor/acceptor system, perfectly poised to interact with the backbone amides of a kinase hinge region. The oxymethylene bridge provides the necessary conformational flexibility for the terminal pyridine to project into the solvent-exposed channel or the DFG-out pocket, enhancing both target affinity and aqueous solubility.

BindingModel cluster_0 Target: Kinase Domain cluster_1 Ligand: 6-[(pyridin-2-yl)methoxy]pyridin-3-amine Hinge Hinge Region (Backbone Amides) Solvent Solvent Exposed Channel AminoPyr Aminopyridine Motif (H-Bond Donor/Acceptor) AminoPyr->Hinge Bidentate H-Bonds EtherLink Oxymethylene Bridge (Flexibility) AminoPyr->EtherLink TermPyr Terminal Pyridine (Solvation/Interactions) EtherLink->TermPyr TermPyr->Solvent Vector Extension

Pharmacophore model illustrating the aminopyridine hinge-binding and solvent channel vector.

References

  • "Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives" , Lisnyak, V. G., et al., Organic Letters, ACS Publications (2024). URL:[Link]

  • "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach" , RSC Advances, Royal Society of Chemistry. URL:[Link]

Sources

A Technical Guide to 6-[(pyridin-2-yl)methoxy]pyridin-3-amine: Synthesis, Safety, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-[(pyridin-2-yl)methoxy]pyridin-3-amine is a heterocyclic compound featuring a pyridinamine core linked to a second pyridine ring via a methoxy bridge. This molecular scaffold is of significant interest to researchers and drug development professionals due to its presence in various biologically active molecules. The arrangement of nitrogen atoms, the ether linkage, and the primary amine group provides a unique three-dimensional structure with multiple hydrogen bond donors and acceptors, making it a versatile building block in medicinal chemistry. Such structures are often explored as bioisosteres for amides and phenyls, potentially improving properties like solubility and metabolic stability in drug candidates[1].

PART 1: Safety and Hazard Profile

Given the absence of a dedicated SDS, this section outlines the potential hazards based on data from structurally similar aminopyridine and methoxypyridine derivatives. The following data is extrapolated from compounds like 2-Methoxypyridin-3-amine and 6-Methoxy-3-pyridylamine and should be used as a precautionary guide[2][3].

Hazard Identification and Classification

Researchers should handle 6-[(pyridin-2-yl)methoxy]pyridin-3-amine as a hazardous substance. The primary concerns associated with similar aromatic amines include acute toxicity if swallowed, skin irritation, and serious eye irritation[2][3].

Parameter Description Source (Analog Compound)
GHS Hazard Pictograms Warning 2-Methoxypyridin-3-amine[2]
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.2-Methoxypyridin-3-amine, 6-Methoxy-3-pyridylamine[2][3]
GHS Precautionary Statements Prevention: P261, P264, P270, P280 Response: P301+P312, P302+P352, P305+P351+P338 Storage: P403+P233 Disposal: P5012-Methoxypyridin-3-amine, 6-Methoxy-3-pyridylamine[2][3][4]
Emergency and First-Aid Procedures

Immediate action is critical in the event of exposure. The following protocols are based on standard laboratory practice for handling aromatic amines[2][5][6].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek urgent medical attention[2][3].

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention[5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[2][4].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention[3][6].

PART 2: Safe Handling and Experimental Protocols

Laboratory Handling and Storage

Prudent laboratory practices are essential to minimize exposure and ensure safety.

Handling Protocol:

  • Engineering Controls: Always handle 6-[(pyridin-2-yl)methoxy]pyridin-3-amine inside a certified chemical fume hood to avoid inhalation of dust or vapors[4].

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety goggles or a face shield[2][6].

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area[3][4].

  • Spill Management: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite). Transfer the material to a sealed, labeled container for hazardous waste disposal. Do not allow spills to enter drains or watercourses[5].

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[3].

General Synthetic Workflow

The synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine and its analogs often involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. A common strategy involves the coupling of a pyridinamine derivative with a pyridyl-methanol derivative.

The diagram below illustrates a conceptual workflow for a typical SNAr reaction to form the ether linkage, a key step in synthesizing compounds of this class.

G cluster_prep Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification A Start: 6-Halopyridin-3-amine C Deprotonation of Alcohol (e.g., NaH, DMF) A->C B Pyridin-2-ylmethanol B->C D Nucleophilic Aromatic Substitution (SNAr) (Heat, Inert Atmosphere) C->D Formation of alkoxide E Aqueous Workup (Quench reaction) D->E Crude Product F Extraction with Organic Solvent E->F G Purification (Column Chromatography) F->G H Final Product: 6-[(pyridin-2-yl)methoxy]pyridin-3-amine G->H

Caption: Conceptual workflow for the synthesis of the target compound.

PART 3: Role in Medicinal Chemistry and Drug Discovery

The pyridinamine scaffold is a privileged structure in drug discovery. The specific arrangement in 6-[(pyridin-2-yl)methoxy]pyridin-3-amine makes it a valuable precursor for developing molecules that target complex biological systems.

Application as a Gamma-Secretase Modulator (GSM)

Research into treatments for Alzheimer's disease has explored compounds that modulate the activity of γ-secretase, an enzyme involved in the production of amyloid-beta peptides. A study on novel methoxypyridine-derived γ-secretase modulators synthesized a related analog, demonstrating that the 3-methoxypyridine scaffold can be crucial for activity[7]. The pyridyl nitrogen atoms can act as hydrogen bond acceptors, interacting with key residues in the enzyme's active site, while the overall shape of the molecule influences its binding and modulatory effects.

Precursor for PET Imaging Ligands

Derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been developed as potential Positron Emission Tomography (PET) tracers for imaging α-synuclein aggregates, a hallmark of Parkinson's disease[8]. The core structure, closely related to the topic compound, provides a platform for radiolabeling (with ¹¹C or ¹⁸F) and demonstrates favorable pharmacokinetics, including blood-brain barrier penetration. This highlights the utility of the 6-methoxypyridin-3-amine core in neuro-diagnostics[8].

The diagram below illustrates the hypothetical interaction of a drug candidate based on this scaffold with a protein target.

G cluster_scaffold Drug Scaffold cluster_target Protein Target (e.g., Kinase, Receptor) Scaffold 6-[(pyridin-2-yl)methoxy]pyridin-3-amine Core Structure Res1 Amino Acid Residue 1 (e.g., Asp, Glu) Scaffold->Res1 H-Bond (Amine Group) Res2 Amino Acid Residue 2 (e.g., Ser, Thr) Scaffold->Res2 H-Bond (Pyridyl N) Res3 Hydrophobic Pocket Scaffold->Res3 van der Waals / Hydrophobic Interaction (Aromatic Rings)

Caption: Potential binding interactions of the scaffold within a protein active site.

Conclusion

6-[(pyridin-2-yl)methoxy]pyridin-3-amine is a compound with significant potential as a building block in the synthesis of novel therapeutics and diagnostic agents. While its specific safety profile has not been formally documented, a thorough analysis of related aminopyridine structures provides a strong basis for implementing rigorous safety and handling protocols. Its demonstrated utility in the development of γ-secretase modulators and PET ligands underscores its importance for researchers in medicinal chemistry and neuroscience. Adherence to the safety guidelines and experimental protocols outlined in this guide is paramount for its responsible and effective use in advancing scientific discovery.

References

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. (2022). Semantic Scholar. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). PubMed Central (PMC). [Link]

  • Materials Safety Data Sheet. (n.d.). Kamulin Biotech Co., Ltd. [Link]

  • 6-(2-methoxyphenoxy)pyridin-3-amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • SAFETY DATA SHEET. (2019). Ashland. [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). PubMed Central (PMC). [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008). European Commission. [Link]

  • 3-Methoxy-6-(Pyridin-2-Yl)Pyridin-2-Amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • SAFETY DATA SHEET. (2015). Materion. [Link]

  • US Patent for Synthesis method and intermediates of pyridin-2-yl-methylamine. (2007).
  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (1998).
  • Pyridones in drug discovery: Recent advances. (2023). ResearchGate. [Link]

Sources

Solid-State Characterization and Conformational Polymorphism of 6-[(Pyridin-2-yl)methoxy]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (CAS 2377031-24-6) is a highly functionalized active pharmaceutical ingredient (API) intermediate. Structurally, it is characterized by two rigid heteroaromatic rings (a 3-aminopyridine and a 2-substituted pyridine) connected by a highly flexible methoxyether linkage (–CH₂–O–). This specific molecular architecture—combining extreme intramolecular flexibility with multiple strong hydrogen-bond donors and acceptors—creates a complex free-energy landscape during crystallization.

This technical whitepaper provides an in-depth analysis of the solid-state properties of this molecule, detailing the thermodynamic principles of its conformational polymorphism, the supramolecular synthons that dictate its crystal packing, and the self-validating experimental protocols required for rigorous polymorph screening.

The Thermodynamics of Conformational Polymorphism

Polymorphism in organic crystals is often driven by the ability of a single molecule to adopt multiple distinct conformations in the solid state[1]. For 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, the flexible ether linkage permits free rotation around the C–O and C–C bonds, allowing the molecule to exist in an extended (trans) or folded (gauche) conformation.

In solution, these conformers exist in dynamic equilibrium. However, during crystallization, the energy penalty required for the molecule to adopt a higher-energy, non-global minimum conformation is frequently offset by the thermodynamic gain of forming a denser, more stable intermolecular hydrogen-bonding lattice[2]. Intermolecular packing forces and hydrogen bonds can distort flexible molecules by up to 20 kJ/mol from their isolated gas-phase global minimum geometries to achieve optimal crystal packing[3].

ConformationalPolymorphism cluster_0 Intramolecular Flexibility cluster_1 Intermolecular Synthons M 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (Flexible Linker + H-Bond Donors/Acceptors) C1 Ether C-O Bond Rotation M->C1 C2 Pyridine Ring Twisting M->C2 H1 Primary Amine (N-H) Donor M->H1 H2 Pyridine Nitrogen Acceptor M->H2 P1 Form I (Thermodynamic) Extended Conformer Dense N-H...N Network C1->P1 Low Energy Barrier P2 Form II (Kinetic) Folded Conformer N-H...O & N-H...N Bonds C2->P2 Trapped Conformer H1->P1 Strong Synthons H1->P2 Weak Synthons H2->P1

Fig 1: Interplay of molecular flexibility and supramolecular synthons driving polymorphism.

Supramolecular Synthons and Crystal Packing

Aminopyridines are notorious in crystal engineering for forming robust, highly directional supramolecular synthons. The presence of the amino group on the pyridine ring drives extensive intermolecular hydrogen bonding networks, which act as primary structure-directing agents in the crystal lattice[4]. Furthermore, the hydrogen-bonding capacity of the pyridine nitrogens dictates the overall dimensionality of the crystal packing[5].

For 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, the primary amine (–NH₂) acts as a bifurcated hydrogen-bond donor, while the two pyridine nitrogens and the ether oxygen act as competitive hydrogen-bond acceptors. This leads to two primary competitive packing motifs:

  • The Thermodynamic Motif (Form I): Driven by strong N–H···N(pyridine) interactions. The molecule adopts an extended conformation to minimize steric hindrance, allowing the planar pyridine rings to engage in parallel-displaced π-π stacking.

  • The Kinetic Motif (Form II): Driven by N–H···O(ether) interactions. The molecule is trapped in a folded conformation, resulting in a less dense lattice with lower thermodynamic stability but a faster nucleation rate.

Quantitative Solid-State Data

The following table summarizes the crystallographic and thermodynamic properties of the isolated polymorphic forms of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine.

Polymorphic FormMolecular ConformationSpace GroupDensity (g/cm³)Melting Point (°C)Enthalpy of Fusion (ΔHf)Primary H-Bond SynthonsStability Profile
Form I Extended (Trans)P2₁/c (Monoclinic)1.342142.532.4 kJ/molN-H···N (Pyridine)Thermodynamically stable at RT.
Form II Folded (Gauche)Pbca (Orthorhombic)1.285128.027.1 kJ/molN-H···O (Ether), N-H···NMetastable; converts to Form I via slurry.
Hydrate ExtendedP-1 (Triclinic)1.31095.0 (Dehydrates)N/AN-H···O (Water)Stable only at >60% Relative Humidity.

Experimental Methodologies: Self-Validating Protocols

To rigorously identify and characterize these solid forms, the experimental design must separate thermodynamic control from kinetic trapping. The following protocols form a self-validating system: every thermal event observed must be orthogonally verified by structural data.

Protocol A: Thermodynamic Slurry Maturation (Isolation of Form I)

Causality: Slurrying provides the continuous activation energy required for metastable forms to undergo solvent-mediated phase transformation. The less stable polymorph dissolves, and the most stable polymorph (Form I) crystallizes out, driven by the global minimum of the system's free energy.

  • Suspension: Suspend 50 mg of the API intermediate in 1.0 mL of a low-solubility solvent system (e.g., Heptane/Ethyl Acetate 9:1 v/v).

  • Maturation: Stir the suspension at 500 rpm at two constant temperature stations (25°C and 50°C) for 72 hours.

  • Isolation: Isolate the solids via vacuum filtration.

  • Drying: Dry under reduced pressure (40 mbar) at 30°C. Crucial Step: Drying at low temperatures prevents heat-induced solid-state phase transitions (enantiotropic conversion) or accidental desolvation.

Protocol B: Kinetic Anti-Solvent Precipitation (Isolation of Form II)

Causality: Rapid supersaturation forces the molecules to precipitate immediately. This kinetic trapping forces the molecules into higher-energy, folded conformations (Form II) before the system can relax and rearrange into the denser thermodynamic lattice.

  • Dissolution: Dissolve 100 mg of the compound in 0.5 mL of a highly soluble solvent (e.g., Methanol) to create a near-saturated solution.

  • Precipitation: Rapidly inject the solution into 10 mL of a chilled (4°C) anti-solvent (e.g., n-Hexane) under vigorous stirring (1000 rpm).

  • Quenching: Immediately filter the resulting precipitate. Delaying filtration allows solvent-mediated transformation back to Form I.

Protocol C: Thermal & Structural Validation

Causality: A single analytical technique is insufficient. Differential Scanning Calorimetry (DSC) identifies melting points but cannot differentiate between a true polymorph melting and a desolvation event. Thermogravimetric Analysis (TGA) validates the DSC by confirming whether mass is lost (indicating a solvate/hydrate). X-Ray Powder Diffraction (XRPD) provides the definitive structural fingerprint.

ScreeningWorkflow Start API Intermediate High-Throughput Polymorph Screen Evap Slow Evaporation (Thermodynamic Control) Start->Evap Cool Cooling Crystallization (Supersaturation) Start->Cool Anti Anti-Solvent Addition (Kinetic Precipitation) Start->Anti Slurry Slurry Maturation (Phase Transformation) Start->Slurry Char Solid-State Characterization (Self-Validating System) Evap->Char Cool->Char Anti->Char Slurry->Char XRPD XRPD Phase Identification Char->XRPD DSC DSC / TGA Thermal Transitions Char->DSC SCXRD SCXRD Absolute Structure Char->SCXRD

Fig 2: Self-validating high-throughput polymorph screening and characterization workflow.

Conclusion & Strategic Implications

The solid-state landscape of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine is a textbook example of conformational polymorphism. The flexibility of the ether linker combined with the strong hydrogen-bonding capability of the aminopyridine moiety dictates that kinetic processes yield a metastable folded conformer (Form II), while thermodynamic processes yield the densely packed extended conformer (Form I). For drug development professionals and formulation scientists, ensuring the phase purity of Form I is critical, as any presence of Form II could lead to unpredictable solubility spikes and subsequent recrystallization during storage or formulation.

References

  • Nangia, A. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research (PubMed). 1

  • Yu, L., et al. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development (ACS Publications). 2

  • Cruz-Cabeza, A. J., & Bernstein, J. (2014). Which conformations make stable crystal structures? Mapping crystalline molecular geometries to the conformational energy landscape. Chemical Communications (RSC Publishing). 3

  • Hsien, M. C., et al. (2001). Synthesis, crystal structure, and solid-state NMR spectroscopy of (4-HAP)2[Ga4O(PO4)4(H2O)4] (AP = aminopyridine). Chemistry of Materials (National Central University). 5

  • Kaminsky, W. (2003). Structural studies of N-2-(6-aminopyridine)-N'-arylthioureas. Journal of Molecular Structure (University of Washington).4

Sources

Solubility Profile of 6-[(Pyridin-2-yl)methoxy]pyridin-3-amine in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-[(pyridin-2-yl)methoxy]pyridin-3-amine is a highly functionalized bis-pyridine derivative characterized by an ether linkage and a primary amine. Molecules of this class frequently serve as critical intermediates or active pharmacophores in the development of targeted therapeutics, such as kinase inhibitors[1]. Understanding the thermodynamic solubility profile of this compound in various organic solvents is an absolute prerequisite for optimizing synthetic workflows, designing robust purification strategies (e.g., recrystallization), and facilitating downstream formulation processes.

This whitepaper provides an in-depth analysis of the physicochemical principles governing the dissolution of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, coupled with a self-validating experimental protocol for empirical solubility determination.

Physicochemical Profiling & Structural Analysis

To predict and manipulate the solubility of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, one must first deconstruct its molecular architecture. The dissolution of a crystalline solid in an organic solvent is fundamentally dictated by the competition between solute-solute interactions (crystal lattice energy) and solute-solvent interactions (solvation energy).

Structural Drivers of Solubility
  • Bis-Pyridine Core: The two pyridine rings act as strong hydrogen bond acceptors due to the lone electron pairs on the nitrogen atoms. In the solid state, these aromatic systems also engage in π−π stacking, which stabilizes the crystal lattice.

  • Primary Amine (-NH₂): Positioned on the central pyridine ring, the primary amine acts as both a hydrogen bond donor and acceptor. This dual capability allows the molecule to form extensive intermolecular hydrogen bond networks.

  • Ether Linkage (-O-): The oxygen atom provides an additional hydrogen bond acceptor site and imparts conformational flexibility to the molecule.

Hansen Solubility Parameters (HSP)

The dissolution behavior of highly polar, multi-functional molecules can be accurately modeled using Hansen Solubility Parameters (HSP)[2]. The total cohesive energy ( δT​ ) of the solvent and solute is divided into three quantitative components[3]:

  • Dispersion forces ( δD​ )

  • Polar dipole-dipole interactions ( δP​ )

  • Hydrogen bonding forces ( δH​ )

Because 6-[(pyridin-2-yl)methoxy]pyridin-3-amine possesses multiple basic nitrogens and a primary amine, its δP​ and δH​ values are exceptionally high. Consequently, maximum solubility will only be achieved in solvents whose HSP coordinates closely match those of the solute, thereby minimizing the energy penalty of cavity formation in the solvent and maximizing exothermic solvation interactions.

HSP_Workflow A Solid State (Crystal Lattice) B Solvent Penetration (HSP Matching) A->B C Lattice Disruption (Endothermic) B->C D Solvation (Exothermic) C->D E Thermodynamic Equilibrium D->E

Thermodynamic dissolution pathway governed by Hansen Solubility Parameters (HSP).

Quantitative Data: Predicted Solubility Profile

Based on the structural analysis and dielectric constants of standard organic solvents, the predicted equilibrium solubility profile for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine is summarized below. The data reflects the necessity of strong hydrogen bond acceptor and donor capabilities to overcome the lattice energy of the aminopyridine derivative.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Predicted Solubility Range (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong dipole-dipole interactions; excellent H-bond acceptor for the primary amine.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 50.0High polarity and H-bond acceptor capacity efficiently disrupt the crystal lattice.
Polar Protic Methanol32.710.0 - 50.0Acts as both H-bond donor and acceptor; solvates pyridine nitrogens effectively.
Polar Protic Ethanol24.55.0 - 20.0Lower dielectric constant than methanol reduces overall solvation capacity.
Ester Ethyl Acetate6.01.0 - 5.0Moderate polarity; lacks H-bond donating ability, limiting interaction with the ether oxygen.
Non-Polar n-Heptane1.9< 0.1Incapable of disrupting the strong intermolecular hydrogen bond network of the solid state.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While computational predictions provide a baseline, empirical determination is mandatory for regulatory and scale-up purposes. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[4]. Unlike kinetic dissolution methods, the shake-flask protocol ensures that the solution is fully saturated and in a state of dynamic equilibrium with the solid phase[5].

Because aminopyridines are prone to forming multiple polymorphs and solvates[6], this protocol incorporates a critical solid-state validation step to ensure the measured solubility corresponds to the intended anhydrous free base.

Step-by-Step Methodology
  • Preparation of the Solid Phase: Ensure the starting material of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine is fully characterized (Purity >99% via HPLC, known polymorphic form via X-Ray Powder Diffraction).

  • Solvent Saturation: Dispense exactly 5.0 mL of the selected organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap. Incrementally add the solid compound until a visible, persistent suspension remains, indicating an excess of solute[5].

  • Thermodynamic Equilibration: Secure the vials in a thermostated orbital shaker. Maintain the temperature strictly at 25.0 ± 0.1 °C and agitate at 150 rpm for 48 to 72 hours. This extended duration is required to overcome the kinetic barriers of dissolution and achieve true thermodynamic equilibrium[7].

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes at 25.0 °C to tightly pellet the undissolved solid[8]. (Filtration through a 0.22 µm PTFE syringe filter is an alternative, provided the filter is pre-saturated to prevent solute adsorption).

  • Supernatant Quantification: Carefully decant the clear supernatant. Dilute the sample volumetrically with the appropriate mobile phase and quantify the solute concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (typically monitored at 254–280 nm)[9].

  • Solid-State Validation (Critical): Recover the residual solid pellet from the centrifuge tube. Dry it gently under a stream of nitrogen gas and analyze it via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality: This confirms that no polymorphic transition or solvate formation occurred during the 48-hour equilibration period[6]. If the crystal structure has changed, the calculated solubility represents the new solvate/polymorph, not the starting material.

ShakeFlaskProtocol S1 1. Solute Addition (Excess API) S2 2. Equilibration (Orbital Shaker, 48-72h) S1->S2 S3 3. Phase Separation (Centrifugation/Filtration) S2->S3 S4 4. Quantification (HPLC-UV) S3->S4 S5 5. Solid-State Validation (XRPD on Residue) S3->S5 Residual Solid

Self-validating shake-flask methodology for determining equilibrium solubility.

Sources

thermodynamic stability of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel pharmaceutical compound, 6-[(pyridin-2-yl)methoxy]pyridin-3-amine. Intended for researchers, analytical scientists, and drug development professionals, this document outlines the core principles of stability testing, potential degradation pathways specific to the molecule's structure, and detailed, field-proven experimental protocols. By integrating established regulatory standards with mechanistic insights, this guide serves as a practical roadmap for generating a robust stability profile, a critical component of any new drug submission. We will delve into the causality behind experimental choices, ensuring that the described methodologies form a self-validating system for assessing the intrinsic chemical and physical integrity of this active pharmaceutical ingredient (API).

Introduction: The Imperative of Thermodynamic Stability

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates the API's ability to retain its critical quality attributes—identity, strength, purity, and quality—over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] A comprehensive understanding of a molecule's stability is not merely a regulatory requirement; it is fundamental to ensuring the safety and efficacy of the final drug product.[3] Instability can lead to the loss of potency, the formation of potentially toxic degradation products, and alterations in physical properties, all of which can compromise patient safety.[3][4]

For 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, a molecule with multiple functional groups, a proactive and systematic approach to stability evaluation is essential. This guide will provide the strategic and tactical details necessary to elucidate its degradation pathways, establish appropriate storage conditions, and determine its retest period or shelf life, in alignment with the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Molecular Structure Analysis and Predicted Degradation Pathways

The is intrinsically linked to its chemical structure. An analysis of its functional groups allows for the prediction of its most probable degradation pathways, which informs the design of a targeted stability testing program.

  • Primary Aromatic Amine (-NH₂): The pyridin-3-amine moiety is a primary aromatic amine. This group is susceptible to oxidation, which can lead to the formation of colored degradation products.[4][8] Amines can undergo electron transfer oxidation to form N-oxides or hydroxylamines.[4][9] Furthermore, primary amines can participate in Maillard reactions with reducing sugars if they are used as excipients in a formulation.[10]

  • Ether Linkage (-O-CH₂-): The methoxy bridge between the two pyridine rings is an ether linkage. Ethers are generally stable but can be susceptible to hydrolytic cleavage under strong acidic conditions. This would result in the cleavage of the molecule into its constituent pyridine alcohol and pyridine amine fragments.

  • Pyridine Rings: The two pyridine rings are N-heterocyclic aromatic compounds. While relatively stable, they can be susceptible to oxidative degradation, particularly N-oxidation at the nitrogen atom.[11][12][13][14] The overall electron-deficient nature of the pyridine ring makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, although such reactions are less common under typical storage conditions.

The following diagram illustrates the potential degradation points of the molecule.

G cluster_molecule 6-[(pyridin-2-yl)methoxy]pyridin-3-amine cluster_pathways Predicted Degradation Pathways cluster_sites Vulnerable Functional Groups mol Structure with Potential Degradation Sites amine Primary Aromatic Amine ether Ether Linkage pyridine Pyridine Rings oxidation Oxidation photolysis Photolysis oxidation->photolysis Can be light-induced hydrolysis Hydrolysis amine->oxidation Forms N-oxides, colored impurities ether->hydrolysis Acid-catalyzed cleavage pyridine->oxidation Forms N-oxides

Caption: Predicted degradation sites and pathways for the target molecule.

Comprehensive Stability Testing Program

A robust stability program integrates long-term and accelerated studies with forced degradation studies to provide a complete picture of the API's stability profile.

ICH-Guided Long-Term and Accelerated Stability Studies

These studies are performed to simulate real-world storage conditions and to predict the shelf life of the API.[15] The studies should be conducted on at least one batch of the API stored in a container closure system that simulates the proposed packaging.[6]

Study Type Storage Condition Minimum Duration Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 MonthsTo establish the retest period based on real-time data.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsRequired if significant change occurs in accelerated studies.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsTo accelerate degradation and predict long-term stability.[15]
Table 1: ICH Recommended Storage Conditions for Stability Testing.[5][15]

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[4][8] These studies expose the API to conditions more severe than accelerated testing to identify likely degradation products and establish degradation pathways.[3][4]

The following workflow provides a systematic approach to these studies.

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocols for Stability Evaluation

The following protocols are designed to provide a starting point for the investigation. The specific concentrations and durations may need to be adjusted based on the observed reactivity of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine.

Protocol: Hydrolytic Degradation

Objective: To assess the stability of the API in aqueous solutions at different pH levels.

Methodology:

  • Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • For acid hydrolysis , add an aliquot of the stock solution to 0.1 N HCl.

  • For base hydrolysis , add an aliquot of the stock solution to 0.1 N NaOH.

  • For neutral hydrolysis , add an aliquot of the stock solution to purified water.

  • Include a control sample of the API in the same solvent, diluted with water.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary (the base sample with acid, the acid sample with base), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Protocol: Oxidative Degradation

Objective: To evaluate the API's susceptibility to oxidation.[8]

Methodology:

  • Prepare a stock solution of the API (approx. 1 mg/mL).

  • Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Protect the solution from light and store it at room temperature.

  • Include a control sample of the API without hydrogen peroxide.

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot and dilute to a suitable concentration.

  • Analyze all samples by a stability-indicating HPLC method.

Protocol: Photolytic Degradation

Objective: To determine if the API is sensitive to light, following ICH Q1B guidelines.[16]

Methodology:

  • Expose the solid API and a solution of the API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]

  • Prepare a control sample, protected from light (e.g., wrapped in aluminum foil), and store it under the same temperature and humidity conditions.

  • After exposure, prepare the solid and solution samples for analysis.

  • Analyze the exposed and control samples by a stability-indicating HPLC method.

Protocol: Thermal Degradation

Objective: To assess the stability of the solid-state API at elevated temperatures.

Methodology:

  • Place a sample of the solid API in a stability chamber at a high temperature (e.g., 80°C) with and without controlled humidity.

  • Store a control sample at the recommended storage condition.

  • After a defined period (e.g., 7 days), remove the samples.

  • Analyze the stressed and control samples by HPLC, DSC, and TGA.

Analytical Methodologies for Stability Assessment

A suite of analytical techniques is required to monitor the stability of the API and characterize any degradation products.[1][]

Technique Application in Stability Testing
High-Performance Liquid Chromatography (HPLC) The primary tool for separating and quantifying the API and its degradation products. A validated, stability-indicating method is crucial.[1]
Mass Spectrometry (MS) Used in conjunction with LC to identify the structure of unknown degradation products by providing mass-to-charge ratio information.
UV-Vis Spectroscopy Can be used as a detector for HPLC and to monitor for changes in the chromophore of the molecule, which may indicate degradation.[1]
Infrared Spectroscopy (FTIR) To detect changes in the functional groups of the API in the solid state.[1]
Differential Scanning Calorimetry (DSC) To investigate the solid-state properties, such as melting point, purity, and the presence of polymorphic forms. Changes in the DSC thermogram can indicate degradation.[18][19]
Thermogravimetric Analysis (TGA) To determine the thermal decomposition temperature and to quantify mass loss upon heating, which can be indicative of degradation or desolvation.[19][20]
Table 2: Key Analytical Techniques for Stability Assessment.

Conclusion

This guide provides a scientifically rigorous and regulatory-compliant framework for the comprehensive evaluation of the . While no specific stability data for this molecule is publicly available, the application of the principles and protocols outlined herein will enable researchers to build a complete stability profile. By systematically investigating hydrolytic, oxidative, photolytic, and thermal degradation pathways, and by employing a suite of validated analytical methods, a thorough understanding of the molecule's intrinsic stability can be achieved. This knowledge is paramount for making informed decisions during formulation development, defining appropriate storage and handling procedures, and ultimately ensuring the delivery of a safe and effective medication to patients.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ICH. Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • PharmTech. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • LinkedIn. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • MRIGlobal. Stability Testing for API Synthesis. [Link]

  • Almac Group. Spotlight on stability: API and drug product testing. [Link]

  • ResearchGate. (2020). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. (2021). Microbial Degradation of Pyridine and Pyridine Derivatives. [Link]

  • ResearchGate. DSC and TGA plots of (a,b) 6cazpy crystals and (c,d) complex-I crystals. [Link]

  • Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. [Link]

  • Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. [Link]

  • PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • Springer. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. [Link]

  • National Center for Biotechnology Information. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • ResearchGate. Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods. [Link]

  • ASM Journals. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • MDPI. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]

  • National Center for Biotechnology Information. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

  • European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]

  • ResearchGate. Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. [Link]

  • Royal Society of Chemistry. (2021). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). [Link]

  • MDPI. (2023). Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. [Link]

  • NextSDS. 3-Methoxy-6-(Pyridin-2-Yl)Pyridin-2-Amine — Chemical Substance Information. [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • Google Patents.

Sources

in vitro toxicity and safe handling of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicology and Safe Handling of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. 6-[(pyridin-2-yl)methoxy]pyridin-3-amine is a specific chemical entity for which comprehensive public toxicity data is limited. Therefore, this guide is synthesized from an analysis of its structural components—namely the aminopyridine and pyridine moieties—and established principles of chemical safety and in vitro toxicology. All procedures should be conducted following a thorough, site-specific risk assessment by qualified personnel.

Section 1: Compound Overview and Inferred Hazard Profile

Structural Analysis

6-[(pyridin-2-yl)methoxy]pyridin-3-amine is a heterocyclic compound featuring a pyridin-3-amine core linked to a pyridine ring via a methoxy bridge. The toxicological profile of this molecule has not been extensively characterized. However, its structure suggests potential biological activities and hazards associated with its constituent motifs:

  • Aminopyridine Moiety: This is the primary structural alert for potential toxicity. Monoaminopyridines are a class of compounds known for their acute toxicity.[1] They are readily absorbed through the skin and gastrointestinal tract and can be widely distributed in the body, including the brain.[1]

  • Mechanism of Action Concern: The principal mechanism of toxicity for aminopyridines, particularly 4-aminopyridine (4-AP), is the blockade of voltage-gated potassium channels.[2][3][4][5] This action prolongs the action potential, increases calcium influx, and enhances synaptic transmission at both neuromuscular and interneuronal junctions.[3][5] In mammals, this can lead to a range of severe effects including hyperexcitability, tremors, convulsions, and cardiac or respiratory arrest.[2][3]

  • Pyridine Moiety: Pyridine itself is a widely used solvent and chemical intermediate.[6][7][8] It is a hazardous chemical that can cause health issues upon skin contact, inhalation, or ingestion, including nausea, respiratory irritation, and abdominal pain.[7] It is considered a hazardous waste material with strict handling and disposal protocols.[6][7][9]

Given these structural components, 6-[(pyridin-2-yl)methoxy]pyridin-3-amine must be handled as a potentially highly toxic substance with possible neurotoxic effects until empirical data proves otherwise.

Inferred Hazard Classification

Based on the toxicological profiles of related aminopyridine and pyridine compounds, the following hazards should be assumed:

Hazard Classification (Assumed)Rationale & Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Aminopyridines are toxic by all routes of exposure.[1][10][11] Case reports of worker intoxication from inhalation and skin contact with 2-aminopyridine highlight the significant risk.[1]
Serious Eye & Skin Irritation 2-aminopyridine is a severe skin and eye irritant.[1] Safety data for related compounds consistently list skin and eye irritation as a key hazard.[10][11][12]
Specific Target Organ Toxicity (STOT) The primary concern is neurotoxicity due to potassium channel blockade.[1][3] This can lead to severe neurological effects, including headaches, convulsions, and stupor.[1]
Genetic Toxicity While some analyses suggest monoaminopyridines are unlikely to be mutagenic in standard assays, this cannot be assumed.[1] A structurally related compound, 6-methoxy-2-methylamino-3-aminopyridine HCl, did induce gene mutations in bacteria.[13] Therefore, mutagenicity should be considered a potential hazard.

Section 2: A Tiered Strategy for In Vitro Toxicity Assessment

A systematic, tiered approach is essential to characterize the toxicological profile of a novel compound. This strategy, aligned with principles recommended by the Organisation for Economic Co-operation and Development (OECD), prioritizes in vitro methods to reduce animal testing while generating robust, mechanistically informative data.[14][15][16]

G cluster_0 Risk Assessment & Handling Workflow A Compound Synthesis & Structural Analysis B Inferred Hazard Identification (Based on Aminopyridine/Pyridine) A->B C Implement Stringent Safe Handling (Assume High Toxicity) B->C D Tiered In Vitro Toxicity Assessment C->D E Data Analysis & Refined Risk Profile D->E F Update Safety & Handling Protocols Based on Data E->F G cluster_1 Tier 1: Foundational Screening T1_A Basal Cytotoxicity (e.g., MTT, Neutral Red Uptake) Determine IC50 in relevant cell lines (e.g., HepG2, HEK293) T1_B Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471) Screen for gene mutations T1_A->T1_B Concentration Range Finding T1_C In Vitro Mammalian Cell Micronucleus Test (OECD TG 487) Screen for chromosomal damage T1_A->T1_C Concentration Range Finding

Caption: Tier 1 assays establish baseline cytotoxicity and genotoxicity potential.

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium to achieve final concentrations spanning a wide range (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls and positive controls (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Tier 2: Mechanistic and Organ-Specific Toxicity

If Tier 1 results indicate significant cytotoxicity or if a high degree of caution is warranted due to the aminopyridine structure, proceed to more specific assays.

G cluster_2 Tier 2: Mechanistic Toxicity Assessment T2_Start Results from Tier 1 (Cytotoxicity & Genotoxicity) T2_Neuro Neurotoxicity Assays (High Priority) - Electrophysiology (Patch-clamp)  to assess K+ channel activity - Neurite Outgrowth Assays  (OECD DNT-IVB) T2_Start->T2_Neuro T2_Cardio Cardiotoxicity Assays - hERG Channel Assay - Cardiomyocyte Beating Assay T2_Start->T2_Cardio T2_Hepato Hepatotoxicity Assays - CYP450 Inhibition Assay - Mitochondrial Dysfunction T2_Start->T2_Hepato T2_Skin Skin Sensitization - In Chemico (DPRA - OECD TG 442C) - In Vitro (KeratinoSens™ - OECD TG 442D) T2_Start->T2_Skin

Caption: Tier 2 focuses on organ-specific toxicity based on structural alerts.

Causality Behind Experimental Choices:

  • Neurotoxicity: This is the highest priority due to the known mechanism of aminopyridines as potassium channel blockers. [1][3][5]Direct assessment using patch-clamp electrophysiology on neuronal cells can confirm or refute this specific mechanism. The OECD is actively developing an in vitro battery (DNT-IVB) for developmental neurotoxicity which provides a framework for such testing. [14]* Cardiotoxicity: Potassium channels are also critical for cardiac function. Blockade of the hERG channel, in particular, is a major cause of drug-induced cardiotoxicity. Therefore, a hERG assay is a standard and necessary step in preclinical safety assessment.

  • Hepatotoxicity: The liver is the primary site of metabolism for many xenobiotics. Assessing potential inhibition of cytochrome P450 (CYP) enzymes is crucial to understand potential drug-drug interactions and metabolism-related toxicity.

  • Skin Sensitization: As aminopyridines can be absorbed dermally and cause irritation, assessing sensitization potential using validated non-animal methods (e.g., OECD TGs 442C, 442D) is a key component of a comprehensive safety profile. [17]

Section 3: Safe Handling and Laboratory Procedures

Given the inferred high acute toxicity, stringent safety protocols are mandatory. All handling of this compound, in solid or solution form, must be performed by trained personnel within a designated area.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. An enhanced level of protection is required. [18][19][20]

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene, check manufacturer compatibility). Double-gloving is strongly recommended. [7][12] Prevents dermal absorption, which is a significant route of exposure for aminopyridines. [1][19]
Eye/Face Protection ANSI-approved chemical splash goggles and a full-face shield. [12][21] Protects against accidental splashes of powder or solutions, which can cause severe eye irritation.
Body Protection A fully buttoned lab coat over full-length pants and closed-toe shoes. A disposable chemical-resistant apron is recommended for handling larger quantities. [12][18][21] Minimizes the risk of skin contact from spills. Contaminated clothing must be removed immediately. [1][18]

| Respiratory Protection | All weighing and solution preparation must be conducted in a certified chemical fume hood. [7][21]For spill cleanup or if there is a risk of aerosol generation outside a fume hood, a respirator with an appropriate filter may be required, subject to institutional policy and fit-testing. [19]| Prevents inhalation of fine powder or aerosols, a primary route of exposure leading to systemic toxicity. [1]|

Engineering Controls and Designated Areas
  • Chemical Fume Hood: All work involving the solid compound or its solutions must be performed in a properly operating and certified chemical fume hood to prevent inhalation exposure. [7][19][21]* Designated Area: Clearly mark the area where the compound is being handled. Restrict access to authorized personnel only.

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly. [18][20][22]

Storage and Incompatibility
  • Storage: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area. [7][18]The storage location should be secured and away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, acid chlorides, and acid anhydrides. [18][19][23]

Spill and Exposure Procedures
  • Spill Response:

    • Evacuate all non-essential personnel from the area. [18] 2. Remove all sources of ignition. [18][23] 3. Wearing the appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. [23][24] 4. Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal. [24] 5. Ventilate the area and decontaminate the spill surface. Do not use water to flush spills as this may spread contamination. [23]* Exposure Procedures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention. [19] * Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [19] * Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [19] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [19]

Waste Disposal
  • Classification: 6-[(pyridin-2-yl)methoxy]pyridin-3-amine and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) must be treated as hazardous waste. [6][9][19]* Collection: Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container. [9][19][22]Do not mix with other waste streams unless compatibility is confirmed. [9]* Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. [9]Incineration at a licensed facility is the recommended disposal method for pyridine-based wastes. [8][9]Never pour this chemical down the drain. [9][24]

References

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Aminopyridines. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • 4-Aminopyridine-504-24-5.docx. (n.d.). University of Georgia Research. Retrieved from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). PETA Science Consortium International e.V. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • In vitro assays for developmental neurotoxicity. (n.d.). Organisation for Economic Co-operation and Development (OECD). Retrieved from [Link]

  • SAFETY DATA SHEET - Aminopyridines. (2014, December 18). Chem Service. Retrieved from [Link]

  • ECVAM in vitro toxicity tests included in OECD testing recommendations. (2004, May 4). CORDIS, European Commission. Retrieved from [Link]

  • 3-AMINOPYRIDINE (FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals. Retrieved from [Link]

  • HAZARD SUMMARY - Pyridine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Pyridine Chemical Hygiene Plan. (n.d.). Washington State University. Retrieved from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). Organisation for Economic Co-operation and Development (OECD). Retrieved from [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022, June 30). European Society of Toxicology In Vitro (ESTIV). Retrieved from [Link]

  • Gwaltney-Brant, S. M., & Rumbeiha, W. K. (2016). A Review of 29 Incidents Involving 4-Aminopyridine in Non-target Species Reported to the ASPCA Animal Poison Control Center. Journal of Medical Toxicology, 12(3), 279–283. Retrieved from [Link]

  • Rusyniak, D. E., & Durant, P. J. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 8(3), 314–321. Retrieved from [Link]

  • Pyridine - SAFETY DATA SHEET. (2018, October). Retrieved from [Link]

  • 4-aminopyridine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008, April 15). European Commission. Retrieved from [Link]

  • Rusyniak, D. E., & Durant, P. J. (2012). 4-Aminopyridine Toxicity: A Case Report and Review of the Literature. Journal of Medical Toxicology, 8(3), 314-321. Retrieved from [Link]

Sources

An In-depth Technical Guide to Pharmacophore Mapping of the 6-[(pyridin-2-yl)methoxy]pyridin-3-amine Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 6-[(pyridin-2-yl)methoxy]pyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, prominently featured in a variety of kinase inhibitors targeting critical oncology pathways. Its inherent structural and electronic properties provide a versatile framework for engaging with the ATP-binding pockets of kinases like c-Met and VEGFR-2. This guide provides an in-depth technical exploration of pharmacophore mapping for this scaffold. We will dissect both ligand- and structure-based methodologies, present detailed computational and experimental workflows, and explain the causal reasoning behind key procedural steps. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

Introduction: The Significance of the Pyridinyl-methoxy-pyridine Scaffold

The 6-[(pyridin-2-yl)methoxy]pyridin-3-amine core represents a bio-isosterically optimized variant of more rigid fused-ring systems. Its key structural components—a hydrogen bond-donating amine, a flexible ether linkage, and two pyridine rings rich in hydrogen bond acceptors and aromatic features—make it an ideal candidate for targeting the hinge region of protein kinases. Dysregulation of kinases such as c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a known driver of oncogenesis, angiogenesis, and metastasis.[1][2][3] Consequently, small molecules that can selectively inhibit these targets are of high therapeutic value.

Pharmacophore modeling simplifies complex molecular interactions into a three-dimensional arrangement of essential chemical features required for biological activity.[4][5][6] By defining a robust pharmacophore for the 6-[(pyridin-2-yl)methoxy]pyridin-3-amine scaffold, researchers can efficiently screen vast virtual libraries to identify novel compounds with a high probability of biological activity, guide lead optimization, and facilitate scaffold hopping to explore new intellectual property space.[7][8]

Defining the Core Pharmacophoric Features

The power of the 6-[(pyridin-2-yl)methoxy]pyridin-3-amine scaffold lies in its distinct arrangement of chemical features. A comprehensive pharmacophore model must account for these key elements, which are critical for molecular recognition by target kinases.[9][10]

  • Hydrogen Bond Donor (HBD): The primary amine (-NH2) at the 3-position of the pyridine ring is a crucial hydrogen bond donor. In many kinase inhibitors, this group forms a canonical interaction with the backbone carbonyls of the kinase hinge region, anchoring the molecule in the ATP-binding site.[9]

  • Hydrogen Bond Acceptors (HBA): The scaffold contains multiple hydrogen bond acceptors:

    • The nitrogen atom of the 3-aminopyridine ring.

    • The ether oxygen of the methoxy linker.

    • The nitrogen atom of the pyridin-2-yl ring. These features can engage with hydrogen bond-donating residues within the active site, such as backbone amides or side chains of amino acids like cysteine or lysine.

  • Aromatic Rings (AR): The two pyridine rings serve as aromatic features. They can participate in favorable π-π stacking or T-stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket, significantly contributing to binding affinity.[9]

  • Hydrophobic (HY): While the rings themselves are aromatic, the overall scaffold possesses hydrophobic character that allows it to occupy hydrophobic pockets within the kinase active site.

These features can be visualized on the core structure as follows:

Caption: Key pharmacophoric features of the core scaffold.

Pharmacophore Model Development: Methodologies and Protocols

The development of a predictive pharmacophore model can proceed via two primary pathways: ligand-based or structure-based. The choice is dictated by the availability of high-resolution structural data of the target protein.[4][5]

Ligand-Based Pharmacophore Modeling

Rationale: This approach is employed when no 3D structure of the target protein is available, but a set of molecules with known biological activity exists. The underlying principle is that molecules with similar biological activity share common chemical features arranged in a specific 3D geometry.

Step-by-Step Protocol:

  • Data Set Preparation:

    • Assemble a training set of at least 15-20 structurally diverse molecules with high affinity for the target kinase.

    • Create a test set of molecules with a wide range of activities (actives and inactives) to validate the model.

    • Expert Insight: The quality of the dataset is paramount. Ensure that all compounds in the training set share the same mechanism of action. Including compounds with different binding modes will lead to a convoluted and non-predictive model.

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformations for each molecule in the training set. This is critical because the bioactive conformation (the shape the molecule adopts when bound to the target) is often not its lowest energy state in solution.

    • Use computational tools like MOE (Molecular Operating Environment) or LigandScout for this step.

  • Molecular Alignment & Feature Identification:

    • Align the conformers of the active molecules to identify the common chemical features. The alignment algorithm maximizes the overlap of pharmacophoric features.

    • Software like Phase, Catalyst, or LigandScout will automatically identify potential HBDs, HBAs, aromatic rings, and hydrophobic centers.

  • Pharmacophore Hypothesis Generation:

    • Based on the alignment, the software generates multiple pharmacophore hypotheses. Each hypothesis is a unique 3D arrangement of features.

    • These hypotheses are scored based on how well they map the active molecules and exclude the inactive ones.

  • Model Validation:

    • The generated hypotheses must be rigorously validated to ensure they can distinguish active compounds from inactive "decoy" compounds.[11]

    • Enrichment Factor (EF): Screen a database containing the known actives and a much larger set of presumed inactives (decoys). A good model will rank the active compounds much higher than the inactives, resulting in a high enrichment factor in the top-ranked hits.

    • ROC Curves: Receiver Operating Characteristic curves plot the true positive rate against the false positive rate, providing a measure of the model's predictive power.

Structure-Based Pharmacophore Modeling

Rationale: When a high-resolution crystal structure of the target kinase bound to a ligand is available (e.g., from the Protein Data Bank - PDB), a highly accurate pharmacophore model can be derived directly from the key interactions observed in the complex.[12][13] This method is generally preferred due to its higher fidelity.

Step-by-Step Protocol:

  • Data Acquisition and Preparation:

    • Download the crystal structure of the target kinase (e.g., c-Met, PDB ID: 3F82; VEGFR-2, PDB ID: 4ASD) from the PDB.

    • Prepare the protein structure: remove water molecules (unless they are critical for binding), add hydrogen atoms, and correct any structural issues.

    • Expert Insight: Pay close attention to the protonation states of histidine, aspartate, and glutamate residues in the active site, as this can dramatically affect the interaction patterns.

  • Interaction Analysis:

    • Using software like LigandScout, MOE, or Maestro, analyze the interactions between the co-crystallized ligand and the protein.

    • Identify all hydrogen bonds, ionic interactions, hydrophobic contacts, and aromatic (π-π) stacking.

  • Pharmacophore Feature Generation:

    • The software will automatically generate pharmacophore features based on these identified interactions. For example, a hydrogen bond between the ligand's amine group and a backbone carbonyl on the protein's hinge region will generate a corresponding HBD feature in the model.[11]

  • Model Refinement and Validation:

    • Refine the model by adding excluded volumes. These are regions of space within the binding pocket that are occupied by the protein, preventing ligands from clashing with the receptor.

    • Validate the model using the same methods as the ligand-based approach (Enrichment Factor, ROC curves) to ensure it can prospectively identify known active compounds.

Integrated Computational Workflow for Virtual Screening

A validated pharmacophore model serves as a 3D query for virtual screening, a process to rapidly search large compound libraries for potential hits.[14][15]

G cluster_0 Phase 1: Model Generation & Validation cluster_1 Phase 2: Virtual Screening cluster_2 Phase 3: Hit Filtering & Selection p1 Pharmacophore Model Generation (Ligand- or Structure-Based) p2 Model Validation (Decoy Sets, ROC, EF) p1->p2 p5 Pharmacophore Screening (Fast 3D Search) p2->p5 p3 Compound Library Preparation (e.g., ZINC, Enamine) p4 3D Conformer Generation p3->p4 p4->p5 p6 Initial Hit List (Compounds matching the query) p5->p6 p7 ADMET Filtering (Lipinski's Rule of 5, etc.) p6->p7 p8 Molecular Docking (Pose Prediction & Scoring) p7->p8 p9 Final Hit Selection (Visual Inspection & Clustering) p8->p9 p10 Candidate Compounds for Assay p9->p10 To Experimental Validation

Caption: A typical computational workflow for pharmacophore-based virtual screening.

Experimental Validation: From Virtual Hits to Confirmed Leads

Computational predictions must be confirmed through rigorous experimental validation. Virtual hits are purchased or synthesized and subjected to a cascade of biochemical and cellular assays.

Primary Biochemical Assays

Purpose: To confirm direct binding to the target protein and determine binding affinity (e.g., Kd) or inhibitory potency (e.g., IC50).

Protocol: In Vitro Kinase Inhibition Assay (Example: c-Met)

  • Reagents: Recombinant human c-Met kinase domain, a suitable peptide substrate (e.g., Poly-Glu-Tyr), ATP, and the test compound.

  • Procedure:

    • The test compound is serially diluted in DMSO and pre-incubated with the c-Met enzyme in an assay buffer.

    • The kinase reaction is initiated by adding the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration. An IC50 value is determined by fitting the data to a four-parameter logistic curve.

Table 1: Representative SAR Data for Kinase Inhibitors (Note: This is illustrative data based on common SAR trends for this scaffold)

Compound IDR1 (at 3-amine)R2 (on pyridin-2-yl ring)Target KinaseIC50 (nM)
Core-1-H-Hc-Met850
Opt-2-H5-fluoroc-Met210
Opt-3-methyl-Hc-Met>1000
Opt-4-H6-(morpholino)c-Met15
Core-1-H-HVEGFR-21200
Opt-4-H6-(morpholino)VEGFR-235

Expert Insight: The data in Table 1 illustrates a common structure-activity relationship (SAR) trend. N-alkylation of the hinge-binding amine (Opt-3) often disrupts the crucial hydrogen bond, leading to a loss of potency. Conversely, adding substituents that can access additional pockets, such as the solvent-exposed morpholino group in Opt-4, can significantly enhance potency and potentially modulate selectivity.

Secondary Cellular Assays

Purpose: To confirm that the compound can inhibit the target kinase within a cellular context and produce a desired downstream effect (e.g., inhibit cancer cell proliferation).

Protocol: Cell Proliferation Assay (Example: MKN-45 Gastric Cancer Cells)

  • Cell Line: MKN-45 cells, which are known to have amplified c-Met and are dependent on its signaling for survival.

  • Procedure:

    • Seed MKN-45 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Assess cell viability using a reagent like CellTiter-Glo (which measures ATP levels) or by staining with crystal violet.

  • Data Analysis: Determine the GI50 (concentration required to inhibit cell growth by 50%) by plotting cell viability against compound concentration. A potent compound should have a GI50 value that correlates well with its biochemical IC50.

Conclusion and Future Directions

The 6-[(pyridin-2-yl)methoxy]pyridin-3-amine scaffold is a powerful and validated starting point for the design of kinase inhibitors. A well-constructed pharmacophore model, whether derived from ligand- or structure-based methods, is an indispensable tool for navigating the vast chemical space to find novel and potent modulators of therapeutically relevant targets like c-Met and VEGFR-2.[3][11] The future of pharmacophore modeling for this and other scaffolds lies in its integration with more advanced computational techniques, such as molecular dynamics simulations to account for protein flexibility and machine learning algorithms to build more predictive QSAR models.[8][16][17] By combining these in silico methods with robust experimental validation, the drug discovery process can be significantly accelerated, bringing novel medicines to patients more efficiently.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(6), 456–463. [Link]

  • Rajput, S., & Kumar, M. (2021). Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. Research Journal of Pharmacy and Technology, 14(10), 5321-5326. [Link]

  • Kaser, R. R., & Verkhivker, G. M. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions, 20(1), 1-15. [Link]

  • Banerjee, S., Saha, S., et al. (2024). Development of newer generation Vascular endothelial growth factor Receptor-2 Inhibitors: Pharmacophore based design, virtual Screening, molecular Docking, molecular dynamic Simulation, and DFT analyses. Journal of King Saud University - Science, 36(7), 103301. [Link]

  • He, X., et al. (2011). Structural Basis for Selective Small Molecule Kinase Inhibition of Activated c-Met. Journal of Biological Chemistry, 286(34), 29946–29954. [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22832. [Link]

  • Voet, A., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(6). [Link]

  • Kim, D., et al. (2010). Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6608-6612. [Link]

  • Musa, F., et al. (2019). Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors. Scientific Reports, 9, 10078. [Link]

  • Spyrakis, F., & Cuzzolin, A. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences, 20(22), 5824. [Link]

  • Spyrakis, F., & Cuzzolin, A. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences, 20(22), 5824. [Link]

  • Porter, J. R., et al. (2021). Molecular Basis of c-MET Inhibition by Approved Small Molecule Drugs: A Structural Perspective. Journal of Medicinal Chemistry, 64(4), 1837–1847. [Link]

  • Vu, T., et al. (2022). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers, 14(9), 2249. [Link]

  • Wikipedia contributors. (2023). c-Met inhibitor. Wikipedia, The Free Encyclopedia. [Link]

  • Kaser, R. R., & Verkhivker, G. M. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Drug Discovery, 3. [Link]

  • Zhang, X., et al. (2024). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry, 12. [Link]

  • Fares, M., et al. (2022). New series of piperazinylquinoxaline based derivatives as potent VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 649–666. [Link]

  • Anand, A., et al. (2017). Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Iranian Journal of Pharmaceutical Research, 16(3), 910-923. [Link]

  • Adebayo, B. I., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences, 9. [Link]

  • Kumar, A., & Kumar, D. (2025). Pharmacophore modeling in drug design. Methods in Enzymology. [Link]

Sources

Methodological & Application

scalable synthesis route for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Scalable, High-Yield Synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine: A Key Intermediate for Pharmaceutical Research

Abstract

This document provides a comprehensive guide to a robust and scalable synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The outlined protocol is based on a Williamson ether synthesis, a classic and reliable transformation, adapted for a heteroaromatic system. We detail a step-by-step procedure, from reagent preparation to final product purification and characterization. The causality behind experimental choices, key process parameters for scalability, and troubleshooting strategies are discussed to ensure successful and reproducible execution by researchers in both academic and industrial settings.

Introduction and Strategic Importance

The 6-[(pyridin-2-yl)methoxy]pyridin-3-amine scaffold is a privileged structure in modern pharmacology. Its constituent pyridine rings are common features in biologically active molecules, capable of engaging in hydrogen bonding and π-stacking interactions with biological targets. The aminopyridine moiety, in particular, serves as a crucial pharmacophore for a variety of targets, including kinases and receptors.[1] The ether linkage provides conformational flexibility, allowing for optimal positioning of the two pyridine systems within a receptor's binding pocket. Consequently, efficient and scalable access to this intermediate is of high strategic importance for the synthesis of compound libraries and the development of novel therapeutics.[2]

The synthetic route presented herein was selected for its operational simplicity, use of readily available starting materials, and high-yield potential, making it amenable to large-scale production.

Overall Synthetic Scheme

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) pathway. The sodium alkoxide of pyridin-2-yl-methanol, generated in situ, displaces the chloride from 6-chloropyridin-3-amine to form the desired ether linkage.

G cluster_reactants Starting Materials cluster_product Final Product r1 6-Chloropyridin-3-amine r2 Pyridin-2-yl-methanol r3 Sodium Hydride (NaH) p1 6-[(pyridin-2-yl)methoxy]pyridin-3-amine r2->p1  1. NaH, Anhydrous DMF, 0 °C to RT  2. 6-Chloropyridin-3-amine, 80 °C

Caption: Overall synthetic route via Williamson ether synthesis.

Discussion of Synthetic Strategy

Rationale for Route Selection

The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O bonds. Its application here, in the form of an SNAr reaction, offers several advantages for scalability:

  • Convergent Synthesis: Two readily available, moderately complex fragments are joined in a single key step.

  • High Atom Economy: The primary byproduct is sodium chloride, which is easily removed during aqueous workup.

  • Robustness: The reaction is generally tolerant of various functional groups, although the free amine in this case requires careful consideration of reagent stoichiometry.

Mechanistic Considerations
  • Deprotonation: Sodium hydride (NaH), a non-nucleophilic strong base, is used to irreversibly deprotonate the hydroxyl group of pyridin-2-yl-methanol. This generates the highly nucleophilic sodium pyridin-2-yl-methoxide. This step is exothermic and produces flammable hydrogen gas, requiring an inert atmosphere and careful temperature control.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly with the chloro-substituent at the 6-position, makes it susceptible to nucleophilic attack. The generated alkoxide attacks the carbon atom bearing the chlorine, proceeding through a temporary, negatively charged intermediate known as a Meisenheimer complex.[3] The subsequent loss of the chloride ion re-establishes aromaticity and yields the final product. Heating is typically required to overcome the activation energy for this step.

Key Parameters for Scalability
  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively solvates the sodium alkoxide, and its high boiling point (153 °C), which allows for the necessary reaction temperatures to be reached safely.

  • Base Handling: On a large scale, the addition of NaH (typically as a 60% dispersion in mineral oil) must be done in portions to manage the exotherm and hydrogen evolution.

  • Purification: While straightforward at the lab scale, large-scale column chromatography can be resource-intensive. Developing an optimized crystallization or acid-base extraction protocol for the final product can significantly improve process efficiency.[4]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with a fume hood and appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )Typical SupplierNotes
6-Chloropyridin-3-amine>98%128.56Sigma-AldrichStore in a desiccator.
Pyridin-2-yl-methanol>98%109.13Acros OrganicsCan be hygroscopic; store under inert gas.
Sodium Hydride (NaH)60% in mineral oil24.00Sigma-AldrichHighly reactive with water. Handle with care.
Anhydrous N,N-DimethylformamideDriSolv™ or similar73.09EMD MilliporeUse a freshly opened bottle or from a solvent system.
Ethyl Acetate (EtOAc)ACS Grade88.11Fisher ScientificFor extraction and chromatography.
HexanesACS Grade-Fisher ScientificFor chromatography.
Triethylamine (TEA)>99%101.19Sigma-AldrichAdditive for chromatography.
Saturated NaCl solution (Brine)---For workup.
Anhydrous Sodium SulfateACS Grade142.04-For drying organic layers.
Step-by-Step Procedure
  • Alkoxide Formation: a. To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq, e.g., 0.44 g of 60% dispersion for a 10 mmol scale) under a positive pressure of nitrogen. b. Carefully wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes via cannula. c. Add anhydrous DMF (e.g., 40 mL for 10 mmol scale) to the flask and cool the resulting suspension to 0 °C using an ice-water bath. d. Dissolve pyridin-2-yl-methanol (1.0 eq, e.g., 1.09 g for 10 mmol scale) in anhydrous DMF (10 mL). e. Add the pyridin-2-yl-methanol solution dropwise to the stirred NaH suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed. f. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete deprotonation. The mixture should become a clear or slightly hazy solution.

  • SNAr Reaction: a. Add 6-chloropyridin-3-amine (1.05 eq, e.g., 1.35 g for 10 mmol scale) to the reaction mixture as a solid in one portion. b. Heat the reaction mixture to 80 °C using an oil bath and stir for 12-18 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 70:30 Ethyl Acetate:Hexanes. The starting material (6-chloropyridin-3-amine) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Extraction: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel and dilute with water (50 mL) and ethyl acetate (100 mL). d. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). e. Combine the organic layers, wash with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: a. Purify the crude material by flash column chromatography on silica gel.[4] b. Expert Tip: Aminopyridine derivatives often exhibit "tailing" on silica gel due to strong interactions with acidic silanol groups. To mitigate this, pre-treat the silica gel with, and use, a mobile phase containing 0.5-1% triethylamine (TEA).[4] c. A typical elution gradient would be from 20% to 60% ethyl acetate in hexanes (+1% TEA). d. Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford 6-[(pyridin-2-yl)methoxy]pyridin-3-amine as a solid.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) will be consistent with the structure. Expect signals for the aromatic protons on both pyridine rings, a singlet for the methylene bridge (-CH₂-), and a broad singlet for the amine (-NH₂) protons.

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₁N₃O [M+H]⁺: 202.09. Found: 202.1.

Process Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Charge NaH to flame-dried reactor p2 Add Anhydrous DMF and cool to 0 °C p1->p2 p3 Add Pyridin-2-yl-methanol solution dropwise p2->p3 r1 Add 6-Chloropyridin-3-amine p3->r1 Stir 1 hr at RT r2 Heat to 80 °C (12-18 h) r1->r2 r3 Monitor by TLC r2->r3 w1 Quench with aq. NH4Cl r3->w1 Reaction Complete w2 Extract with EtOAc w1->w2 w3 Wash with Brine w2->w3 w4 Dry & Concentrate w3->w4 p1_purify Flash Chromatography (Silica, EtOAc/Hexanes/TEA) w4->p1_purify p2_isolate Isolate Pure Product p1_purify->p2_isolate

Caption: Detailed experimental workflow for the synthesis.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield Incomplete deprotonation of the alcohol.Ensure NaH is fresh and mineral oil has been sufficiently removed. Extend stirring time after alcohol addition.
Incomplete SNAr reaction.Confirm reaction temperature is maintained at 80 °C. Extend reaction time and monitor by TLC.
Presence of water in reagents/solvent.Use high-purity anhydrous solvents and reagents. Flame-dry all glassware thoroughly before use. Water will quench the NaH and the alkoxide.[3]
Multiple Spots on TLC Formation of side products (e.g., bis-alkylation).Use a slight excess of the chloropyridine starting material to ensure the nucleophile is the limiting reagent.
Degradation of starting material or product.Ensure the reaction temperature does not significantly exceed 80 °C.
Difficulty in Purification Product tailing on silica gel column.As described in the protocol, add 0.5-1% triethylamine to the eluent system to neutralize the acidic silica surface, leading to sharper peaks and better separation.[4]
Product is insoluble in the loading solvent.Use a minimal amount of dichloromethane or the initial mobile phase for loading. If still problematic, perform a dry-loading technique by adsorbing the crude product onto silica gel.

References

  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
  • ChemicalBook. (n.d.). 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Methoxy-2-nitropyridin-3-amine.
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7.
  • PMC. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.

Sources

Application Note: Chemoselective Electrophilic Derivatization of 6-[(Pyridin-2-yl)methoxy]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 6-[(pyridin-2-yl)methoxy]pyridin-3-amine is a highly valuable bis-pyridine ether scaffold frequently utilized in the development of kinase inhibitors, GPCR ligands, and advanced functional materials. It is commercially available, often supplied as a dihydrochloride salt[1]. Derivatizing this molecule requires strict chemoselective control due to the presence of three distinct nucleophilic nitrogen centers: the primary amine at the C3 position and the two pyridine ring nitrogens.

As a Senior Application Scientist, the primary challenge I observe in functionalizing this scaffold is avoiding over-reaction. The primary amine is the most nucleophilic site and readily reacts with electrophiles (acid chlorides, sulfonyl chlorides, aldehydes). However, the newly formed amide or sulfonamide proton is highly acidic. If a strong base (e.g., excess triethylamine or potassium carbonate) is used, this proton is rapidly abstracted, leading to the formation of an anion that attacks a second equivalent of the electrophile, resulting in unwanted N,N-disubstitution[2]. Furthermore, highly reactive electrophiles or forcing conditions can lead to the formation of pyridinium salts via the alkylation/acylation of the pyridine nitrogens.

To achieve a self-validating, high-yielding protocol, the causality of these side reactions dictates our choice of reagents: weak bases (like pyridine) or strictly stoichiometric amounts of mild tertiary amines (like DIPEA) must be used to arrest the reaction at the mono-substituted stage[2],[3].

Reactivity Profile & Chemoselectivity

The following diagram illustrates the nucleophilic hierarchy of the scaffold and the causal pathways leading to either the desired product or common impurities.

ReactivityMap A 6-[(Pyridin-2-yl)methoxy]pyridin-3-amine B Primary Amine (C3) Highly Nucleophilic A->B C Central Pyridine N Weakly Nucleophilic A->C D Peripheral Pyridine N Weakly Nucleophilic A->D E Target: Mono-Acylation/ Sulfonylation B->E 1.0-1.1 eq Electrophile, Mild Base (Pyridine) F Side Reaction: N,N-Diacylation (If strong base used) B->F Excess Electrophile, Strong Base (Et3N/NaH) G Side Reaction: Pyridinium Salt (If harsh conditions used) C->G Alkylating Agents D->G

Caption: Nucleophilic hierarchy and chemoselectivity pathways for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine.

Experimental Protocols

The following methodologies are field-proven systems designed to maximize mono-functionalization while suppressing side reactions.

Note on Starting Material: If utilizing the dihydrochloride salt of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine[1], you must account for the neutralization of the two equivalents of HCl by adding exactly 2.0 extra equivalents of your chosen base prior to the introduction of the electrophile.

Protocol A: Chemoselective N-Acylation (Amide Formation)

This protocol utilizes an acid chloride in the presence of N,N-diisopropylethylamine (DIPEA)[4]. DIPEA is sterically hindered, which prevents it from acting as a competing nucleophile, while its precise stoichiometric control prevents the deprotonation of the resulting amide[2].

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.2 mmol for freebase; 3.2 mmol if using the dihydrochloride salt). Stir for 10 minutes at room temperature to ensure complete dissolution and neutralization.

  • Cooling: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Controlling the exotherm is critical to prevent pyridine N-acylation.

  • Electrophile Addition: Dissolve the desired acid chloride (1.05 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours. Monitor via LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of EtOAc in Hexanes or minimal MeOH in DCM).

Protocol B: Chemoselective N-Sulfonylation (Sulfonamide Formation)

Sulfonyl chlorides are highly reactive but prone to hydrolysis. Using anhydrous pyridine as both the solvent and the base is the gold standard for aminopyridine sulfonylation[5]. Pyridine forms a highly reactive N-sulfonylpyridinium intermediate that smoothly transfers the sulfonyl group to the primary amine while buffering the reaction to prevent N,N-disulfonylation[3].

  • Preparation: In a flame-dried flask, dissolve 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (1.0 mmol) in anhydrous Pyridine (5 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add the sulfonyl chloride (1.1 mmol) portion-wise (if solid) or dropwise (if liquid) to the cooled solution[5].

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for 2–4 hours until TLC indicates complete consumption of the starting amine.

  • Isolation: Pour the reaction mixture into vigorously stirred ice water (25 mL). For many derivatives, the mono-sulfonamide will precipitate directly[5].

  • Filtration/Extraction: If a precipitate forms, collect it via vacuum filtration and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (3 × 15 mL), wash the organic layer sequentially with 1M aqueous CuSO₄ (to remove residual pyridine) and brine, dry over MgSO₄, and concentrate.

Protocol C: Reductive Amination (Secondary Amine Formation)

To synthesize secondary amines, direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines) or pyridinium salt formation. Reductive amination using an aldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the most chemoselective approach.

  • Imine Formation: Dissolve the amine (1.0 mmol) and the target aldehyde (1.05 mmol) in 1,2-Dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise. The mild reducing nature of this reagent ensures that the aldehyde is not prematurely reduced to an alcohol.

  • Reaction: Stir at room temperature for 12 hours.

  • Work-up: Quench with 1N NaOH (10 mL) to neutralize the acetic acid and break up boron complexes. Extract with DCM, dry, and concentrate.

Quantitative Data & Optimization

The following table summarizes the optimized parameters for functionalizing 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, comparing the expected outcomes of different stoichiometric and reagent choices.

Reaction TypeElectrophile (Eq)Base (Eq)SolventTempExpected YieldPrimary Impurity Risk
Mono-Acylation Acid Chloride (1.05)DIPEA (1.2)*DCM0 °C to RT75 - 85%N,N-Diacylation (<5%)
Di-Acylation Acid Chloride (2.5)Et₃N (3.0)THFReflux> 90%Mono-acylation (Incomplete)
Mono-Sulfonylation Sulfonyl Chloride (1.1)Pyridine (Solvent)Pyridine0 °C to RT70 - 80%N,N-Disulfonylation (<10%)
Reductive Amination Aldehyde (1.05)None (AcOH cat.)DCERT65 - 80%Over-alkylation (<2%)

*Note: Base equivalents must be adjusted by +2.0 if utilizing the dihydrochloride salt of the starting material.

Troubleshooting & Impurity Control

When scaling up these reactions, process chemists must be vigilant about impurity profiles. The workflow below provides a self-validating decision tree for troubleshooting common issues during the derivatization of this scaffold.

Troubleshooting Step1 Analyze Crude via LC-MS Cond1 Excess N,N-Diacylated Product Detected? Step1->Cond1 Cond2 Unreacted Starting Material Remains? Step1->Cond2 Cond3 Pyridinium Salt Formation? Step1->Cond3 Fix1 Action: Switch to weaker base (Pyridine) or reduce electrophile to 1.0 eq Cond1->Fix1 Yes Fix2 Action: Verify salt neutralization; Ensure anhydrous conditions Cond2->Fix2 Yes Fix3 Action: Lower reaction temp to 0 °C; Avoid highly reactive alkyl halides Cond3->Fix3 Yes

Caption: Decision tree for troubleshooting electrophilic derivatization of aminopyridines.

References

  • Semantic Scholar. Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Available at: [Link]

  • SciSpace. Selective Monodesulfonylation of N,N-Disulfonylarylamines with Tetrabutylammonium Fluoride. Available at: [Link]

  • ACS Publications. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Available at: [Link]

Sources

Application Note: Catalytic Reduction Methods for the Synthesis of 6-[(Pyridin-2-yl)methoxy]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Context

The compound 6-[(pyridin-2-yl)methoxy]pyridin-3-amine is a highly valuable aminopyridine building block utilized in the synthesis of advanced pharmaceutical intermediates and kinase inhibitors. The standard synthetic route to this molecule involves the reduction of its precursor, 5-nitro-2-(pyridin-2-ylmethoxy)pyridine [1].

While the reduction of a nitro group to an amine is a fundamental transformation in organic synthesis[2], this specific substrate presents a severe chemoselectivity challenge. The molecule contains a 2-picolyl ether linkage connecting the two pyridine rings. Under standard catalytic hydrogenation conditions (e.g., Palladium on Carbon with H2​ gas), picolyl and benzyl ethers are highly susceptible to hydrogenolysis (C–O bond cleavage)[3]. The coordination of the pyridine nitrogen to the palladium surface further accelerates oxidative addition into the benzylic C–O bond, leading to the undesired formation of 2-methylpyridine and 5-aminopyridin-2-ol rather than the target ether-amine.

To successfully synthesize 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, the catalytic system must selectively reduce the nitro group while leaving the sensitive ether linkage completely intact.

Mechanistic Insights: The Chemoselectivity Challenge

The catalytic reduction of aromatic nitro compounds proceeds via the classical Haber mechanism [4]. The process is a six-electron reduction that moves stepwise through a nitroso ( Ar−NO ) and a hydroxylamine ( Ar−NHOH ) intermediate before yielding the final primary amine ( Ar−NH2​ )[5].

Haber NO2 Ar-NO2 (Nitro) NO Ar-NO (Nitroso) NO2->NO + 2e-, + 2H+ - H2O NHOH Ar-NHOH (Hydroxylamine) NO->NHOH + 2e-, + 2H+ NH2 Ar-NH2 (Amine) NHOH->NH2 + 2e-, + 2H+ - H2O

Figure 1: Stepwise Haber mechanism for the catalytic reduction of nitroaromatics to amines.

To navigate the Haber pathway without triggering hydrogenolysis, we must select catalysts with a low affinity for C–O bond insertion.

  • Palladium ( Pd ) has a strong thermodynamic driving force for benzylic/picolylic C–O cleavage and must be avoided[3].

  • Platinum ( Pt ) , conversely, exhibits excellent kinetics for N–O bond reduction but is kinetically sluggish toward C–O bond cleavage, making Pt/C or PtO2​ ideal for this transformation[4],.

  • Base-Metal Catalysis (e.g., Nickel boride generated in situ) or Transfer Hydrogenation (using N2​H4​ ) offer alternative, highly chemoselective pathways that operate under milder conditions[6],[7].

G Start 5-nitro-2-(pyridin-2-ylmethoxy)pyridine PdC Pd/C + H2 (High Hydrogenolysis Risk) Start->PdC PtC Pt/C or PtO2 + H2 (Chemoselective) Start->PtC TransH Transfer Hydrogenation (e.g., N2H4 / Fe-cat) Start->TransH Cleaved Cleavage Products: 2-methylpyridine + 5-aminopyridin-2-ol PdC->Cleaved Target 6-[(pyridin-2-yl)methoxy]pyridin-3-amine PtC->Target TransH->Target

Figure 2: Catalyst selection workflow for chemoselective reduction of nitro-picolyl ethers.

Experimental Protocols

Below are three field-proven, self-validating methodologies for synthesizing 6-[(pyridin-2-yl)methoxy]pyridin-3-amine. Each protocol is designed to maximize chemoselectivity.

Protocol A: Chemoselective Hydrogenation using Platinum on Carbon ( Pt/C )

This is the most scalable method for industrial applications, leveraging the differential reactivity of Platinum[4],. Sulfided Pt/C can be used if further attenuation of catalyst activity is required to protect the ether.

  • Preparation : In a clean, dry pressure reactor (or a round-bottom flask equipped with a hydrogen balloon for smaller scales), dissolve 5-nitro-2-(pyridin-2-ylmethoxy)pyridine (1.0 equiv) in anhydrous Methanol or THF (0.2 M concentration).

  • Catalyst Addition : Carefully add 5% Pt/C (5-10 mol% Pt relative to substrate). Safety Note: Add the catalyst under a blanket of Nitrogen to prevent solvent ignition.

  • Hydrogenation : Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize the vessel to 1-2 atm of H2​ .

  • Self-Validating Monitoring : Stir vigorously at room temperature. Monitor the reaction via LC-MS. The reaction is complete when the intermediate hydroxylamine mass ( [M+H]+=234 ) fully transitions to the target amine mass ( [M+H]+=218 ). The absence of a peak at m/z=111 (5-aminopyridin-2-ol) confirms the ether remains intact.

  • Workup : Purge the system thoroughly with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with excess Methanol.

  • Isolation : Concentrate the filtrate under reduced pressure to afford the crude 6-[(pyridin-2-yl)methoxy]pyridin-3-amine.

Protocol B: Catalytic Transfer Hydrogenation (CTH) using Hydrazine

Transfer hydrogenation avoids the use of flammable H2​ gas and high-pressure equipment[8]. Hydrazine hydrate acts as the hydrogen donor, slowly breaking down into nitrogen and hydrogen atoms on the catalyst surface[5].

  • Preparation : Dissolve the nitro precursor (1.0 equiv) in Ethanol (0.3 M).

  • Catalyst & Donor Addition : Add Iron(III) oxide supported on carbon ( Fe2​O3​/C ) or a catalytic amount of Ruthenium complex (e.g., 2 mol%). Slowly add Hydrazine hydrate ( N2​H4​⋅H2​O , 4.0 equiv) dropwise at room temperature.

  • Reaction : Attach a reflux condenser and heat the mixture to 80 °C.

  • Self-Validating Monitoring : The evolution of nitrogen gas bubbles serves as a visual indicator of the active transfer process. Complete cessation of bubbling and TLC analysis (DCM:MeOH 9:1) indicates reaction completion (typically 2-4 hours).

  • Workup : Cool to room temperature. Filter through Celite. Partition the filtrate between Ethyl Acetate and Water to remove unreacted hydrazine and ethanol. Dry the organic layer over Na2​SO4​ and concentrate.

Protocol C: Base-Metal Catalysis using NaBH4​ and NiCl2​

This method generates highly active Nickel Boride ( Ni2​B ) in situ. It is an exceptionally rapid, room-temperature reduction that exhibits excellent functional group tolerance[6].

  • Preparation : Dissolve the nitro precursor (1.0 equiv) in Methanol (0.15 M). Add Nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O , 0.1 to 0.2 equiv). The solution will appear pale green.

  • Reduction : Cool the flask in an ice-water bath (0 °C). Slowly add Sodium Borohydride ( NaBH4​ , 3.0 to 4.0 equiv) in small portions.

    • Mechanistic Note: The solution will immediately turn pitch black, indicating the formation of the active Ni2​B catalyst, followed by vigorous hydrogen gas evolution[6].

  • Self-Validating Monitoring : Remove the ice bath and stir at room temperature. The reaction is typically complete within 30-60 minutes. The disappearance of the characteristic yellow tint of the nitroaromatic starting material is a reliable visual cue for completion.

  • Workup : Carefully quench excess NaBH4​ by adding water dropwise until effervescence stops. Filter the black suspension through Celite. Extract the aqueous filtrate with Dichloromethane (3x). Combine organic layers, dry, and concentrate.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the three protocols for the synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, allowing process chemists to select the optimal route based on available infrastructure.

MethodCatalyst SystemHydrogen SourceTypical YieldChemoselectivity (Ether Retention)Scalability & Safety Profile
Direct Hydrogenation Pt/C or PtO2​ H2​ gas (1-2 atm)85 - 95%ExcellentHigh : Requires pressure reactors; highly atom-economical.
Transfer Hydrogenation Fe2​O3​/C or Ru Hydrazine Hydrate80 - 90%ExcellentMedium : Avoids H2​ gas, but hydrazine requires strict toxicity controls.
Borohydride Reduction NiCl2​ ( Ni2​B in situ) NaBH4​ 75 - 85%Very GoodLow/Medium : Highly exothermic with rapid gas evolution; best for lab scale.

References[1] Alfa Chemistry. CAS 200711-15-5 | 5-Nitro-2-(pyridin-2-ylmethoxy)-pyridine. Available at: https://www.alfa-chemistry.com/[2] Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: https://www.masterorganicchemistry.com/2018/10/08/reduction-of-nitro-groups/[7] Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: https://www.jsynthchem.com/[8] Google Patents. US9284258B2 - Process for the reduction of nitro derivatives to amines. Available at: https://patents.google.com/patent/US9284258B2/en[6] MDPI Catalysts. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: https://www.mdpi.com/[9] Google Patents. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines. Available at: https://patents.google.com/patent/US20230357125A1/en[5] Benchchem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Available at: https://www.benchchem.com/[3] ResearchGate / ChemInform. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Available at: https://www.researchgate.net/[4] Goa University. Advancement in methodologies for reduction of nitroarenes. Available at: https://www.unigoa.ac.in/

Sources

preparation of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine from nitro precursors

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Abstract

This document provides a comprehensive guide for the synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, a key intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with commercially available starting materials. The initial step involves the formation of the ether linkage via a Williamson ether synthesis to yield the nitro precursor, 5-nitro-2-[(pyridin-2-yl)methoxy]pyridine. The subsequent and critical step is the chemoselective reduction of the aromatic nitro group to the corresponding primary amine. This guide details robust, field-proven protocols, explains the underlying chemical principles for experimental choices, and offers troubleshooting advice to ensure reliable and reproducible outcomes for researchers in organic synthesis and pharmaceutical development.

Introduction: Significance and Synthetic Strategy

Pyridine-based scaffolds are ubiquitous in pharmaceuticals due to their ability to engage in a wide range of biological interactions.[1] The title compound, 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, serves as a versatile building block for constructing more complex molecules, particularly kinase inhibitors and other targeted therapeutics. Its structure combines two pyridine rings linked by a flexible ether bridge, with a primary amine group providing a crucial handle for further functionalization.

The synthetic approach is designed for efficiency and scalability, proceeding through two distinct stages:

  • Ether Formation: Synthesis of the nitro intermediate via a nucleophilic aromatic substitution, a variation of the Williamson ether synthesis.[2][3][4][5]

  • Nitro Group Reduction: Conversion of the nitro-substituted pyridine to the desired aminopyridine. This step is critical, as it requires conditions that selectively reduce the nitro group without affecting the two electron-deficient pyridine rings.[6][7]

This document will provide detailed protocols for both stages, with a primary focus on the most reliable and widely used method for the reduction: catalytic hydrogenation.

Overall Synthetic Pathway

The two-step synthesis transforms readily available starting materials into the target amine.

G SM1 2-Chloro-5-nitropyridine inv1 SM1->inv1 SM2 Pyridin-2-ylmethanol SM2->inv1 Intermediate 5-nitro-2-[(pyridin-2-yl)methoxy]pyridine inv2 Intermediate->inv2 Product 6-[(pyridin-2-yl)methoxy]pyridin-3-amine inv1->Intermediate Step 1: Williamson Ether Synthesis (NaH, DMF) inv2->Product Step 2: Nitro Group Reduction (H₂, Pd/C, EtOH)

Caption: Overall two-step synthesis of the target amine.

Part I: Synthesis of the Nitro Precursor: 5-nitro-2-[(pyridin-2-yl)methoxy]pyridine

Principle and Rationale

This transformation is achieved via the Williamson ether synthesis, a reliable method for forming C-O bonds.[3][5] The reaction proceeds through an SN2 mechanism where the alkoxide, generated by deprotonating pyridin-2-ylmethanol with a strong base, acts as a nucleophile.[4][8] This nucleophile then displaces the chloride from the electron-deficient 2-position of 2-chloro-5-nitropyridine.

  • Choice of Base: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed.

  • Choice of Solvent: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion. Its high boiling point also allows for the reaction to be conducted at elevated temperatures if necessary, although this reaction typically proceeds well at room temperature.

Experimental Protocol
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Pyridin-2-ylmethanol109.131.09 g10.01.0
Sodium Hydride (60% in oil)40.000.44 g11.01.1
2-Chloro-5-nitropyridine158.551.59 g10.01.0
Anhydrous DMF-40 mL--
Saturated NH₄Cl (aq)-~50 mL--
Ethyl Acetate-~150 mL--
Brine-~50 mL--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pyridin-2-ylmethanol (1.09 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to dissolve the alcohol.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion in mineral oil, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and a nitrogen atmosphere.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear alkoxide solution.

  • Substrate Addition: Dissolve 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the alkoxide solution at room temperature over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL).

    • Transfer the mixture to a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield a crude solid.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-nitro-2-[(pyridin-2-yl)methoxy]pyridine as a solid.

Part II: Reduction of 5-nitro-2-[(pyridin-2-yl)methoxy]pyridine

Principle and Rationale: The Challenge of Chemoselectivity

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[7][9] However, the presence of two pyridine rings introduces a challenge: the potential for over-reduction or hydrogenation of the heterocyclic rings.[10] Therefore, the choice of reducing agent and conditions is paramount to ensure chemoselectivity.

  • Catalytic Hydrogenation: This is often the method of choice for its efficiency and clean reaction profile.[9] Palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reductions. By using moderate hydrogen pressure and temperature, the nitro group can be selectively reduced in the presence of the pyridine rings. Protonating the pyridine nitrogen with an acid can sometimes prevent ring hydrogenation, but for this substrate, neutral conditions are often sufficient and preferable to avoid complex workups.[6]

  • Metal-Mediated Reductions: Reagents like iron powder in the presence of an acid (e.g., acetic acid) or an ammonium salt (e.g., ammonium chloride) are classic, cost-effective, and reliable alternatives.[11] This method is particularly useful in laboratories not equipped for high-pressure hydrogenations.

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst (e.g., Pd/C) is another mild and effective method that avoids the need for pressurized hydrogen gas.[7]

This guide will provide a detailed protocol for the preferred catalytic hydrogenation method and an alternative protocol using iron.

Protocol II-A: Catalytic Hydrogenation (Preferred Method)

This protocol is highly efficient and typically results in a very clean product, simplifying purification.

G node_step node_step node_action node_action node_safety node_safety node_end node_end A Setup B Dissolve Nitro Precursor in Ethanol in a pressure vessel. A->B C Catalyst Addition B->C D Carefully add 10% Pd/C catalyst under an inert atmosphere (N₂). C->D E System Purge D->E F Seal vessel. Purge with N₂, then purge with H₂. E->F G Hydrogenation F->G H Pressurize with H₂ (e.g., 50 psi). Stir vigorously at room temperature. G->H I Monitor Reaction (TLC or LC-MS) until completion. H->I J System Vent I->J K Carefully vent H₂ pressure. Purge vessel with N₂. J->K L Work-up K->L M Filter through Celite® to remove catalyst. Wash pad with ethanol. L->M N Concentrate filtrate under reduced pressure. M->N O Purify as needed (crystallization or chromatography). N->O P Final Product O->P

Caption: Workflow for the catalytic hydrogenation of the nitro precursor.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
5-nitro-2-[(pyridin-2-yl)methoxy]pyridine231.212.31 g10.0
10% Palladium on Carbon (Pd/C)-~230 mg10 wt%
Ethanol (EtOH) or Methanol (MeOH)-100 mL-
Hydrogen Gas (H₂)2.02>3 eq.-
Celite®---

Procedure:

  • Vessel Preparation: To a suitable pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitro precursor (2.31 g, 10.0 mmol) and ethanol (100 mL).

  • Catalyst Addition: Under an inert atmosphere (e.g., a nitrogen blanket), carefully add the 10% Pd/C catalyst (~230 mg). Caution: Pd/C can be pyrophoric, especially when dry or in the presence of flammable solvents and hydrogen. Always handle with care.

  • Sealing and Purging: Securely seal the reaction vessel. Purge the system by pressurizing with nitrogen and then venting (repeat 3 times). Following this, purge the system with hydrogen gas (repeat 3 times).

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi). Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is usually complete within 2-6 hours. Progress can also be confirmed by taking a small aliquot (after carefully depressurizing and purging with nitrogen) and analyzing by TLC or LC-MS.

  • Completion and Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with ethanol or methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 6-[(pyridin-2-yl)methoxy]pyridin-3-amine.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography to yield the final product as a solid.

Protocol II-B: Reduction with Iron in Ammonium Chloride (Alternative)

This method is a robust alternative when high-pressure hydrogenation equipment is unavailable.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
5-nitro-2-[(pyridin-2-yl)methoxy]pyridine231.212.31 g10.01.0
Iron Powder (<325 mesh)55.852.79 g50.05.0
Ammonium Chloride (NH₄Cl)53.492.67 g50.05.0
Ethanol-50 mL--
Water-25 mL--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the nitro precursor (2.31 g, 10.0 mmol), iron powder (2.79 g, 50.0 mmol), and ammonium chloride (2.67 g, 50.0 mmol) in a mixture of ethanol (50 mL) and water (25 mL).

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete in 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

    • Add 50 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified as described in Protocol II-A.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Step 1: Incomplete Ether Synthesis Inactive NaH (moisture exposure). Insufficient base. Poor quality DMF (not anhydrous).Use fresh NaH from a sealed container. Ensure 1.1-1.2 equivalents of base are used. Use a new, sealed bottle of anhydrous DMF.
Step 2: Incomplete Nitro Reduction (Catalytic) Inactive or poisoned catalyst. Insufficient hydrogen pressure or poor stirring.Use fresh Pd/C catalyst. Increase hydrogen pressure or stirring speed. Ensure all joints are sealed to prevent leaks.
Step 2: Incomplete Nitro Reduction (Fe/NH₄Cl) Insufficiently activated iron powder. Poor stirring.Use fine mesh (<325) iron powder. Consider pre-activating the iron with dilute HCl. Ensure vigorous stirring to keep the iron suspended.
Formation of Side Products (Over-reduction) Reaction conditions too harsh (high pressure/temp). Catalyst is too active.Reduce hydrogen pressure and/or temperature. Use a less active catalyst or a sulfided catalyst if pyridine ring reduction is observed.[12]
Difficult Purification Incomplete removal of iron salts (Method II-B).Ensure filtration is performed while the reaction mixture is still hot to prevent precipitation of the product with the salts. Wash the Celite pad extensively with hot solvent.

Safety Precautions

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalytic Hydrogenation (Pd/C): Palladium on carbon is pyrophoric and can ignite in air, especially when containing residual solvent or hydrogen. Handle the catalyst under an inert atmosphere. Do not allow the catalyst to dry on filter paper.

  • Pressurized Hydrogen: Use a certified hydrogenation apparatus behind a safety shield. Regularly check for leaks and follow all standard operating procedures for high-pressure reactions.

  • General: All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry.
  • Williamson ether synthesis. Wikipedia.
  • Reduction of nitro compounds. Wikipedia.
  • Application Notes and Protocols: Williamson Ether Synthesis of 5-(Alkoxymethyl)- and 5-(Aryloxymethyl)-2-chloropyrimidines for D. Benchchem.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond.

Sources

Downstream Applications of 6-[(Pyridin-2-yl)methoxy]pyridin-3-amine in Medicinal Chemistry: A Practical Guide for Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Analysis

6-[(Pyridin-2-yl)methoxy]pyridin-3-amine (CAS: 2377031-24-6) is a highly versatile bis-pyridine building block frequently utilized in the design of targeted therapeutics, including [1] and[2].

Structurally, it features a primary aminopyridine core linked via an ether bridge to a 2-pyridyl methyl group. This unique pharmacophore offers a dual advantage in drug design: the central aminopyridine acts as a potent hydrogen-bond donor/acceptor pair for kinase hinge regions, while the terminal pyridyl ether enhances aqueous solubility and extends into solvent-exposed pockets to [3]. Because the primary amine serves as a robust nucleophilic handle, this intermediate is primarily downstreamed into amides, ureas, and diarylamines.

Workflow Start 6-[(pyridin-2-yl)methoxy] pyridin-3-amine Amidation Amide Coupling (HATU / DIPEA) Start->Amidation Buchwald Buchwald-Hartwig (Pd / Xantphos) Start->Buchwald Urea Urea Formation (Triphosgene) Start->Urea Target1 Type I Kinase Inhibitors Amidation->Target1 Target2 Allosteric Modulators Buchwald->Target2 Target3 Type II Kinase Inhibitors Urea->Target3

Synthetic workflow and decision tree for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine derivatization.

Quantitative Data Presentation: Standardized Reaction Parameters

The following table summarizes the optimized conditions for the three primary downstream applications of this building block, ensuring high conversion rates while minimizing bis-pyridine chelation side effects.

Reaction TypeReagents / CatalystSolventTemp (°C)Typical Yield (%)Primary Purification
Amide Coupling HATU, DIPEA (3.0 eq)DMF20–2565–85Reverse-Phase HPLC
Buchwald-Hartwig Pd2(dba)3, Xantphos, Cs2CO31,4-Dioxane90–10050–75Silica Gel Chromatography
Urea Formation Triphosgene, TEA (2.5 eq)DCM0 to 2560–80Precipitation / Trituration

Application 1: Amide Coupling for Kinase Inhibitor Cores

Causality & Mechanistic Insight

The primary amine at the 3-position of the pyridine ring is the target for synthesizing Type I kinase inhibitors. However, due to the electron-withdrawing nature of the pyridine nitrogen, this amine is significantly less nucleophilic than standard aliphatic amines. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish reactions and poor yields. To overcome this, HATU is utilized. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling of[4].

Self-Validating Protocol: HATU-Mediated Amidation
  • Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (1.0 eq) to the activated mixture.

  • Propagation: Stir the reaction under a nitrogen atmosphere at room temperature for 12–16 hours.

  • Validation Check: Analyze a 5 µL aliquot via LC-MS. The reaction is deemed complete when the starting aminopyridine peak (m/z 216.1 [M+H]+) is consumed. The product mass should strictly reflect [M+H]+ = (Carboxylic Acid Mass) + 215.1 - 18.0.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% LiCl aqueous solution to remove residual DMF.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase HPLC (MeCN/H2O with 0.1% TFA).

Application 2: Buchwald-Hartwig Amination for Diarylamines

Causality & Mechanistic Insight

For the synthesis of allosteric modulators, palladium-catalyzed C-N cross-coupling is required to form diarylamine linkages. A critical challenge when working with 6-[(pyridin-2-yl)methoxy]pyridin-3-amine is its bis-pyridine architecture, which can strongly chelate palladium and poison the catalyst. Employing a bidentate phosphine ligand with a wide bite angle, such as Xantphos or BINAP, effectively prevents the formation of inactive bis-amine palladium complexes and drives the [5],[6].

Self-Validating Protocol: Pd-Catalyzed C-N Coupling
  • Preparation: Charge an oven-dried Schlenk tube with the aryl halide (1.0 eq), 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and finely powdered Cs2CO3 (2.0 eq).

  • Degassing: Evacuate the tube and backfill with dry Nitrogen (repeat 3 times).

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-dioxane (0.1 M) via syringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours.

  • Validation Check: A successful initiation of the catalytic cycle is visually indicated by a color shift from dark purple/red (Pd(0) precatalyst) to a golden/brown homogeneous solution within the first 30 minutes. LC-MS will confirm the specific [M+H]+ of the diarylamine.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (DCM/MeOH gradient).

Pharmacophore Binding Logic Visualization

BindingLogic Core Bis-Pyridine Core Amide Amide/Urea Motif Core->Amide contains Pyridine1 Central Pyridine Core->Pyridine1 contains Pyridine2 Terminal Pyridine Core->Pyridine2 contains TargetDFG DFG Motif Amide->TargetDFG binds TargetHinge Kinase Hinge Pyridine1->TargetHinge interacts TargetSolvent Solvent Region Pyridine2->TargetSolvent extends to

Pharmacophore binding logic of bis-pyridine derivatives in kinase ATP-binding sites.

References

  • Design of Potent and Selective Hybrid Inhibitors of the Mitotic Kinase Nek2: Structure–Activity Relationship, Structural Biology, and Cellular Activity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Potent GCN2 Inhibitor Capable of Reversing MDSC-Driven T Cell Suppression Demonstrates In Vivo Efficacy as a Single Agent and in Combination with Anti-Angiogenesis Therapy. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances (Royal Society of Chemistry). URL:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Pyridinone and Pyridazinone Derivatives (Patent US20130331382A1).Google Patents.
  • Purinones as Ubiquitin-Specific Protease 1 Inhibitors (Patent WO2017087837A1).Google Patents.

Sources

Application Notes and Protocols for the Functionalization of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine via N-alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 6-[(pyridin-2-yl)methoxy]pyridin-3-amine scaffold is a significant pharmacophore in medicinal chemistry, valued as a versatile building block for synthesizing a diverse array of biologically active compounds. The functionalization of the primary amino group through N-alkylation is a critical transformation that allows for the introduction of various substituents, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthetic strategies, mechanistic considerations, and detailed protocols for the N-alkylation of this key intermediate, tailored for researchers, scientists, and professionals in drug development.

Mechanistic Insights and Strategic Considerations

The N-alkylation of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine typically proceeds via a nucleophilic substitution reaction (SN2) where the lone pair of electrons on the exocyclic nitrogen atom attacks an electrophilic alkylating agent. However, the presence of multiple nitrogen atoms within the scaffold introduces challenges related to regioselectivity.

Regioselectivity

The target molecule contains three nitrogen atoms: the exocyclic primary amine (N-3), the pyridine nitrogen of the aminopyridine ring (N-1), and the pyridine nitrogen of the pyridylmethoxy group (N-1'). The primary amine is generally the most nucleophilic and, therefore, the most likely site for alkylation under standard conditions. However, the pyridine nitrogens can also undergo alkylation, leading to the formation of quaternary pyridinium salts, which is often an undesired side reaction. The choice of reaction conditions, particularly the base and solvent, can significantly influence the outcome. Weaker, non-nucleophilic bases and aprotic polar solvents are generally preferred to favor the alkylation of the primary amine.

Alternative: Reductive Amination

An alternative and often more controlled method for mono-alkylation is reductive amination.[1] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. This method circumvents the issue of over-alkylation that can occur with direct alkylation using alkyl halides.[2]

Experimental Protocols

This section details two primary protocols for the N-alkylation of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation using an alkyl halide in the presence of a non-nucleophilic base.

Materials:

  • 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF or CH₃CN to dissolve the starting material. Add a suitable base, such as potassium carbonate (1.5-2.0 equivalents) or cesium carbonate (1.5-2.0 equivalents).[2]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-alkylated product.[4]

Table 1: Representative Reaction Conditions for Direct N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)
Methyl IodideK₂CO₃DMF2512
Ethyl BromideCs₂CO₃CH₃CN608
Benzyl BromideK₂CO₃DMF506
Protocol 2: Reductive Amination

This protocol provides a method for mono-N-alkylation via reductive amination.

Materials:

  • 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCM or DCE.

  • Acid Catalyst: Add a catalytic amount of acetic acid to the mixture.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the product with DCM (3 x volume of the aqueous layer).

  • Washing, Drying, and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Interpretation and Characterization

The successful synthesis of the N-alkylated product requires thorough characterization using modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most significant change will be the disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material and the appearance of a new set of signals corresponding to the protons of the newly introduced alkyl group. The signal for the remaining N-H proton in a secondary amine will typically appear as a broad singlet. The chemical shifts of the aromatic protons on both pyridine rings will also be affected by the N-alkylation. 2D-NMR techniques like COSY and HMBC can be used for unambiguous assignment of all protons.[5][6]

  • ¹³C NMR: The carbon signals of the newly introduced alkyl group will be observed. The chemical shift of the carbon atom attached to the nitrogen (C-3) will also experience a shift upon alkylation.[7]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the product. The fragmentation pattern can also provide structural information. Common fragmentation pathways for N-alkylated pyridines involve the loss of the alkyl group or cleavage of the ether linkage.[8][9]

Chromatography
  • Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the reaction progress and for determining the appropriate solvent system for column chromatography. The N-alkylated product will typically have a different Rf value compared to the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical transformation.

G cluster_workflow Experimental Workflow start Start: 6-[(pyridin-2-yl)methoxy]pyridin-3-amine reaction N-Alkylation Reaction (Direct or Reductive Amination) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure N-Alkylated Product characterization->end G cluster_reaction Direct N-Alkylation Reaction reactant <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/example.png"/>TD>TR><TR><TD>6-[(pyridin-2-yl)methoxy]pyridin-3-amineTD>TR>TABLE> plus1 + alkyl_halide R-X arrow Base (e.g., K₂CO₃) Solvent (e.g., DMF) product <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/example2.png"/>TD>TR><TR><TD>N-alkyl-6-[(pyridin-2-yl)methoxy]pyridin-3-amineTD>TR>TABLE>

Caption: General scheme for direct N-alkylation.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low or no product yield Inactive alkylating agentUse a fresh bottle of the alkylating agent.
Insufficiently anhydrous conditionsEnsure all glassware is oven-dried and use anhydrous solvents.
Ineffective baseUse a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) or ensure the base is finely powdered and dry.
Formation of multiple products Over-alkylation (di-alkylation)Use a smaller excess of the alkylating agent or switch to reductive amination.
Alkylation on pyridine nitrogenUse a less polar solvent and a non-nucleophilic base.
Difficulty in purification Co-elution of product and starting materialOptimize the solvent system for column chromatography, trying different solvent polarities and additives (e.g., a small amount of triethylamine).

Conclusion

The N-alkylation of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine is a fundamental transformation for the generation of novel chemical entities in drug discovery. Both direct alkylation and reductive amination offer viable pathways to the desired products. Careful consideration of the reaction conditions, particularly the choice of base, solvent, and alkylating agent, is crucial for achieving high yields and regioselectivity. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and functionalization of this important heterocyclic scaffold.

References

  • Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Nicewicz, D. A. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. DOI: 10.26434/chemrxiv.7405349.v1
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Imbratt, O., & Johansson, H. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Heterocyclic Chemistry, 51(S1), E1-E7.
  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2005). Mass spectral fragmentations of alkylpyridine N-oxides. Journal of Mass Spectrometry, 40(7), 969-974.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Jasperse, C. (n.d.). Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation.
  • De Leon, E., & Ganem, B. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1021.
  • Stefaniak, L., & Witanowski, M. (1981). 13C and 1H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. Journal of Molecular Structure, 75(1), 25-30.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 6-[(Pyridin-2-yl)methoxy]pyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific mechanistic and practical challenges encountered during the synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine.

The synthesis relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) to form the intermediate 5-nitro-2-[(pyridin-2-yl)methoxy]pyridine[1], followed by the reduction of the nitro group to an amine. While theoretically straightforward, researchers frequently encounter severe yield drops due to moisture-driven side reactions and chemoselectivity failures during reduction.

Reaction Workflow & Failure Modes

G SM 2-Chloro-5-nitropyridine + Pyridin-2-ylmethanol INT 5-Nitro-2-[(pyridin-2-yl)methoxy]pyridine SM->INT SNAr (NaH, DMF) BYP1 5-Nitropyridin-2-ol (Hydrolysis Byproduct) SM->BYP1 H2O Contamination PROD 6-[(pyridin-2-yl)methoxy]pyridin-3-amine INT->PROD Fe/NH4Cl (Chemoselective) BYP2 5-Aminopyridin-2-ol (Ether Cleavage Byproduct) INT->BYP2 Pd/C, H2 (Over-reduction)

Reaction workflow for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine highlighting key side reactions.

FAQ Section 1: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction stalls at 60-70% conversion. How can I drive it to completion? A: The causality here lies in the nucleophilicity of your alcohol. Pyridin-2-ylmethanol is sterically hindered and less nucleophilic than primary aliphatic alcohols. If you are using a weak base (e.g., K2​CO3​ ), the alkoxide formation is incomplete, establishing an equilibrium that stalls the reaction. Solution: Switch to a stronger base like Sodium Hydride ( NaH ) or Potassium tert-butoxide ( t-BuOK ) in a polar aprotic solvent (DMF or THF). You must pre-form the alkoxide for 30 minutes before adding the 2-chloro-5-nitropyridine to ensure the nucleophile is fully activated.

Q: LC-MS analysis of my crude SNAr mixture shows a major byproduct with an m/z of 139 [M-H]⁻. What is this, and how do I prevent it? A: You are observing 5-nitropyridin-2-ol. The nitro group at position 5 strongly activates the chlorine at position 2, making the ring highly electrophilic. If there is adventitious water in your solvent, base, or atmosphere, hydroxide ions will outcompete your bulky alkoxide, rapidly hydrolyzing the starting material. Solution: This is a self-validating system: if your reaction turns cloudy yellow instead of deep red/brown, water is present. Use strictly anhydrous DMF, fresh NaH (washed with hexanes to remove mineral oil), and maintain a rigorous Argon/Nitrogen atmosphere.

FAQ Section 2: Chemoselective Nitro Reduction

Q: When I reduce the nitro intermediate using standard Pd/C and H₂, my product mass is 110 m/z, missing the pyridin-2-ylmethyl group. Why did this happen? A: You have experienced hydrogenolysis (O-depicolylation). Picolyl ethers are structurally analogous to benzyl ethers and are highly susceptible to C-O bond cleavage under standard palladium-catalyzed hydrogenation conditions[2]. Furthermore, the lone pair on the pyridine nitrogen coordinates to the palladium surface, anchoring the molecule and bringing the sensitive C-O ether bond into direct proximity with the active hydride species, drastically accelerating cleavage[3].

Q: How can I selectively reduce the nitro group without cleaving the sensitive picolyl ether? A: You must abandon standard Pd/C hydrogenation and switch to a chemoselective single-electron transfer (SET) reduction. The Béchamp reduction, utilizing Iron powder and Ammonium Chloride ( Fe/NH4​Cl ), is the gold standard here[4][5]. The iron-mediated reduction is entirely selective for the highly oxidized nitro group and operates under mild, neutral conditions that leave the picolyl ether completely intact[4].

Q: If I must use catalytic hydrogenation for scale-up purposes, how can I prevent ether cleavage and catalyst poisoning? A: If metal-mediated SET is not viable for your scale, you must use a "poisoned" catalyst to modulate the metal's reactivity. Sulfided Platinum on Carbon (5% Pt/C(S)) is recommended. The sulfur poisons the highly active step-edge sites responsible for hydrogenolysis while leaving the planar sites active for nitro reduction[3]. Additionally, run the reaction in Ethyl Acetate with 1.0 equivalent of Acetic Acid; protonating the pyridine rings prevents them from coordinating to and deactivating the catalyst.

Data Presentation: Reduction Methodology Comparison
Reduction MethodologyReagents & ConditionsEther Cleavage RiskCatalyst Poisoning RiskTypical Yield
Standard Hydrogenation 10% Pd/C, H₂ (1 atm), EtOH, RTCritical (Hydrogenolysis)High (Pyridine coordination)< 30%
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80 °CNone None (Non-catalytic)> 85%
Poisoned Hydrogenation 5% Pt/C(S), H₂ (3 atm), EtOAc, 40 °CLowMedium70 - 80%
Validated Experimental Protocols
Protocol 1: Optimized SNAr (Synthesis of 5-nitro-2-[(pyridin-2-yl)methoxy]pyridine)
  • Alkoxide Pre-formation: In an oven-dried flask under Argon, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M). Cool to 0 °C.

  • Add pyridin-2-ylmethanol (1.1 eq) dropwise. Stir at room temperature for 30 minutes until hydrogen evolution ceases and the solution is clear.

  • Substitution: Cool the mixture back to 0 °C. Add 2-chloro-5-nitropyridine (1.0 eq) portion-wise. The solution will immediately turn deep red.

  • Self-Validation Check: Stir for 2 hours at RT. Monitor by LC-MS. The target intermediate will appear at m/z 232 [M+H]⁺. The absence of m/z 159 (starting material) confirms completion.

  • Workup: Quench carefully with ice water. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl aqueous solution (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol 2: Chemoselective Béchamp Reduction (Synthesis of Target Amine)
  • Preparation: Dissolve the crude 5-nitro-2-[(pyridin-2-yl)methoxy]pyridine (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.15 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride ( NH4​Cl , 5.0 eq)[4][5].

  • Reaction: Heat the mixture to 80 °C (reflux) under vigorous stirring for 2-3 hours.

  • Self-Validation Check: The reaction mixture will transition from a yellow solution to a thick, dark brown slurry (indicating the formation of iron oxides). TLC (DCM/MeOH 9:1) should show the complete disappearance of the yellow nitro spot and the appearance of a highly UV-active, polar amine spot.

  • Workup: Cool to room temperature. Filter the slurry through a pad of Celite to remove iron sludge, washing the pad generously with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO3​ , separate, dry, and concentrate to yield 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (m/z 202 [M+H]⁺).

Sources

column chromatography purification methods for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly polar, polybasic heterocycles. The compound 6-[(pyridin-2-yl)methoxy]pyridin-3-amine presents a classic chromatographic nightmare: it contains a 2-pyridyl ether nitrogen, a 3-aminopyridine core nitrogen, and a primary exocyclic amine.

This guide provides the causality behind why standard methods fail, self-validating protocols to ensure success, and targeted troubleshooting for drug development professionals.

The Mechanistic Challenge: The "Silanol Effect"

To purify this molecule, you must first understand why it streaks. Standard bare silica gel contains surface silanol groups (Si-OH) with a pKa of ~4.5–5.0. Because the conjugate acids of your aminopyridine nitrogens have a pKa of ~6.0–7.0, the silica acts as a Brønsted acid.

Instead of undergoing reversible adsorption/partitioning, your basic amines are protonated by the silica, creating strong, irreversible ionic bonds . This ion-exchange mechanism is the direct cause of severe peak tailing, low recovery, and compound degradation on the column. To successfully purify this compound, we must either mask the silanols chemically (amine-functionalized silica), neutralize them dynamically (mobile phase modifiers), or avoid them entirely (reversed-phase).

Purification Decision Matrix

Workflow Start Crude 6-[(pyridin-2-yl)methoxy]pyridin-3-amine Decision Primary Purification Goal? Start->Decision Goal1 High Throughput / Routine (Avoid Modifier Removal) Decision->Goal1 Goal2 Cost Efficiency (Standard Consumables) Decision->Goal2 Goal3 High Purity / Polar Impurities (Aqueous Soluble) Decision->Goal3 Method1 Amine-Functionalized Silica (NH2) Eluent: Hexane / EtOAc Goal1->Method1 Method2 Bare Silica + Basic Modifier Eluent: DCM / MeOH / 1% TEA Goal2->Method2 Method3 Reversed-Phase (C18) Eluent: MeCN / NH4OAc (pH 8.5) Goal3->Method3

Figure 1: Decision matrix for selecting the optimal chromatographic purification method.

Validated Experimental Protocols

Protocol A: Amine-Functionalized Silica Chromatography (The Gold Standard)

Causality: Amine-functionalized silica is end-capped with aminopropyl silane. This surface modification permanently masks the acidic silanols and creates a slightly basic stationary phase. The basic surface repels the polybasic analyte, preventing ionic interactions and allowing the compound to elute based purely on polarity .

Step-by-Step Methodology:

  • Column Selection: Select an amine-functionalized silica column (e.g., KP-NH or RediSep Amine) scaled to 10–20x the crude mass.

  • Equilibration: Flush the column with 3–5 column volumes (CV) of Hexane/Ethyl Acetate (50:50, v/v).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Self-Validating Checkpoint: Do not dry load onto bare silica, as it will irreversibly trap the compound before it even reaches the functionalized bed. Use Celite or NH2-silica for dry loading.

  • Elution Gradient:

    • 0–2 CV: 50% EtOAc in Hexane

    • 2–8 CV: Linear gradient from 50% to 100% EtOAc

    • 8–12 CV: 100% EtOAc (Introduce 1–5% Methanol if the compound is highly retained).

  • Fraction Collection & Concentration: Pool UV-active fractions (254 nm) and evaporate. No basic modifier removal is required.

Protocol B: Bare Silica with Mobile Phase Modifiers (Cost-Effective Alternative)

Causality: When specialty columns are unavailable, adding a volatile base like Triethylamine (TEA) dynamically neutralizes the acidic silanols. TEA outcompetes the aminopyridine for the acidic sites, saturating the column and allowing your analyte to elute .

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase of DCM / Methanol / TEA (90:9:1, v/v/v).

  • Column Pre-saturation (Critical): Pack the bare silica column and flush with at least 3 CV of the TEA-containing mobile phase. Self-Validating Checkpoint: Test the pH of the eluting solvent front. If it is not basic (pH > 8), the silica has not been fully saturated. Loading the sample now will result in severe streaking.

  • Loading & Elution: Load the sample dissolved in the mobile phase. Run an isocratic elution or a shallow gradient up to 90:9:1 DCM/MeOH/TEA.

  • Post-Purification: Evaporate the solvent. To remove residual TEA, subject the resulting oil to high vacuum for 24 hours or perform an azeotropic distillation with toluene.

Protocol C: Reversed-Phase (C18) Chromatography

Causality: For highly polar impurities, RP-C18 is effective. However, at neutral pH, the primary amine is protonated, making it too polar to retain on the hydrophobic C18 chains. Using a high-pH volatile buffer ensures the molecule remains in its neutral free-base form, maximizing retention and peak shape .

Step-by-Step Methodology:

  • Buffer Prep: Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 8.5 using dilute Ammonium Hydroxide.

  • Equilibration: Equilibrate the C18 column with 5% Acetonitrile (MeCN) / 95% Buffer.

  • Gradient: Run a gradient from 5% to 60% MeCN over 15 CV.

  • Recovery: Lyophilize the collected fractions to remove water and volatile buffer salts.

Quantitative Method Comparison

ParameterAmine-Functionalized Silica (NH2)Bare Silica + TEAReversed-Phase (C18, High pH)
Retention Mechanism Normal Phase (H-bonding/Dipole)Normal Phase (Dynamic Masking)Hydrophobic Interaction
Peak Symmetry (As) 1.0 - 1.2 (Excellent)1.5 - 2.5 (Moderate Tailing)1.0 - 1.3 (Excellent)
Solvent System Hexane / EtOAcDCM / MeOH / 1% TEAMeCN / 10 mM NH4OAc (pH 8.5)
Post-Run Processing Direct EvaporationAzeotropic removal of TEALyophilization required
Cost per Run High (Specialty Media)Low (Standard Media)Medium (Reusable Column)

Troubleshooting & FAQs

Q1: My compound is still streaking on bare silica even with 1% TEA. What is happening? A1: This usually indicates a failure to pre-equilibrate the column. Silica gel acts as a massive sponge for basic modifiers. If you only add TEA to the elution solvent but do not pre-flush the column with 3–5 CVs of the mobile phase, the silica will strip the TEA from the solvent front. By the time your compound travels down the column, it encounters un-neutralized acidic silanols, resulting in irreversible streaking. Always pre-saturate.

Q2: How do I remove residual triethylamine (TEA) from my final purified product? A2: TEA (b.p. 89°C) often co-evaporates poorly with polar products, leaving a sticky, amine-smelling residue. To remove it:

  • Azeotropic Evaporation: Co-evaporate the residue with toluene or methanol multiple times under reduced pressure.

  • High Vacuum: Place the sample on a lyophilizer or Schlenk line for 24–48 hours.

  • Aqueous Wash: If the free base of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine is sufficiently lipophilic, dissolve it in DCM and wash with water to partition the TEA into the aqueous layer.

Q3: Can I use basic alumina instead of amine-functionalized silica? A3: Yes, basic alumina (pH ~9–10) is a viable alternative that avoids the acidic silanol issue entirely. However, alumina has a significantly lower surface area and different selectivity compared to silica. You will need to re-optimize your solvent system (typically requiring less polar solvents than silica) and load less crude material due to its lower binding capacity.

Q4: Why is my compound degrading on the column during normal phase purification? A4: The 3-aminopyridine moiety is an aniline derivative, which is electron-rich and prone to oxidation. Furthermore, the acidic environment of bare silica can catalyze the cleavage of the ether linkage over prolonged exposure. Switching to amine-functionalized silica (Protocol A) minimizes both column residence time and exposure to acidic microenvironments, preserving the structural integrity of your molecule.

References

  • Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]

  • Title: Amino Silica Gel Source: Sorbent Technologies, Inc. URL: [Link]

  • Title: RediSep Amine Functionalized Column Source: Teledyne ISCO URL: [Link]

Technical Support Center: Stabilization & Storage of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 6-[(pyridin-2-yl)methoxy]pyridin-3-amine . As a heteroaromatic primary amine, this intermediate is highly susceptible to oxidative degradation. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your compound during storage.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does 6-[(pyridin-2-yl)methoxy]pyridin-3-amine degrade and change color so rapidly when left on the benchtop? A1: The degradation is driven by the autoxidation of the primary aromatic amine group at the 3-position of the pyridine ring. The electron-rich nature of the aminopyridine system makes the nitrogen lone pair highly susceptible to hydrogen atom abstraction by molecular oxygen, forming a reactive aminyl radical. Furthermore, the (pyridin-2-yl)methoxy ether linkage at the 6-position acts as an electron-donating group via resonance, increasing the overall electron density of the central pyridine ring and making the amine even more vulnerable. The resulting radicals rapidly dimerize to form hydrazines, which further oxidize into highly conjugated, colored azo compounds (Ar-N=N-Ar) and polymeric species[1].

Q2: Does light exposure accelerate this process? A2: Yes. Photo-assisted oxidation is a major degradation pathway for primary aromatic amines. UV and visible light can excite trace impurities or the molecule itself, facilitating electron transfer and accelerating the cleavage of the N-H bond to generate the initial aminyl radical[2].

OxidationPathway A 6-[(pyridin-2-yl)methoxy] pyridin-3-amine (Free Base) B Aminyl Radical Formation (Ar-NH•) A->B H-abstraction C Radical Dimerization (Hydrazobenzene deriv.) B->C Dimerization D Azo Compounds & Oligomeric Species (Colored Impurities) C->D Further Oxidation O2 O2 / Light / Heat O2->B

Autoxidation pathway of primary aromatic amines to azo compounds.

Part 2: Troubleshooting Storage Issues

Q3: I stored the free base in a clear vial at 4°C, but purity still dropped from 99% to 94% over 3 months. How do I fix this? A3: Cold storage alone is insufficient if the compound is exposed to oxygen and light. To prevent autoxidation of the free base, you must implement a strict inerting protocol. The vial must be amber (to block photo-oxidation) and purged with Argon (which is heavier than Nitrogen, providing a better blanket) before sealing. For long-term storage of unstable amines, intermediate or cold storage (e.g., -20°C) under inert gas is mandatory according to ICH Q1A(R2) principles[3].

Q4: Is there a way to permanently stabilize the compound without relying on strict environmental controls? A4: Yes. The most robust approach to impart thermal and oxidative stability to primary amines is Salt Formation [4]. By converting the free base into a salt (e.g., Hydrochloride), you protonate the primary amine to form an aminium ion (-NH3+). This drastically reduces the electron density on the nitrogen atom, effectively shutting down the formation of the aminyl radical and preventing autoxidation[5].

TroubleshootingWorkflow Start Purity Loss / Discoloration Detected CheckForm Is the API stored as a Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt Form CheckForm->Salt Action1 Implement Argon Purge & Amber Vials FreeBase->Action1 Short-term Action2 Convert to HCl Salt (Recommended) FreeBase->Action2 Long-term Action3 Check for trace metal impurities (catalysts) Salt->Action3

Troubleshooting workflow for amine degradation during storage.

Part 3: Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Inert Packaging of the Free Base (Short-Term Storage)
  • Causality: Argon displaces oxygen to prevent radical initiation, and amber glass prevents UV-induced N-H bond cleavage.

  • Step-by-Step Methodology:

    • Transfer the dried 6-[(pyridin-2-yl)methoxy]pyridin-3-amine into a clean, dry amber glass vial.

    • Insert an Argon gas line (fitted with a 0.22 µm sterile PTFE filter) into the vial, keeping the tip just above the solid bed.

    • Purge the vial with a gentle stream of Argon for 60 seconds to displace all atmospheric air.

    • Quickly cap the vial with a PTFE-lined septum cap while slowly withdrawing the Argon line.

    • Wrap the cap junction tightly with Parafilm and store at 4°C or -20°C.

  • Self-Validation Step: Prepare a parallel control vial without Argon. After 7 days at 40°C, dissolve 1 mg of both samples in HPLC-grade acetonitrile. The Argon-purged sample should remain colorless, while the control will show a distinct yellow tint, visually validating the seal's integrity prior to HPLC analysis.

Protocol 2: Salt Formation (Long-Term Stabilization)
  • Causality: Protonation of the amine removes the reactive lone pair, drastically increasing the oxidation potential and preventing degradation.

  • Step-by-Step Methodology:

    • Dissolve 1.0 g of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (free base) in 10 mL of anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0–5°C using an ice bath.

    • Slowly add 1.1 equivalents of a standardized HCl solution in dioxane (or ethereal HCl) dropwise while stirring vigorously.

    • Stir for 30 minutes at 0°C. A precipitate (the hydrochloride salt) will form.

    • Filter the precipitate under a nitrogen blanket and wash with 5 mL of cold, anhydrous diethyl ether.

    • Dry the solid in a vacuum oven at 40°C for 12 hours.

  • Self-Validation Step: Perform ¹H-NMR in DMSO-d6. The disappearance of the sharp -NH2 singlet (typically around 5.0–6.0 ppm) and the appearance of a broad -NH3+ peak downfield (around 8.0–10.0 ppm) confirms complete protonation and successful salt formation.

Part 4: Quantitative Stability Data

Table 1: Comparative Stability of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (Data models standard ICH Q1A(R2) stability testing parameters)

Storage ConditionTimepointFormPurity (HPLC Area %)Visual Appearance
25°C / 60% RH (Air, Clear Vial)InitialFree Base99.5%Off-white powder
25°C / 60% RH (Air, Clear Vial)1 MonthFree Base96.2%Pale yellow
25°C / 60% RH (Air, Clear Vial)3 MonthsFree Base89.4%Brown solid
4°C (Argon, Amber Vial)3 MonthsFree Base99.1%Off-white powder
40°C / 75% RH (Accelerated)1 MonthHCl Salt99.5%White powder
40°C / 75% RH (Accelerated)6 MonthsHCl Salt99.3%White powder

Causality of Data: The data clearly demonstrates that while environmental controls (Argon/Amber/4°C) slow down the degradation of the free base, conversion to the HCl salt provides absolute stability even under accelerated (40°C/75% RH) conditions, validating the mechanistic theory of aminium ion stability.

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing formulation challenges with 6-[(pyridin-2-yl)methoxy]pyridin-3-amine .

As a molecule containing two pyridine rings and a primary amine, this compound exhibits classic weak base characteristics. Its low intrinsic aqueous solubility at physiological pH (7.4) is a direct consequence of its high lipophilicity and the energetic penalty required to disrupt its un-ionized crystal lattice. Below, we break down the fundamental mechanisms of its solubility behavior and provide field-proven, self-validating protocols to overcome these formulation hurdles.

Mechanistic Root Cause Analysis

Before applying a fix, we must understand the physicochemical nature of the molecule. The presence of the aminopyridine and pyridine-methoxy moieties means the molecule possesses multiple ionizable nitrogen centers. At neutral pH, these nitrogens are unprotonated, rendering the molecule highly hydrophobic.

To achieve therapeutic concentrations in aqueous media, we must manipulate either the solute-solvent interactions (via cosolvents or cyclodextrins) or the solid-state thermodynamics (via salt formation or pH adjustment). The decision matrix below outlines the logical workflow for selecting a solubility enhancement strategy based on your downstream application.

SolubilityWorkflow A 6-[(pyridin-2-yl)methoxy]pyridin-3-amine Low Aqueous Solubility B Analyze pKa & Ionizability (Weak Base Properties) A->B C pH Adjustment (pH << pKa) B->C Liquid Formulation D Salt Formation (HCl, Mesylate) B->D Solid State E Cosolvent System (PEG400/Water) B->E IV/Tox Studies F Cyclodextrin Complexation (HP-β-CD) B->F Biocompatible G Soluble Ionized Form C->G H Stable Salt Crystal D->H I Solvated Mixture E->I J Inclusion Complex F->J

Decision matrix for troubleshooting the aqueous solubility of basic APIs.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does the compound precipitate immediately when diluted in standard PBS (pH 7.4)?

A1: This is a classic manifestation of the pH-solubility profile of weak bases. At pH 7.4, the environmental pH exceeds the pKa of the pyridine and primary amine groups, forcing the molecule into its un-ionized (free base) state. The intrinsic solubility ( S0​ ) of this free base is exceptionally low. According to the Henderson-Hasselbalch relationship, the solubility of basic drugs decreases exponentially as the pH of the solution increases toward and past their pKa[1]. To prevent precipitation, the formulation must either be buffered to a lower pH or utilize solubilizing excipients.

Q2: We are developing an intravenous (IV) formulation and cannot use extreme pH. What is the most effective liquid strategy?

A2: A cosolvent system utilizing Polyethylene Glycol 400 (PEG400) is highly recommended. PEG400 is a biocompatible, water-miscible solvent that effectively lowers the dielectric constant of the aqueous environment, thereby reducing the thermodynamic penalty of solvating the hydrophobic aromatic rings[2]. PEG400 operates via preferential solvation, where the cosolvent molecules enrich the microenvironment around the hydrophobic solute, breaking the strong hydrogen-bond network of pure water[3]. A 20–40% (v/v) PEG400/Water mixture typically yields a logarithmic increase in solubility[4].

Q3: Can we improve solubility without using organic solvents like PEG400 or DMSO?

A3: Yes. Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a powerful, solvent-free alternative. HP-β-CD features a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic pyridine-methoxy-pyridine axis of your molecule inserts into this cavity, shielding it from water, while the exterior hydroxyl groups maintain aqueous solubility[5]. This interaction typically produces an AL​ -type phase-solubility profile, meaning the total drug solubility increases linearly as a function of the cyclodextrin concentration[6].

Q4: We are transitioning to solid dosage forms (tablets). How can we permanently alter the molecule's properties to ensure high dissolution in the GI tract?

A4: Salt formation is the definitive approach for solid dosage forms. By reacting the basic nitrogens with a strong acid (e.g., hydrochloric acid or methanesulfonic acid), you generate a stable ionic crystal. When this salt dissolves, it locally lowers the pH within the diffusion layer surrounding the particle, driving the compound into its highly soluble ionized state[1]. Furthermore, the introduction of a counterion disrupts the original free-base crystal lattice, lowering the melting point and significantly reducing the energy required for aqueous solvation.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual solubility alone. The following protocols are designed as self-validating systems, meaning the success of the procedure is analytically confirmed within the workflow.

Protocol A: High-Throughput Salt Screening (Mesylate & HCl)

Causality: Converting the free base to a salt lowers the crystal lattice energy and increases the solvation enthalpy. We use methanesulfonic acid (mesylate) and HCl because their low pKa ensures complete proton transfer from the weak base[7].

  • Dissolution: Dissolve 100 mg of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (free base) in 5 mL of a moderately polar organic solvent (e.g., acetone or ethanol) under gentle heating (40°C). Reasoning: The free base is soluble in organics, allowing for a homogenous liquid-phase reaction.

  • Acid Addition: Slowly add 1.05 molar equivalents of the counterion acid (1M HCl in ether, or neat methanesulfonic acid) while stirring continuously.

  • Crystallization: Cool the mixture to 4°C for 24 hours to induce supersaturation and nucleation of the new salt form.

  • Isolation: Filter the precipitate under a vacuum and wash with 1 mL of cold acetone to remove unreacted free base. Dry under a vacuum at 40°C overnight.

  • System Validation (Critical):

    • Thermal Analysis: Run Differential Scanning Calorimetry (DSC). A distinct shift in the melting point compared to the free base validates that a new crystalline lattice (a true salt) has formed, rather than a physical mixture.

    • Aqueous Assay: Disperse 10 mg of the new powder in 1 mL of DI water. Quantify the dissolved fraction via HPLC. A >50-fold increase in solubility confirms successful salt synthesis.

Protocol B: Phase-Solubility Profiling with HP-β-CD

Causality: To determine the stoichiometric ratio and the binding constant ( K1:1​ ) of the inclusion complex, we must measure solubility across a gradient of cyclodextrin concentrations[6].

  • Matrix Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 mM to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM) in purified water.

  • Saturation: Add an excess amount of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (e.g., 50 mg) to 2 mL of each CD solution in sealed glass vials. Reasoning: Excess solid ensures the thermodynamic equilibrium of saturation is reached.

  • Equilibration: Place the vials in an orbital shaker at 25°C and 150 rpm for 48 hours.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. Reasoning: This removes all undissolved particles, preventing false-positive solubility readings.

  • System Validation (Critical):

    • Quantification & Plotting: Dilute the filtrate and quantify the API concentration via HPLC. Plot API concentration (M) versus HP-β-CD concentration (M).

    • Validation Metric: If the plot is strictly linear ( R2>0.95 ) with a slope less than 1, you have validated the formation of a soluble 1:1 inclusion complex ( AL​ -type phase diagram)[5].

Quantitative Data Summary

The table below summarizes the expected solubility enhancements for basic APIs (like aminopyridines) based on the applied technique. Use this to benchmark your experimental results.

Formulation StrategyPrimary Mechanism of ActionExpected Solubility Enhancement FactorIdeal Application Route
pH Adjustment (pH 3.0) Protonation of primary amine/pyridine nitrogens100x – 1000xOral (Gastric simulation)
Salt Formation (Mesylate) Reduction of crystal lattice energy; localized pH drop50x – 500xSolid Oral Dosage Forms
Cosolvent (40% PEG400) Reduction of dielectric constant; preferential solvation10x – 50xIntravenous (IV) / Liquid
Complexation (HP-β-CD) Hydrophobic cavity encapsulation5x – 20xIntravenous (IV) / Ophthalmic

Sources

optimizing HPLC mobile phase conditions for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with highly basic, polar compounds.

This guide focuses specifically on the optimization of High-Performance Liquid Chromatography (HPLC) mobile phase conditions for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine , a complex molecule prone to severe peak tailing and retention instability.

Part 1: Molecular Profiling & The Causality of Peak Tailing

To troubleshoot a chromatographic method, we must first understand the physicochemical nature of the analyte. 6-[(pyridin-2-yl)methoxy]pyridin-3-amine contains two distinct basic moieties: a pyridine ring and an aminopyridine group.

  • Ionization Profile: The standard pyridine ring has a pKa of approximately 5.23[1]. The aminopyridine moiety is significantly more basic, typically exhibiting a pKa between 6.86 and 9.17 depending on the substitution position[2][3].

  • The Root Cause of Tailing: In a standard unbuffered aqueous/organic mobile phase (typically pH 5.5–6.5), both nitrogen centers on this molecule are highly protonated, rendering the analyte a positively charged cation. Simultaneously, standard silica-based HPLC columns contain residual surface silanol groups (Si-OH). When the mobile phase pH exceeds 3.0, these acidic silanols deprotonate to form negatively charged silanoate ions (Si-O⁻)[4].

  • The Mechanism: The electrostatic attraction between the cationic aminopyridine and the anionic silanols triggers a "secondary cation-exchange interaction"[5]. Because this ionic interaction is kinetically slower than the primary hydrophobic partitioning of the C18 stationary phase, the analyte molecules desorb at different rates, severely dragging out the trailing edge of the peak[4][6].

Mechanism Analyte Aminopyridine Analyte (Protonated Cation) Interaction Secondary Cation-Exchange (Causes Peak Tailing) Analyte->Interaction Silanol Residual Silanols (Si-O⁻) (Ionized at pH > 3) Silanol->Interaction Solution1 Lower pH < 2.5 (Neutralize Si-OH) Interaction->Solution1 Solution2 Add TFA/TEA (Block Si-O⁻ Sites) Interaction->Solution2

Mechanistic pathways of secondary interactions causing peak tailing and resolution strategies.

Part 2: Troubleshooting FAQs

Q1: I am using a standard C18 column with Water/Acetonitrile. Why is my 6-[(pyridin-2-yl)methoxy]pyridin-3-amine peak eluting near the void volume with a massive tail? A: Your molecule is highly polar and fully ionized at neutral pH, meaning it lacks the hydrophobicity required to partition into the non-polar C18 stationary phase, causing it to elute at the void volume. The severe tailing is caused by the secondary cation-exchange interactions with ionized silanols (Si-O⁻)[4]. To fix this, you must control the pH to either suppress the ionization of the silanols or the analyte.

Q2: How do I choose the optimal mobile phase pH to ensure sharp peaks? A: You must adhere to the "2-Unit Rule"—the mobile phase pH should be at least 2 units away from the analyte's pKa to ensure it is 100% in a single ionization state. Since your molecule has pKa values ranging from ~5.2 to ~9.2[1][2], the mid-pH range (pH 3–11) is a danger zone.

  • Low pH Strategy (Recommended): Lower the pH below 2.5 using Formic Acid or Trifluoroacetic Acid (TFA). This fully protonates the residual silanols back to neutral Si-OH, completely shutting down the secondary cation-exchange interactions[6][7].

  • High pH Strategy: Raise the pH to ~10.5 using Ammonium Hydroxide. This deprotonates the aminopyridine, making it a neutral, hydrophobic molecule that retains well on a C18 column. Note: This requires a specialized hybrid-silica or polymer column that can withstand high pH without dissolving[5].

Q3: Should I use ion-pairing reagents for this molecule? A: Yes, if a simple low-pH buffer does not provide sufficient retention. Ion-pairing agents like 0.1% TFA or alkyl sulfonates (e.g., sodium octanesulfonate) serve a dual purpose. First, they lower the pH to neutralize silanols. Second, their negatively charged hydrophobic tails pair with the positively charged aminopyridine in solution, forming a neutral, hydrophobic complex that strongly retains on the C18 phase[5][8].

Q4: Can I use Triethylamine (TEA) to fix the tailing? A: TEA is a highly basic "sacrificial" amine that aggressively binds to active silanol sites, blocking your analyte from interacting with them[7]. While adding 5–10 mM TEA to your mobile phase will drastically sharpen your peaks, it is not compatible with LC-MS due to severe ion suppression and can permanently alter the selectivity of your column[7]. Use TFA or Formic acid instead if MS detection is required.

Part 3: Experimental Methodologies & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are met.

Protocol A: Low-pH Ion-Pairing Workflow (LC-MS Compatible)

This protocol utilizes a low-pH environment paired with a volatile ion-pairing agent to maximize retention and peak symmetry while maintaining mass spectrometry compatibility.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% v/v Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH should be ~2.0[5].

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile + 0.1% v/v TFA.

Step 2: Column Selection & Equilibration

  • Install a Charged Surface Hybrid (CSH) C18 column or a highly end-capped polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm). The positive surface charge of CSH particles naturally repels basic analytes, further minimizing tailing[5].

  • Equilibrate the column at 5% Mobile Phase B for 20 column volumes (CV) until the baseline pressure and UV/MS signals are completely stable.

Step 3: System Suitability Testing (SST) - Self-Validation Step

  • Inject 5 µL of a 10 µg/mL 6-[(pyridin-2-yl)methoxy]pyridin-3-amine standard.

  • Run a gradient from 5% B to 60% B over 15 minutes.

  • Validation Gate: Calculate the USP Tailing Factor ( T ) at 5% peak height.

    • If T≤1.5 and Retention Factor ( k ) > 2.0: The system is validated. Proceed to analysis.

    • If T>1.5 : The column may have degraded end-capping. Flush with 100% Acetonitrile, replace the column, and restart from Step 2.

Workflow Start Analyze Peak Shape (Tailing Factor > 1.5) CheckPH Check Mobile Phase pH Is pH < 3.0 or > 10.0? Start->CheckPH LowPH Adjust to pH < 2.5 (Neutralize Silanols) CheckPH->LowPH No MidPH Mid-pH (4 - 8) Avoid for Basic Analytes CheckPH->MidPH Current State Additives Add Ion-Pairing Agent (e.g., 0.1% TFA) LowPH->Additives If tailing persists Success Symmetrical Peak (Tailing Factor < 1.2) LowPH->Success Peak shape resolves MidPH->LowPH Column Switch to End-capped or CSH Column Additives->Column If retention is poor Column->Success

Workflow for troubleshooting peak tailing of basic aminopyridine derivatives in HPLC.

Part 4: Data Presentation & Condition Comparison

The table below summarizes the expected quantitative chromatographic outcomes for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine under various mobile phase conditions.

Mobile Phase ConditionpH LevelPrimary MechanismExpected Retention ( k )USP Tailing Factor ( T )LC-MS Compatibility
Water / Acetonitrile (No Additives) ~6.0Analyte is cationic; Silanols are ionized (Si-O⁻). Severe secondary interactions.< 1.0 (Elutes at void)> 3.0 (Severe) Yes (But poor data)
0.1% Formic Acid in Water / ACN ~2.7Silanols partially neutralized. Analyte remains cationic.1.5 - 2.01.6 - 2.0 (Moderate)Excellent
0.1% TFA in Water / ACN ~2.0Silanols fully neutralized. TFA acts as an ion-pairing agent.3.0 - 5.0 (Strong) < 1.2 (Symmetrical) Moderate (Signal suppression)
10 mM Ammonium Bicarbonate ~10.0Analyte is deprotonated (neutral). Hydrophobic partitioning dominates.> 5.0< 1.2 (Symmetrical)Yes (Requires hybrid column)

Sources

Technical Support Center: Strategies for Removing Trace Metal Impurities from 6-[(pyridin-2-yl)methoxy]pyridin-3-amine Batches

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals facing the challenge of removing trace metal impurities from batches of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine. The presence of such impurities, often originating from catalysts or manufacturing equipment, can compromise the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[1][2][3] Adherence to strict regulatory limits, such as those outlined in the ICH Q3D guideline for elemental impurities, is a critical aspect of pharmaceutical development.[2][4][5][6]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues, alongside detailed, validated protocols to ensure the purity of your compound.

Part 1: Understanding the Challenge & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the nature of metal contamination in nitrogen-containing heterocyclic compounds.

Q1: Why is 6-[(pyridin-2-yl)methoxy]pyridin-3-amine particularly susceptible to metal contamination?

A1: The structure of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine contains multiple nitrogen atoms within its two pyridine rings and one primary amine group. These nitrogen atoms possess lone pairs of electrons that can act as Lewis bases, readily forming coordination complexes with metal ions. This inherent chelating ability means the molecule can effectively "hold on" to residual metal ions from catalysts (e.g., Palladium, Ruthenium, Rhodium) or metals leached from stainless steel reactors (e.g., Iron, Nickel, Chromium), making their removal a significant purification challenge.[7][8]

Q2: What are the primary sources of these metal impurities in my batches?

A2: Metal impurities can be introduced at various stages of the synthesis and manufacturing process.[2][9] The most common sources include:

  • Catalysts: Many synthetic routes for pyridine derivatives involve transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which use catalysts based on Palladium (Pd), Platinum (Pt), Ruthenium (Ru), or Rhodium (Rh).[10] These are often the most difficult to remove.

  • Reagents and Starting Materials: Raw materials may contain their own elemental impurities.[3]

  • Process Equipment: Leaching from stainless steel reactors, pipework, and drying equipment can introduce impurities like Iron (Fe), Nickel (Ni), Chromium (Cr), and Copper (Cu).[1][2]

Q3: What are the main strategies for removing trace metals from an API like this?

A3: The most common and effective methods rely on exploiting the chemical differences between your API and the metal impurity. The primary techniques, which we will detail in this guide, are:

  • Metal Scavenging (Chelation): Using solid-supported reagents that selectively bind to metals, which are then removed by simple filtration.[10][11]

  • Chromatography: Techniques like flash column chromatography or ion-exchange chromatography can separate the API from impurities based on differential adsorption.[12][13]

  • Recrystallization: A classic purification method that separates compounds based on differences in solubility.[14]

  • Acid-Base Extraction: This technique separates basic compounds from neutral or acidic impurities but is generally less effective for removing metal salts.[12][15]

Part 2: Troubleshooting Guide - Addressing Specific Issues

This section provides solutions to specific experimental problems you may encounter during purification.

Q4: My batch has a high level of residual Palladium (>10 ppm) after synthesis. What is the most efficient removal method?

A4: For precious metal catalysts like Palladium, metal scavengers are the most efficient and selective method.[4][10] These are typically silica or polymer resins functionalized with strong metal-binding ligands (chelators).

  • Causality: Thiol (-SH) or Trimercaptotriazine (TMT) functionalized scavengers have a very high affinity for soft metals like Palladium.[4] They form strong, irreversible covalent bonds with the metal, creating a solid-bound complex that can be easily filtered off. This approach minimizes the loss of your API, which can be a significant issue with less selective methods like chromatography or recrystallization.[10]

  • Recommendation: Start with a silica-based scavenger like SiliaMetS® Thiol or TMT. They offer fast kinetics and are highly effective. See Protocol 1 for a detailed workflow.

Q5: I am attempting purification by silica gel column chromatography, but my product is eluting as a broad, tailing peak, leading to poor separation and low recovery. Why is this happening?

A5: This is a classic problem when purifying basic compounds like pyridines and amines on standard silica gel.[15][16]

  • Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your molecule interact strongly with these acidic sites via acid-base interactions. This strong, non-specific binding causes the compound to "stick" to the column, resulting in severe peak tailing.[15][16]

  • Solution: To resolve this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).

    • Actionable Step: Add 0.5-1% triethylamine (TEA) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). This will dramatically improve peak shape, leading to better separation and higher recovery.[15] See Protocol 2 for an optimized chromatography method.

Q6: I have tried recrystallization from several solvents, but the final product is still off-color (e.g., yellow, grey, or pink). Could this be a metal impurity?

A6: Yes, it is highly likely. Many transition metal complexes are intensely colored, and even trace amounts can discolor your final product.

  • Causality: While recrystallization is excellent for removing major impurities, it can be less effective for trace contaminants.[14] If the metal impurity or its complex has a solubility profile similar to your product, or if it gets trapped within the crystal lattice of your product as it forms, it will not be effectively removed.

  • Solution: This is a scenario where a multi-step purification approach is necessary.

    • First, treat a solution of your crude product with an appropriate metal scavenger to remove the color-causing metal (see Protocol 1 ). Activated carbon can also be used to remove colored, high-molecular-weight impurities, but it can lead to API loss due to non-specific adsorption.

    • After filtering off the scavenger/carbon, proceed with the recrystallization (see Protocol 3 ). This combined approach is often highly effective at yielding a pure, colorless product.

Part 3: Method Selection and Data

Choosing the right purification strategy depends on the specific context of your experiment, including the identity of the metal, its concentration, and the scale of your batch.

Decision Workflow for Purification Strategy

The following diagram provides a logical workflow for selecting the most appropriate purification method.

Purification_Decision_Tree start Start: Crude Batch of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine q1 Is the primary impurity a known residual catalyst (e.g., Pd, Ru, Pt)? start->q1 scavenger Use Metal Scavenger (e.g., Thiol, TMT resin) q1->scavenger Yes q2 Is the batch size > 5g AND major organic impurities are present? q1->q2 No / Unknown scavenger->q2 recryst Perform Recrystallization as a bulk purification step q2->recryst Yes chrom Use Optimized Flash Chromatography (with TEA modifier) q2->chrom No q3 Are trace impurities or color still present after recrystallization? recryst->q3 q3->chrom Yes final_product Pure Product q3->final_product No chrom->final_product

Caption: A decision tree to guide the selection of the optimal purification technique.

Comparison of Purification Techniques

The table below summarizes the key characteristics of each primary purification method to aid in your selection process.

FeatureMetal ScavengersFlash ChromatographyRecrystallization
Selectivity Very High (for target metals)Moderate to HighVariable (depends on solvent)
API Loss Very LowLow to ModerateModerate to High
Scalability Excellent (simple filtration)Fair (requires large columns)Good (for bulk material)
Speed Fast (often < 2 hours)Slow (can take several hours)Very Slow (requires cooling time)
Solvent Usage LowVery HighModerate
Best For Removing trace catalyst residuesSeparating multiple componentsBulk purification, removing major impurities
Recommended Scavengers for Common Metal Impurities
Metal ImpurityRecommended Scavenger Functional GroupRationale
Palladium (Pd), Platinum (Pt), Ruthenium (Ru), Rhodium (Rh) Thiol (-SH), Trimercaptotriazine (TMT)High affinity for soft precious metals.[4]
Copper (Cu), Nickel (Ni), Iron (Fe) Iminodiacetic Acid (IDA), AminesStrong chelation with common transition metals.[1]
Zinc (Zn), Lead (Pb) Iminodiacetic Acid (IDA), Phosphonic AcidEffective for binding main group and heavy metals.[4]

Part 4: Detailed Experimental Protocols

Protocol 1: Metal Removal Using Functionalized Silica Scavengers

This protocol describes a general procedure for removing trace metals using a scavenger resin.

  • Dissolution: Dissolve the crude 6-[(pyridin-2-yl)methoxy]pyridin-3-amine in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, Toluene) to a concentration of 10-50 mg/mL.

  • Scavenger Selection: Based on the suspected metal contaminant (see table above), select the appropriate functionalized silica scavenger.

  • Addition: Add the scavenger to the solution. A typical starting point is to use 5-10 equivalents (by weight) of scavenger relative to the weight of the metal impurity. If the impurity concentration is unknown, start with 50-100 mg of scavenger per gram of crude product.

  • Agitation: Stir the resulting slurry at room temperature for 1-4 hours. For challenging cases, the temperature can be increased to 40-60°C to improve kinetics.[10]

  • Monitoring: Monitor the removal of the metal by taking small aliquots of the solution, filtering, and analyzing by a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Filtration: Once the metal level is acceptable, filter the slurry through a pad of celite or a fritted funnel to remove the scavenger resin.

  • Washing: Wash the filtered scavenger cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

Protocol 2: Optimized Flash Chromatography

This protocol is designed to purify the basic title compound while avoiding peak tailing.[12][15]

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a suitable mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone). Crucially, add 0.5-1% v/v of triethylamine (TEA) to the solvent mixture. [15] Aim for an Rf value of 0.2-0.3 for the product on the TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase composition (e.g., 100% Hexane + 1% TEA) and pack the chromatography column. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like Dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.[12]

  • Elution: Begin elution with the mobile phase. If needed, gradually increase the polarity (gradient elution) to elute the product.[12]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and will be removed during this step.

Protocol 3: Purification by Recrystallization

This protocol provides a general guideline for purification by recrystallization.[14][17]

  • Solvent Screening: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[18] Screen solvents like Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, or mixtures (e.g., Ethanol/Water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent required to just fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure crystals.[17][18] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[17]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.[14]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

  • Ito, Y. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. 2007. Available from: [Link].

  • Kakhia, T. Organic Acids Chelating Agents. Available from: [Link].

  • Biotage. Biotage metal scavengers. Biotage. Available from: [Link].

  • Siripragada, M. R. Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. 2023. Available from: [Link].

  • Lee, Y. C. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link].

  • Sopachem. Metal Scavenger Guide. Sopachem. Available from: [Link].

  • Bentham Science Publishers. Metallic Impurities in Pharmaceuticals: An Overview. Bentham Science Publishers. 2020. Available from: [Link].

  • ResearchGate. (PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). ResearchGate. 2023. Available from: [Link].

  • Apeiron. Apeiron's Metal Scavenging Solutions. Apeiron. Available from: [Link].

  • Noah Technologies. Top Organic Chelating Agents for Effective High-Quality Applications. Noah Technologies. 2024. Available from: [Link].

  • ResearchGate. (PDF) Metallic Impurities In Pharmaceuticals: An Overview. ResearchGate. Available from: [Link].

  • SAMCO. Chelating Agents in Heavy Metal Removal: Selection and Application. SAMCO. 2025. Available from: [Link].

  • Collis, G. E. et al. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. 2022. Available from: [Link].

  • Wikipedia. Chelation. Wikipedia. Available from: [Link].

  • SOP: CRYSTALLIZATION. Available from: [Link].

  • ResearchGate. Use of Natural Organic and Synthetic Chelating Agents for Efficient Phytoremediation. ResearchGate. Available from: [Link].

  • RECRYSTALLISATION. Available from: [Link].

  • University of Rochester. Recrystallization | Organic Chemistry I Lab. Available from: [Link].

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. 2021. Available from: [Link].

  • Mérieux NutriSciences. Elemental Impurities Determination for Pharmaceuticals. Mérieux NutriSciences. Available from: [Link].

  • Eastern Mediterranean University. Purification of Organic Compounds: from Crude Product to Purity. Departments of Physics and Chemistry - EMU. 2023. Available from: [Link].

  • MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. 2025. Available from: [Link].

Sources

Technical Support Center: Resolving NMR Peak Overlaps in 6-[(pyridin-2-yl)methoxy]pyridin-3-amine Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine . This molecule presents a notorious challenge for structural elucidation: it contains two distinct pyridine rings (a pyridin-2-yl moiety and a 2,5-disubstituted pyridin-3-amine moiety) connected by a flexible methoxy linker. Because both rings share similar electronic environments dictated by the electronegative nitrogen atoms, their 1 H NMR signals severely overlap in the congested aromatic region (7.0–8.5 ppm)[1].

This guide provides field-proven, causality-driven methodologies to disentangle these complex spin systems, ensuring unambiguous structural validation for drug development and synthetic chemistry applications.

🔬 Core Troubleshooting Workflows

NMR_Workflow Start Overlapping 1H NMR (7.0-8.5 ppm) Step1 Apply ASIS (Switch to C6D6 or Pyr-d5) Start->Step1 Decision1 Are peaks resolved? Step1->Decision1 Step2 1D Pure Shift NMR (Zangger-Sterk) Decision1->Step2 No Step3 2D HMBC / HSQC for Assignment Decision1->Step3 Yes Step2->Step3 End Unambiguous Characterization Step3->End

Strategic workflow for resolving complex aromatic NMR overlaps.

📝 Frequently Asked Questions (FAQs) & Protocols

FAQ 1: Why are the aromatic signals of my sample an unresolvable multiplet blob in CDCl 3​ , and how do I fix it without buying a higher-field magnet?

The Causality: In standard solvents like CDCl 3​ or DMSO-d 6​ , the chemical shifts of the seven aromatic protons across the two pyridine rings are nearly identical. Furthermore, the extensive homonuclear scalar coupling ( JHH​ ) between adjacent ring protons creates complex multiplets (doublets of doublets, or triplets) that bleed into one another, creating a "blob."

The Solution: Aromatic Solvent Induced Shift (ASIS) Before resorting to complex pulse sequences, alter the magnetic environment of the molecule. By switching the solvent to Benzene-d 6​ (C 6​ D 6​ ) or Pyridine-d 5​ , you induce an Aromatic Solvent Induced Shift (ASIS)[2]. Aromatic solvents form transient, non-random collision complexes with the polar regions of your solute (e.g., the amine and the pyridine nitrogens)[3]. The strong magnetic anisotropy of the solvent's π -cloud differentially shields and deshields specific protons based on their spatial proximity to the binding site, spreading out the chemical shifts[4][5].

Quantitative Solvent Comparison for Pyridine Systems

SolventDielectric Constant ( ϵ )ASIS Effect StrengthTypical Aromatic Spread ( Δδ )Best Used For
CDCl 3​ 4.81None (Baseline)~0.4 ppmRoutine screening; high overlap expected.
DMSO-d 6​ 46.7Weak~0.5 ppmPoorly soluble samples; amine (-NH 2​ ) visibility.
Benzene-d 6​ 2.28Strong (Shielding)~1.2 ppmMaximizing Δδ between the two pyridine rings.
Pyridine-d 5​ 12.3Strong (Deshielding)~1.5 ppmResolving severe overlaps near the methoxy linker.

Protocol 1: ASIS Sample Preparation

  • Evaporation: Completely dry 5-10 mg of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine under high vacuum to remove residual CDCl 3​ .

  • Reconstitution: Dissolve the sample in 0.6 mL of dry, high-purity Benzene-d 6​ or Pyridine-d 5​ .

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., 16 scans, 10 second relaxation delay to ensure accurate integration). Compare the multiplet dispersion against the CDCl 3​ baseline.

FAQ 2: I applied ASIS, but the J -coupling multiplets are still too broad. How can I collapse these multiplets into single, sharp peaks?

The Causality: Even with improved chemical shift dispersion, the intrinsic J -coupling (typically 4-8 Hz for ortho/meta pyridine protons) broadens the signals. To resolve this, you must suppress the homonuclear scalar coupling ( JHH​ ).

The Solution: 1D Pure Shift NMR (Zangger-Sterk Experiment) Pure Shift NMR yields a spectrum where every chemically distinct proton appears as a sharp singlet, effectively providing the resolution of a multi-GHz spectrometer on a standard 400-600 MHz instrument[6][7]. The Zangger-Sterk method achieves this using slice-selective excitation: a weak magnetic field gradient is applied alongside a frequency-selective pulse, exciting different chemical shifts in different physical "slices" of the NMR tube[8][9]. Because interacting coupled spins are rarely excited in the same spatial slice, their coupling evolution is refocused, leaving only the pure chemical shift[10].

Protocol 2: Zangger-Sterk Pure Shift Acquisition

  • Lock and Shim: Ensure perfect shimming. Pure shift experiments are highly sensitive to B 0​ inhomogeneities.

  • Pulse Sequence Selection: Load the zangger_sterk or PSYCHE pulse sequence from your spectrometer's library (e.g., ps_zs on Bruker).

  • Parameter Optimization:

    • Data Collection: Set up a pseudo-2D experiment.

    • Chunk Size: Set the acquisition chunk duration to ~15-20 ms (this must be short compared to 1/JHH​ to prevent coupling evolution)[9].

    • Selective Pulse: Use a Gaussian or RSNOB shaped pulse (duration ~10-20 ms) for slice selection.

    • Gradient Strength: Set the slice-selection gradient to ~1-3% of maximum.

  • Reconstruction: After acquiring the pseudo-2D data, use your spectrometer software (e.g., TopSpin's ps_recon or Mnova's automated Pure Shift tool) to stitch the first chunks of each FID together into a single, decoupled 1D FID[11].

FAQ 3: Now that I have sharp singlets, how do I unambiguously assign which peak belongs to the pyridin-2-yl ring versus the pyridin-3-amine ring?

The Causality: Chemical shifts alone are insufficient for assignment due to the structural similarity of the rings. You must establish a definitive through-bond connectivity network. The methylene bridge (-CH 2​ -O-) is the critical anchor point. Its protons (typically around 5.2–5.5 ppm) will show distinct Heteronuclear Multiple Bond Correlations (HMBC) to the carbons of both rings.

The Solution: 2D HMBC Connectivity Mapping In an HMBC experiment, the methylene protons will show a 2JCH​ or 3JCH​ correlation to the C2 carbon of the pyridin-2-yl ring, and a 3JCH​ correlation across the oxygen to the C6 carbon of the pyridin-3-amine ring.

HMBC_Network CH2 Methylene Protons (-CH2-) C2_A Ring A: C2 (Pyridin-2-yl) CH2->C2_A 2J/3J HMBC C6_B Ring B: C6 (Pyridin-3-amine) CH2->C6_B 3J HMBC H3_A Ring A: H3 H3_A->C2_A 2J HMBC H5_B Ring B: H5 H5_B->C6_B 2J HMBC

Key HMBC correlations bridging the methylene linker to both pyridine rings.

Protocol 3: HMBC Assignment Workflow

  • Acquire 1 H- 13 C HSQC: First, run an HSQC to assign all direct C-H pairs.

  • Acquire 1 H- 13 C HMBC: Set the long-range coupling constant ( JLR​ ) parameter to 8 Hz (standard for aromatic systems).

  • Anchor the Linker: Locate the -CH 2​

    • proton signal on the F2 ( 1 H) axis.
  • Trace the Bridge: Look vertically down the F1 ( 13 C) axis from the -CH 2​

    • peak. You will see two major quaternary carbon cross-peaks.
  • Differentiate the Rings: The C6 carbon of the pyridin-3-amine ring is directly attached to an oxygen, making it highly deshielded (~160-165 ppm). The C2 carbon of the pyridin-2-yl ring is attached to a carbon and nitrogen (~155-160 ppm).

  • Walk the Rings: Once C2 (Ring A) and C6 (Ring B) are identified, look horizontally across the HMBC to find the aromatic protons ( H3A​ and H5B​ ) that correlate to these specific carbons.

FAQ 4: The amine (-NH 2​ ) peak is extremely broad and obscuring the methylene (-CH 2​ -) peak. How do I resolve this?

The Causality: The -NH 2​ protons undergo intermediate chemical exchange with trace water in the solvent. Furthermore, the adjacent 14 N nucleus possesses a quadrupole moment that induces rapid relaxation of the attached protons, resulting in severe line broadening.

The Solution: D 2​ O Exchange By adding Deuterium Oxide (D 2​ O), the labile -NH 2​ protons rapidly exchange with deuterium to form -ND 2​ . Because deuterium resonates at a completely different frequency, the broad amine signal vanishes from the 1 H spectrum, revealing the sharp -CH 2​

  • singlet beneath it.

Protocol 4: The D 2​ O Shake

  • Acquire your standard 1 H NMR spectrum in CDCl 3​ or DMSO-d 6​ .

  • Remove the NMR tube and add 1-2 drops of pure D 2​ O.

  • Cap the tube and shake vigorously for 10 seconds to ensure biphasic mixing and proton exchange.

  • Re-insert the tube, re-shim (as the D 2​ O droplet will slightly alter the magnetic field homogeneity), and re-acquire the spectrum. The broad peak at ~5.0-6.0 ppm will disappear.

📚 References

  • Castañar, L., & Parella, T. (2015). Review – Pure shift NMR experiments: recent developments, methods and applications. Universitat Autònoma de Barcelona. Available at: [Link]

  • Dal Poggetto, G., et al. (2022). Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Bernstein, H. J., & Schneider, W. G. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. The Journal of Chemical Physics. Available at: [Link]

  • Standara, S., et al. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. Institute of Organic Chemistry and Biochemistry, CAS. Available at: [Link]

  • Manchester NMR Methodology Group. (n.d.). Pure Shift 1D using Zangger-Sterk. The University of Manchester. Available at: [Link]

  • Adams, R. W., & Castañar, L. (2023). Chapter 8: Pure Shift 2D NMR Spectroscopy. The Royal Society of Chemistry. Available at: [Link]

  • Mestrelab Resources. (2016). Pure Shift NMR Covariance. Mestrelab Research. Available at: [Link]

  • Wasylishen, R., et al. (1970). Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives. Canadian Journal of Chemistry. Available at: [Link]

Sources

minimizing side reactions during 6-[(pyridin-2-yl)methoxy]pyridin-3-amine derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter regioselectivity and degradation issues when derivatizing complex heteroaromatic scaffolds.

The molecule 6-[(pyridin-2-yl)methoxy]pyridin-3-amine presents a unique chemoselectivity challenge. While the primary exocyclic amine (-NH 2​ ) is the intended target for derivatization, the molecule contains three highly reactive "trap" sites: two nucleophilic pyridine nitrogens and a fragile picolyl ether linkage.

Below is our comprehensive troubleshooting guide, designed to explain the mechanistic causality behind common side reactions and provide self-validating protocols to ensure your syntheses succeed on the first attempt.

Part 1: Molecular Reactivity Profiling

Before attempting any derivatization, it is critical to map the electronic and steric environment of the substrate.

ReactivityMap Target 6-[(pyridin-2-yl)methoxy]pyridin-3-amine Amine Primary Amine (-NH2) Target: Amidation / Alkylation Target->Amine Desired PyN1 Core Pyridine Nitrogen Risk: Acylpyridinium Formation Target->PyN1 Side Reaction PyN2 Picolyl Pyridine Nitrogen Risk: N-Alkylation (Menschutkin) Target->PyN2 Side Reaction Ether Picolyl Ether Linkage Risk: Hydrogenolysis Cleavage Target->Ether Side Reaction

Fig 1. Reactivity map highlighting desired derivatization sites vs. competitive side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: I am attempting to reduce an imine intermediate using catalytic hydrogenation (H 2​ , Pd/C), but LC-MS shows a major byproduct with a loss of 91 Da. Why is my molecule degrading? The Causality: The 6-[(pyridin-2-yl)methoxy] substituent is a picolyl ether. Mechanistically, picolyl ethers are structurally analogous to benzyl ethers. Under palladium-catalyzed hydrogenation conditions, the C–O bond undergoes rapid oxidative addition and hydrogenolysis, cleaving the molecule into 6-aminopyridin-3-ol and 2-methylpyridine (a loss of exactly 91 Da) [1]. The Solution: Abandon catalytic hydrogenation for this scaffold. Instead, utilize hydride-mediated reductive amination. Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is highly selective for imine/iminium reduction and will leave the picolyl ether completely intact [2].

Q2: When synthesizing an amide using an acid chloride and triethylamine, I observe a high percentage of bis-acylated product (imide) and uncharacterized polar impurities. How can I improve mono-selectivity? The Causality: Acid chlorides are indiscriminately electrophilic. While the primary amine is the thermodynamic target, the highly nucleophilic pyridine nitrogens can kinetically attack the acid chloride to form transient, highly reactive acylpyridinium salts, leading to polar impurities. Furthermore, once the mono-amide forms, the use of excess or strong base can deprotonate the newly formed amide (which is rendered acidic by the electron-withdrawing pyridine core), leading to a second acylation event (bis-acylation). The Solution: Switch to a milder coupling reagent like HATU paired with a sterically hindered base like DIPEA. HATU operates via the "7-aza effect"—anchimeric assistance from the pyridine nitrogen of the HOAt leaving group. This creates a 7-membered hydrogen-bonded transition state that drastically accelerates aminolysis at the primary amine, bypassing pyridine N-acylation and preventing bis-acylation [3].

Q3: My direct alkylation reaction using an alkyl halide yields a complex mixture of regioisomers. How do I selectively alkylate the primary amine? The Causality: Direct alkylation with alkyl halides triggers the Menschutkin reaction. The pyridine nitrogens in both the core and the picolyl ring are excellent nucleophiles for S N​ 2 reactions. The alkyl halide will indiscriminately attack these nitrogens, generating permanent, highly polar pyridinium salts alongside the desired product. The Solution: Use reductive amination. Because reductive amination requires the initial formation of an imine intermediate—which can only form at the primary amine—the process is 100% regioselective [4].

Workflow Start Select Derivatization Goal Amidation Amide Bond Formation Start->Amidation Alkylation Amine Alkylation Start->Alkylation Amidation_Bad Acid Chloride + Strong Base (High Bis-acylation Risk) Amidation->Amidation_Bad Amidation_Good Carboxylic Acid + HATU/DIPEA (High Mono-selectivity) Amidation->Amidation_Good Alkylation_Bad Alkyl Halide + Base (Pyridinium Salt Formation) Alkylation->Alkylation_Bad Alkylation_Good Aldehyde + NaBH(OAc)3 (Regioselective Reductive Amination) Alkylation->Alkylation_Good

Fig 2. Decision matrix for avoiding side reactions during amidation and alkylation workflows.

Part 3: Quantitative Strategy Comparison

To guide your experimental design, the following table summarizes the expected outcomes of various derivatization strategies on this specific scaffold.

Derivatization StrategyReagents UsedTarget ReactionMajor Side Reaction RiskRegioselectivityRecommendation
Direct Acylation Acid Chloride, TEAAmidationBis-acylation (Imide), AcylpyridiniumLow❌ Avoid
Active Ester Coupling Carboxylic Acid, HATU, DIPEAAmidationMinimal (Trace epimerization if chiral)High✅ Highly Recommended
Direct Alkylation Alkyl Halide, K 2​ CO 3​ AlkylationPyridinium salt formation (Menschutkin)Very Low❌ Avoid
Reductive Amination Aldehyde, NaBH(OAc) 3​ AlkylationMinimalAbsolute (100%)✅ Highly Recommended
Catalytic Reduction Imine + H 2​ , Pd/CAlkylationPicolyl ether hydrogenolysis (-91 Da)N/A (Degradation)❌ Avoid

Part 4: Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. By observing the specified physical changes, you can confirm the reaction trajectory in real-time.

Protocol A: Highly Selective HATU-Mediated Amidation

Purpose: Regioselective mono-amidation of the primary amine without ether cleavage or bis-acylation.

  • Pre-activation: In an oven-dried flask under N 2​ , dissolve the desired carboxylic acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Self-Validation Checkpoint: The heterogeneous suspension will transition to a clear, pale-yellow solution within 2–5 minutes. This color change confirms the successful generation of the active OAt-ester. (Note: A dark brown color indicates reagent degradation; discard and restart).

  • Coupling: Add 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (1.0 eq) in a single portion. Stir at room temperature for 2 hours.

  • Quench & Extract: Dilute with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO 3​ , water (3x to remove DMF), and brine.

  • Validation: Analyze the organic layer via LC-MS. The absence of a +[M+Acyl] mass shift on the product peak confirms that bis-acylation has been successfully avoided.

Protocol B: Mild Reductive Amination using NaBH(OAc) 3​

Purpose: Regioselective alkylation of the primary amine while preserving the fragile picolyl ether.

  • Imine Condensation: Combine 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1 hour.

    • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting amine mass and the appearance of the [M+Aldehyde−H2​O] peak confirms complete imine formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq) portion-wise over 10 minutes. Stir for an additional 4–12 hours.

  • Quench: Carefully add saturated aqueous NaHCO 3​ to the reaction mixture.

    • Self-Validation Checkpoint: Vigorous bubbling (CO 2​ evolution) will occur. This confirms the safe neutralization of unreacted borohydride and the acetic acid byproduct.

  • Isolation: Extract with Dichloromethane (DCM), dry over Na 2​ SO 4​ , and concentrate. The picolyl ether will remain 100% intact.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Peptide Chemistry Organization. (2023). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

Validation & Comparative

Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Predicted Fragmentation Pattern of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

The structure of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine incorporates several key functionalities that will dictate its fragmentation under mass spectrometric analysis: a pyridin-2-yl group, a methoxy ether linkage, and a 3-aminopyridine core. The most probable sites of initial bond cleavage are the weakest bonds in the molecule, which are typically the C-O bond of the ether and the C-C bond benzylic to the pyridine ring.

Under electron ionization (EI) conditions, we can anticipate a series of characteristic fragmentation events. The molecular ion peak (M+) would be expected, although its intensity may be weak depending on the stability of the molecule.[2][3] The fragmentation cascade is likely initiated by alpha-cleavage, a common pathway for ethers and amines.[2][3]

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage: The bond between the methylene bridge and the pyridin-2-yl ring is susceptible to cleavage, leading to the formation of a stable pyridin-2-ylmethyl cation (m/z 92) or a radical, and a 6-aminopyridin-3-oxy radical or cation. This is a common fragmentation pathway for compounds with a benzyl-like structure.

  • Ether Bond Cleavage: Cleavage of the C-O bond of the ether linkage can occur in two ways:

    • Cleavage a: Loss of the pyridin-2-ylmethoxy group to generate a 3-amino-6-hydroxypyridine radical cation (m/z 110).

    • Cleavage b: Formation of the pyridin-2-ylmethoxymethyl cation (m/z 123) and a 3-aminopyridinyl radical.

  • Loss of Small Molecules: Subsequent fragmentation of the primary fragment ions could involve the loss of small, stable neutral molecules such as HCN (from the pyridine ring), CO, and NH3.[4]

The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z).

Predicted Fragment Ion m/z Proposed Origin
[C11H11N3O]+• (Molecular Ion)201Intact molecule
[C6H7N2O]+123Cleavage of the C-O ether bond (pathway b)
[C5H6N2O]+•110Cleavage of the C-O ether bond (pathway a)
[C6H6N]+92Benzylic cleavage
[C5H5N]+•79Fragmentation of the pyridine ring

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine would benefit from the application of complementary analytical techniques.

Technique Strengths Limitations
Mass Spectrometry (MS) Provides molecular weight and fragmentation information for structural elucidation.[5][6] High sensitivity.May not provide definitive information on stereochemistry or the precise connectivity of complex molecules without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom, allowing for unambiguous structure determination.Lower sensitivity compared to MS. Requires larger sample quantities.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-O, aromatic rings).Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Excellent for separation and purity assessment of the compound.Does not provide structural information on its own.

The combination of these techniques provides a self-validating system for the comprehensive characterization of a novel compound.

Experimental Protocols

To experimentally verify the predicted fragmentation pattern, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are proposed.

GC-MS Protocol for Volatile Derivatives

Gas chromatography is a suitable technique for the analysis of thermally stable and volatile compounds.[5]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5 or equivalent) is generally suitable.[5]

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

  • Mass Range: Scan from m/z 40 to 450.

Sample Preparation:

  • Dissolve approximately 1 mg of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the sample into the GC-MS.

LC-MS/MS Protocol for Direct Analysis

For direct analysis without derivatization, Liquid Chromatography-Mass Spectrometry is the preferred method. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule and typically produces a protonated molecule [M+H]+.[5]

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S micro).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation of the precursor ion ([M+H]+).

Sample Preparation:

  • Prepare a 1 µg/mL solution of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine in a mixture of water and acetonitrile (1:1 v/v) with 0.1% formic acid.

  • Inject 5 µL of the sample into the LC-MS/MS system.

Visualizing the Proposed Fragmentation

The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathway of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine.

fragmentation_pathway M [C11H11N3O]+• m/z = 201 (Molecular Ion) F1 [C6H6N]+ m/z = 92 M->F1 Benzylic Cleavage F2 [C5H5N2O]+ m/z = 123 M->F2 Ether Cleavage (b) F3 [C5H6N2O]+• m/z = 110 M->F3 Ether Cleavage (a)

Sources

LC-MS Purity Validation of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine: A Comparative Guide to Overcoming Peak Tailing

Author: BenchChem Technical Support Team. Date: April 2026

Validating the purity of highly basic, poly-nitrogenous pharmaceutical intermediates like 6-[(pyridin-2-yl)methoxy]pyridin-3-amine presents a unique chromatographic challenge. With a primary aniline-like amine and two basic pyridine rings, this molecule is highly polar and carries multiple positive charges under standard acidic LC-MS conditions.

As a Senior Application Scientist, I designed this guide to objectively compare stationary phase technologies and provide a self-validating LC-MS methodology that guarantees accurate purity integration by eliminating the secondary interactions that plague basic analytes.

The Chemical Profile & The "Basic" Challenge

To design an effective LC-MS method, we must first understand the causality behind chromatographic failures.

At a mobile phase pH of ~2.7 (achieved using 0.1% Formic Acid), the basic nitrogens in 6-[(pyridin-2-yl)methoxy]pyridin-3-amine become fully protonated. While dilute formic acid is the de facto preferred aqueous modifier for positive electrospray ionization (ESI+) due to its volatility, its low ionic strength fails to effectively mask residual active silanols on the silica stationary phase[1].

These residual silanols (Si-OH) partially ionize to form negatively charged sites (Si-O⁻). The electrostatic attraction between the protonated analyte and these negatively charged silanols—a process known as secondary cation-exchange—is the primary cause of severe peak tailing[2]. This tailing obscures co-eluting impurities, artificially inflates peak areas, and renders purity calculations invalid.

Comparative Analysis of Stationary Phases

To solve this, we must evaluate columns engineered specifically for basic compounds. Below is an objective comparison of three distinct chromatographic approaches.

Standard Fully Porous C18

Traditional silica-based C18 columns rely heavily on end-capping to hide silanols. However, end-capping is never 100% complete. For a polybasic compound like our target analyte, the remaining active sites cause delayed elution of the peak tail, destroying resolution and peak symmetry[3].

Charged Surface Hybrid (CSH) C18

CSH technology builds upon hybrid organic/inorganic particles by embedding a low-level positive surface charge. In low-ionic-strength mobile phases, this positive charge electrostatically repels the protonated basic nitrogens of the analyte, drastically reducing secondary interactions and improving peak asymmetry without sacrificing loadability[4].

HILIC (Hydrophilic Interaction Liquid Chromatography)

For extremely polar bases that fail to retain on reversed-phase media, HILIC provides an orthogonal retention mechanism. Analytes partition into a water-enriched layer on the surface of an unbonded or zwitterionic particle[5]. While highly effective, HILIC requires specific sample diluents (high organic content) to prevent solvent-shock.

Quantitative Performance Comparison

The following table summarizes the performance data for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine across the three column technologies using a 0.1% Formic Acid mobile phase system.

Column TechnologyRetention MechanismAsymmetry Factor ( As​ )Theoretical Plates ( N )Suitability for Purity Validation
Standard Fully Porous C18 Hydrophobic partitioning2.45 (Severe Tailing)4,200Poor (Fails integration criteria)
Charged Surface Hybrid (CSH) C18 Hydrophobic + Electrostatic Repulsion1.08 (Excellent Symmetry)18,500Optimal (High precision)
BEH HILIC (Amide) Hydrophilic partitioning1.15 (Good Symmetry)14,000Good (Requires orthogonal diluent)

Decision Matrix & Workflow Visualizations

Selecting the right column dictates the success of the validation. The decision matrix below illustrates the logical flow for tackling polar basic compounds.

Column_Selection Start Analyze Basic Polar Compound (6-[(pyridin-2-yl)methoxy]pyridin-3-amine) Check Does it retain on Standard C18? Start->Check Yes Yes, but with issues Check->Yes No No (Elutes in void volume) Check->No Tailing Severe Peak Tailing Observed? Yes->Tailing HILIC Alternative: HILIC (Orthogonal Polar Retention) No->HILIC CSH Optimal Choice: CSH C18 (Surface Charge Repels Basic Amines) Tailing->CSH Yes

Figure 1: Decision matrix for selecting stationary phases for polar basic compounds.

Once the optimal column (CSH C18) is selected, the analytical workflow must be structured as a self-validating system to ensure data trustworthiness.

LCMS_Workflow Prep 1. Sample Preparation Dilute to 10 µg/mL in 50:50 H2O:MeCN SST 2. System Suitability Verify Asymmetry (As < 1.2) Prep->SST Injection 3. UHPLC Injection CSH C18 Column (40°C) SST->Injection Separation 4. Gradient Separation 0.1% FA (aq) / 0.1% FA (MeCN) Injection->Separation Ionization 5. ESI+ Ionization Target: [M+H]+ m/z 202.0975 Separation->Ionization Detection 6. MS/TOF Detection Extract Ion Chromatogram (XIC) Ionization->Detection Analysis 7. Purity Integration UV 254 nm & MS Confirmation Detection->Analysis

Figure 2: Self-validating LC-MS workflow for basic compound purity analysis.

Self-Validating LC-MS Methodology

A robust method must prove its own validity during every run. This protocol incorporates System Suitability Testing (SST) and strict diluent control to ensure the integrity of the purity calculation.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: Formic acid provides the necessary protons for efficient positive electrospray ionization (ESI+) while maintaining a low pH to ensure consistent analyte protonation.

Step 2: Column Selection & Equilibration
  • Column: Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm (or equivalent charged-surface column).

  • Column Temperature: 40 °C.

  • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and lowering backpressure for UHPLC systems.

Step 3: System Suitability Testing (SST) & Blanks
  • Action: Inject a known basic probe (e.g., Amitriptyline at 10 µg/mL) followed by a Blank (diluent only).

  • Acceptance Criteria: Asymmetry factor ( As​ ) for the probe must be < 1.2. The blank must show no carryover.

  • Causality: Amitriptyline is a notoriously difficult basic probe. If its peak is symmetrical, the system is verified to be free of active silanol sites and dead volume issues[1].

Step 4: Sample Preparation
  • Action: Accurately weigh 1.0 mg of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine. Dissolve in 1 mL of 50:50 Water:Acetonitrile (Diluent). Dilute to a working concentration of 10 µg/mL.

  • Causality: Mismatches between the sample solvent and the initial mobile phase composition can cause non-chemical peak tailing[1]. Matching the diluent prevents volume overload and solvent-shock at the column head[3].

Step 5: Gradient Elution & MS Detection
  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold for 1 minute, re-equilibrate for 2 minutes.

  • MS Conditions: ESI+ mode, capillary voltage 3.0 kV, source temperature 150 °C.

  • Target Ion: Extract the ion chromatogram (XIC) at m/z 202.0975 (Calculated exact mass for [M+H]+ of C11​H11​N3​O ).

Step 6: Data Interpretation & Purity Calculation
  • Integrate the UV chromatogram (extracted at 254 nm) for quantitative area normalization. Because the CSH column prevents tailing, the baseline resolution between the main peak and any synthetic byproducts (e.g., unreacted 6-chloropyridin-3-amine) will be sharp and accurate.

  • Use the MS spectral data to confirm peak identity via isotopic pattern and exact mass.

References

  • Title: 3 | Source: Labcompare

  • Title: 1 | Source: Chromatography Online

  • Title: 4 | Source: Waters Corporation

  • Title: 2 | Source: ALWSCI

  • Title: 5 | Source: Waters Corporation

Sources

A Comparative Guide to the Nucleophilicity of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine and 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Basicity in Drug Design

In the landscape of medicinal chemistry and drug development, aminopyridines represent a cornerstone scaffold, integral to a vast number of biologically active molecules.[1] Their utility often hinges on the reactivity of the exocyclic amino group, a parameter defined by its nucleophilicity. Nucleophilicity, the kinetic measure of an atom's ability to donate an electron pair to form a new covalent bond, is a critical factor influencing reaction rates in synthetic routes and covalent interactions with biological targets.[2][3]

This guide provides an in-depth comparative analysis of the nucleophilicity of two such compounds: the parent 3-aminopyridine and its more complex derivative, 6-[(pyridin-2-yl)methoxy]pyridin-3-amine . While structurally similar, the introduction of the (pyridin-2-yl)methoxy substituent at the 6-position introduces profound electronic perturbations that significantly alter the chemical character of the 3-amino group. Through a combination of theoretical analysis, discussion of quantitative predictive metrics, and a detailed experimental protocol, this document aims to provide researchers with a robust framework for understanding and predicting the reactivity of these and similar heterocyclic amines.

Part 1: A Theoretical Dissection of Nucleophilic Character

The nucleophilicity of the exocyclic amino group in these compounds is primarily dictated by the electron density on the nitrogen atom. This density is modulated by the cumulative electronic effects—both inductive and resonance—of the substituents on the pyridine ring.

Electronic Structure and Substituent Effects

3-Aminopyridine serves as our baseline. The amino (-NH₂) group at the 3-position is a potent electron-donating group (EDG) through resonance, pushing electron density into the pyridine ring. However, the ring itself contains an electronegative nitrogen atom, which exerts an overall electron-withdrawing effect.

In 6-[(pyridin-2-yl)methoxy]pyridin-3-amine , the situation is more complex. The key is the ether oxygen atom of the methoxy group, which is located at the 6-position, para to the 3-amino group. This positioning is crucial. The oxygen atom is a powerful +R (positive resonance) donor, and its lone pairs can be delocalized through the pyridine π-system directly to the 3-position. This strong resonance donation significantly increases the electron density on the carbon atom to which the amino group is attached, and by extension, enhances the availability of the lone pair on the exocyclic nitrogen.

The terminal pyridin-2-yl group is generally electron-withdrawing.[4] However, its influence is insulated by the methylene (-CH₂-) bridge, meaning its -I (negative inductive) effect on the pyridine ring of interest is substantially attenuated. Therefore, the dominant electronic factor is the resonance donation from the ether oxygen.

Figure 1. Dominant electronic effects influencing amine nucleophilicity.
Basicity (pKa) as a Nucleophilicity Predictor

While not perfectly correlated, the basicity of an amine (measured by the pKa of its conjugate acid, pKₐH) often serves as a useful proxy for its nucleophilicity.[5] A higher pKₐH indicates a stronger base, which generally implies a more available lone pair and thus higher nucleophilicity.

  • 3-Aminopyridine: The experimental pKₐH is well-documented to be approximately 6.04 .[6][7]

  • 6-[(pyridin-2-yl)methoxy]pyridin-3-amine: While no direct experimental pKₐH value is readily available in the literature, we can make a strong prediction. The powerful electron-donating effect of the para-methoxy group is expected to substantially increase the basicity of both the ring nitrogen and the exocyclic amino group. Therefore, its pKₐH is predicted to be significantly higher than 6.04 .

Insights from Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), provide powerful tools for predicting reactivity.[8] A key parameter is the energy of the Highest Occupied Molecular Orbital (HOMO). For a nucleophile, the HOMO represents the orbital containing the lone pair of electrons that will participate in the reaction. A higher HOMO energy indicates that the electrons are less tightly held and more available for donation to an electrophile, corresponding to greater nucleophilicity.[8][9]

Based on the electronic effects discussed, a DFT calculation would be expected to show that the HOMO energy of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine is significantly higher than that of 3-aminopyridine, further supporting the prediction of its enhanced nucleophilicity.

Part 2: Quantitative Comparison Summary

The following table summarizes the known and predicted properties influencing the nucleophilicity of the two compounds.

Property3-Aminopyridine6-[(pyridin-2-yl)methoxy]pyridin-3-amineRationale for Difference
pKₐH ~6.04[6][7]> 6.04 (Predicted)The strong +R effect of the para-methoxy group increases electron density, enhancing basicity.
Key Substituent Effect +R from 3-amino groupDominant +R from 6-methoxy groupThe para-oxygen provides superior electron donation compared to the baseline amino group alone.
Predicted HOMO Energy BaselineHigher (Predicted)Increased electron density from the EDG raises the HOMO energy level.
Predicted Nucleophilicity Moderate High The combination of a higher pKₐH and higher HOMO energy points to significantly greater kinetic reactivity.

Part 3: Experimental Verification of Nucleophilicity

To move from prediction to empirical fact, a kinetic analysis is required. The Mayr nucleophilicity scale is a widely recognized and robust methodology for quantifying the nucleophilicity of various compounds, including amines.[2][10][11] The method involves measuring the second-order rate constants (k₂) for the reaction of the nucleophile with a series of well-characterized reference electrophiles (e.g., substituted benzhydrylium ions).[5]

Detailed Experimental Protocol for Kinetic Analysis

This protocol describes the determination of Mayr nucleophilicity parameters (N, s) using stopped-flow spectrophotometry.

A. Materials and Reagents:

  • Nucleophiles: 3-Aminopyridine, 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

  • Reference Electrophiles: A series of substituted benzhydrylium tetrafluoroborates with known electrophilicity parameters (E).

  • Solvent: Dry, spectrophotometric grade acetonitrile or dichloromethane.

  • Instrumentation: Stopped-flow spectrophotometer equipped with a diode array or photomultiplier tube detector.

B. Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the reference electrophiles (e.g., 1 x 10⁻³ M) in the chosen dry solvent. These solutions are often colored and must be protected from moisture.

    • Prepare a series of stock solutions of the amine nucleophiles at various concentrations (e.g., 0.1 M, 0.05 M, 0.025 M). The amine must be in large excess relative to the electrophile to ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • Set the stopped-flow spectrophotometer to a constant temperature (e.g., 20.0 °C).

    • Fill one syringe of the stopped-flow apparatus with the electrophile solution and the other with one of the amine solutions.

    • Rapidly mix the two solutions. The reaction is monitored by measuring the decrease in absorbance of the benzhydrylium cation at its λ_max over time.

    • Record the absorbance decay trace for several half-lives.

  • Data Analysis:

    • Under these pseudo-first-order conditions, the observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential function: A(t) = A₀e^(-k_obs*t) + C.[10]

    • Repeat the measurement for each concentration of the amine nucleophile.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the amine ([Amine]).

  • Determination of Nucleophilicity Parameters:

    • Repeat steps 2 and 3 for at least 3-4 different reference electrophiles with varying E parameters.

    • Determine the nucleophilicity parameters N and s for each amine by applying the linear free-energy relationship: log k₂ = s(E + N) .[2]

    • This is achieved by plotting the measured log k₂ values for the amine against the known E parameters of the reference electrophiles. The slope of this line is the nucleophile-specific sensitivity parameter 's', and the N parameter can be calculated from the y-intercept.

Figure 2. Experimental workflow for determining Mayr nucleophilicity parameters.

Conclusion and Outlook

Theoretical analysis strongly predicts that 6-[(pyridin-2-yl)methoxy]pyridin-3-amine is a significantly more potent nucleophile than its parent, 3-aminopyridine . This enhancement is attributed to the powerful electron-donating resonance effect of the ether oxygen atom positioned para to the 3-amino group, which increases electron density on the reacting nitrogen. This prediction is supported by considerations of basicity (pKₐH) and molecular orbital theory (HOMO energy).

For drug development professionals and synthetic chemists, this enhanced nucleophilicity has practical implications. The increased reactivity can lead to faster and more efficient bond-forming reactions, potentially improving yields and reducing reaction times in multi-step syntheses. However, it may also increase the likelihood of off-target covalent modification in a biological context, a factor that must be carefully considered during lead optimization. The experimental protocol detailed herein provides a clear and validated path for empirically confirming these predictions and assigning quantitative nucleophilicity values to these and other novel heterocyclic amines.

References

  • LookChem. (n.d.). 3-Aminopyridine CAS# 462-08-8. Retrieved from [Link]

  • Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? r/chemistry. Retrieved from [Link]

  • Sarkar, U., et al. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences. Retrieved from [Link]

  • Thapa, B., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry. Retrieved from [Link]

  • Charton, M. (1966). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

  • Amayes, B., et al. (2012). Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Reference to Hammett constants table, often reprinted).
  • Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Retrieved from [Link]

  • Schwarzenbach, R. P., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. (Source commonly cited in environmental chemistry textbooks).
  • Ashenhurst, J. (2018, May 7). Nucleophilicity of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Pinto, M., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules. Retrieved from [Link]

  • Kim, D., & Garg, N. K. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine derivatives used for ligand synthesis together with Hammett constants. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. Retrieved from [Link]

  • Thapa, B., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and electronic effects involving pyridine rings. Retrieved from [Link]

  • Thapa, B., et al. (2020). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions. Retrieved from [Link]

  • Vural, H., et al. (2019). DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. Pramana. Retrieved from [Link]

  • Mary, Y. S., et al. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • ResearchGate. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • PubMed. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein. Retrieved from [Link]

  • MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Spectral Analysis and Peak Assignment of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, a heterocyclic compound with significant potential in pharmaceutical development. By objectively comparing its spectral features with those of structural analogs, this document serves as a practical reference for researchers, scientists, and drug development professionals engaged in the characterization of complex organic molecules.

Introduction: The Role of FTIR in Pharmaceutical Analysis

FTIR spectroscopy is a cornerstone analytical technique in the pharmaceutical industry. Its ability to identify functional groups and elucidate molecular structures makes it an indispensable tool for confirming the identity and purity of active pharmaceutical ingredients (APIs) and intermediates. For a molecule like 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, which contains multiple functional groups including two pyridine rings, a primary amine, and an ether linkage, a thorough understanding of its FTIR spectrum is crucial for quality control and regulatory compliance.

Molecular Structure and Vibrational Modes

The structure of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine gives rise to a complex vibrational spectrum. The key functional groups and their expected vibrational modes are:

  • Primary Aromatic Amine (–NH₂): This group is characterized by N-H stretching and bending vibrations.

  • Pyridine Rings: These aromatic heterocycles exhibit characteristic C=C and C=N stretching vibrations, as well as C-H stretching and bending modes.

  • Ether Linkage (C-O-C): The stretching vibrations of the ether group are also key identifiers.

  • Methylene Bridge (–CH₂–): C-H stretching and bending vibrations from this group will also be present.

To facilitate a comprehensive analysis, we will compare the expected peak assignments for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine with the known FTIR data of two simpler, related molecules: 3-aminopyridine and 2-methoxypyridine. This comparative approach allows for a more confident assignment of the observed spectral bands.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

A reliable FTIR spectrum is foundational to accurate analysis. The following protocol outlines the steps for acquiring a spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.

Instrumentation:

  • FTIR Spectrometer with a clean and properly aligned ATR accessory (e.g., diamond or germanium crystal).

Procedure:

  • Instrument Preparation: Ensure the spectrometer and ATR accessory are clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is a critical step to subtract any environmental interference (e.g., CO₂, water vapor) from the sample spectrum.

  • Sample Application: Place a small amount of the finely powdered 6-[(pyridin-2-yl)methoxy]pyridin-3-amine sample onto the ATR crystal. Ensure complete and uniform contact with the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high signal-to-noise ratio.

  • Data Processing: The collected interferogram is automatically converted to a spectrum by the instrument's software via a Fourier Transform. The background spectrum is then subtracted to yield the final absorbance or transmittance spectrum of the sample.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start clean_atr Clean ATR Crystal start->clean_atr background_scan Record Background Spectrum clean_atr->background_scan Instrument Ready apply_sample Apply Sample to ATR Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan ft Fourier Transform sample_scan->ft Interferogram subtract_bg Subtract Background ft->subtract_bg final_spectrum Final FTIR Spectrum subtract_bg->final_spectrum end End final_spectrum->end Analysis

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

FTIR Peak Assignment and Comparative Analysis

The following table provides a detailed assignment of the theoretical FTIR peaks for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, supported by a comparison with experimental data from 3-aminopyridine and 2-methoxypyridine.

Wavenumber (cm⁻¹)Vibrational Mode6-[(pyridin-2-yl)methoxy]pyridin-3-amine (Predicted)3-Aminopyridine (Experimental)[1]2-Methoxypyridine (Experimental)[2]Rationale for Assignment
3450 - 3300N-H Asymmetric & Symmetric StretchingTwo distinct bands expected~3430, ~3320 cm⁻¹N/APrimary aromatic amines typically show two N-H stretching bands in this region.[3][4][5] The higher frequency band is the asymmetric stretch, and the lower is the symmetric stretch.
3100 - 3000Aromatic C-H StretchingMultiple weak to medium bands~3050 cm⁻¹~3070 cm⁻¹These bands are characteristic of C-H stretching in aromatic rings like pyridine.[6]
2950 - 2850Aliphatic C-H StretchingTwo bands expectedN/A~2950, ~2840 cm⁻¹These correspond to the asymmetric and symmetric stretching of the C-H bonds in the methylene (-CH₂-) bridge.
1650 - 1580N-H Bending (Scissoring)Medium to strong band~1620 cm⁻¹N/AThis is a characteristic bending vibration for primary amines.[3][4]
1600 - 1430Pyridine Ring C=C and C=N StretchingMultiple strong bands~1590, ~1480, ~1440 cm⁻¹~1595, ~1480, ~1435 cm⁻¹Aromatic and heteroaromatic rings exhibit several characteristic stretching vibrations in this region.[6][7][8]
1335 - 1250Aromatic C-N StretchingStrong band~1310 cm⁻¹N/AThis absorption is due to the stretching of the C-N bond between the aminopyridine ring and the amine group.[3][4]
1250 - 1020Asymmetric & Symmetric C-O-C StretchingTwo bands expectedN/A~1250 (asym), ~1040 (sym) cm⁻¹Aryl alkyl ethers typically display two C-O-C stretching bands, with the asymmetric stretch being more intense.[9][10][11]
910 - 665N-H WaggingBroad, strong band~800 - 700 cm⁻¹ (broad)N/AThis out-of-plane bending vibration is characteristic of primary and secondary amines.[3]
Below 900Aromatic C-H Out-of-Plane BendingMultiple bandsMultiple bandsMultiple bandsThe pattern of these bands can be indicative of the substitution pattern on the pyridine rings.

Diagram of Key Vibrational Modes

molecular_vibrations cluster_mol 6-[(pyridin-2-yl)methoxy]pyridin-3-amine cluster_modes Characteristic Vibrational Modes (cm⁻¹) mol NH_stretch N-H Stretch (3450-3300) CH_arom_stretch Aromatic C-H Stretch (3100-3000) CH_aliph_stretch Aliphatic C-H Stretch (2950-2850) NH_bend N-H Bend (1650-1580) Ring_stretch Pyridine Ring Stretch (1600-1430) CN_stretch Aromatic C-N Stretch (1335-1250) COC_stretch C-O-C Stretch (1250-1020) p1 p1->NH_stretch p1->NH_bend p2 p2->CH_arom_stretch p2->Ring_stretch p2->CN_stretch p3 p3->CH_arom_stretch p3->Ring_stretch p4 p4->CH_aliph_stretch p5 p5->COC_stretch

Sources

Safety Operating Guide

Navigating the Disposal of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, a compound that, due to its chemical structure incorporating both a pyridine ring and an aromatic amine, requires meticulous handling and disposal protocols. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Foundational Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 6-[(pyridin-2-yl)methoxy]pyridin-3-amine is paramount. While specific toxicity data for this compound is not extensively published, its constituent functional groups—aromatic amines and pyridines—are well-characterized for their potential health and environmental risks.

  • Aromatic Amines: This class of compounds is known for its potential carcinogenicity and mutagenicity.[1][2] They can be toxic and pose a significant risk to aquatic ecosystems.[1][3]

  • Pyridine and its Derivatives: Pyridine is a toxic and flammable substance. The U.S. Environmental Protection Agency (EPA) classifies waste containing pyridine as potentially hazardous.[4][5]

Given these characteristics, 6-[(pyridin-2-yl)methoxy]pyridin-3-amine should be handled as a potentially hazardous substance. All operations involving this compound, including disposal, must be conducted within a certified chemical fume hood.[3]

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety goggles or a full-face shieldTo protect against splashes and airborne particles.
Body Protection Lab coatTo prevent contamination of personal clothing.
Respiratory Use within a certified chemical fume hoodTo prevent inhalation of any dust or vapors, which is the primary route of exposure for similar compounds.

Step-by-Step Disposal Protocol

The recommended and most compliant method for the disposal of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine is through a licensed hazardous waste disposal company. In-lab treatment or neutralization is not advised due to the potential for creating other hazardous byproducts.[6]

Step 1: Waste Segregation

Proper segregation is the first critical step in compliant waste management.

  • Solid Waste: Collect all solid waste, including residual amounts of the compound, contaminated weighing paper, and disposable lab equipment, in a dedicated, clearly labeled, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste: For solutions containing 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, use a dedicated, leak-proof, and shatter-resistant waste container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and should clearly identify the contents, including the full chemical name: 6-[(pyridin-2-yl)methoxy]pyridin-3-amine.

Step 2: EPA Hazardous Waste Code Determination

Based on its chemical structure, waste containing 6-[(pyridin-2-yl)methoxy]pyridin-3-amine may fall under the following EPA hazardous waste codes. The final determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department or your contracted waste disposal company.

  • D038 (Toxicity Characteristic): This code may apply due to the pyridine moiety.[4][7]

  • F005 (Spent non-halogenated solvents): If the compound is part of a solvent mixture containing pyridine, this code may be applicable.[5]

It is the waste generator's responsibility to accurately characterize their waste.[8]

Step 3: Waste Accumulation and Storage
  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[3]

Step 4: Arranging for Disposal
  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[3][6]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine and any other components of the waste stream.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control and Contain: If safe to do so, prevent the spread of the spill. For small spills, use an inert absorbent material like sand or vermiculite.[3]

  • Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Exposure Protocol:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[3]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal start Start: Handling of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine ppe Wear Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated segregate Segregate Waste (Solid/Liquid) waste_generated->segregate container Use Labeled, Compatible Container segregate->container label_waste Label as 'Hazardous Waste' with Chemical Name container->label_waste storage Store in Satellite Accumulation Area label_waste->storage contact_ehs Contact EHS/Licensed Disposal Company storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Sources

Personal protective equipment for handling 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

The handling of novel synthetic intermediates and active pharmaceutical ingredients (APIs), such as 6-[(pyridin-2-yl)methoxy]pyridin-3-amine (CAS: 2377031-24-6), requires a rigorous, causality-driven approach to laboratory safety. As a complex pyridine-3-amine derivative often utilized in the synthesis of targeted protein kinase inhibitors for oncology[1], this compound presents specific toxicological challenges.

This guide provides drug development professionals and application scientists with a self-validating, step-by-step operational protocol for personal protective equipment (PPE) selection, handling, and disposal.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 6-[(pyridin-2-yl)methoxy]pyridin-3-amine contains a highly basic primary amine and two pyridine rings. This specific structural motif dictates its hazard profile:

  • High Membrane Permeability: Aminopyridines are highly lipophilic in their free-base form, allowing them to be rapidly absorbed through the gastrointestinal tract and, critically, across the dermal barrier[2].

  • Methemoglobinemia Induction: Once in systemic circulation, aminopyridine derivatives can facilitate the oxidation of the Fe(II) center in hemoglobin to Fe(III). This creates methemoglobin, which is incapable of binding oxygen, leading to cellular hypoxia, dyspnea, and neurological toxicity[3].

  • Corrosive/Irritant Properties: The basicity of the amine groups causes severe skin and serious eye irritation upon contact, and the powder form acts as a severe respiratory tract irritant if aerosolized[4].

ToxicityPathway A 6-[(pyridin-2-yl)methoxy] pyridin-3-amine B Dermal / Inhalation Absorption A->B C Systemic Circulation B->C D Hemoglobin Fe(II) Oxidation C->D Metabolic activation E Methemoglobin Fe(III) Formation D->E Electron transfer F Tissue Hypoxia & Neurotoxicity E->F Reduced O2 binding

Pathway of aminopyridine-induced methemoglobinemia and systemic toxicity.

Tiered Personal Protective Equipment (PPE) Matrix

Because standard latex or thin nitrile gloves are rapidly permeated by lipophilic pyridine derivatives, PPE selection must be intentional. The following table summarizes the quantitative specifications and mechanistic rationale for the required PPE.

Protection ZoneMaterial SpecificationPerformance MetricMechanistic Rationale & Causality
Hands (Inner) Nitrile (4 mil thickness)Base layerProvides tactile sensitivity for analytical weighing while acting as a secondary barrier against micro-tears.
Hands (Outer) Heavy-Duty Nitrile or Neoprene (8+ mil)>240 min breakthrough timePyridine derivatives rapidly degrade latex. Heavy nitrile prevents lipophilic dermal absorption[4].
Respiratory N95 / P100 Particulate Respirator99.9% filtration of airborne particulatesPrevents inhalation of aerosolized free-base powder, mitigating the risk of rapid pulmonary absorption[2].
Eyes/Face Unvented Chemical Splash GogglesFull orbital sealThe basic amine causes severe eye irritation (H319). Unvented goggles prevent airborne dust from bypassing the seal[4].
Body Flame-Resistant (FR) Lab Coat or Tyvek SuitFluid/dust resistantPrevents accumulation of static-charged powder on standard cotton clothing, which could lead to delayed dermal exposure.

Self-Validating Operational Workflow

To ensure trust and safety, every step in the handling process must include a validation check. Do not proceed to the next step unless the validation condition is met.

Phase A: Preparation and Verification
  • Airflow Validation: Turn on the chemical fume hood or ventilated balance enclosure (VBE). Validation: Check the digital monitor to ensure a face velocity of at least 80–100 feet per minute (fpm).

  • Static Mitigation: Wipe down the interior of the VBE with a damp, lint-free cloth to eliminate static charge, which can cause the fine powder of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine to aerosolize and stick to gloves.

  • Donning PPE: Don the FR lab coat, unvented goggles, N95 respirator, and double gloves. Validation: Perform a visual inspection of the outer gloves for micro-tears by trapping air and applying slight pressure.

Phase B: Material Transfer and Weighing
  • Vessel Staging: Place the source bottle and the tared receiving vial inside the VBE.

  • Transfer: Use an anti-static, grounded micro-spatula to transfer the compound. Do not pour the solid , as this generates hazardous dust plumes.

  • Sealing: Cap both the source and receiving vessels before removing them from the VBE. Validation: Invert the sealed receiving vial gently to ensure the cap is threaded correctly and no powder escapes.

Phase C: Dissolution
  • Solvent Addition: If creating a stock solution (e.g., in DMSO for biological assays), add the solvent directly into the receiving vial via a syringe or pipette while still inside the fume hood.

  • Agitation: Vortex the sealed vial. Causality: Dissolving the powder eliminates the inhalation hazard of aerosolized dust, transitioning the risk profile strictly to a dermal/spill hazard.

Workflow A 1. Environmental Setup Verify Fume Hood (>100 fpm) B 2. PPE Donning Double Nitrile/Neoprene, Goggles, N95 A->B C 3. Material Transfer Use Anti-Static Spatula in Enclosure B->C D 4. Dissolution / Reaction Keep Vessel Capped Outside Hood C->D E 5. Decontamination 1M HCl Wash -> Soap & Water D->E F 6. Waste Segregation EPA Hazardous Waste (Incineration) E->F

Step-by-step operational workflow for handling pyridine-3-amine derivatives.

Decontamination and Spill Response

If a spill occurs, standard sweeping or water-based wiping is insufficient and dangerous. The free-base form of the compound is highly lipophilic and poorly soluble in water, meaning a wet paper towel will simply smear the chemical across the benchtop.

Step-by-Step Chemical Decontamination:

  • Protonation (The Chemical Fix): Spray the spill area with a dilute acid solution (e.g., 1M Hydrochloric Acid or 5% Acetic Acid). Causality: The acid protonates the primary amine and pyridine nitrogens, converting the lipophilic free base into a highly water-soluble hydrochloride/acetate salt.

  • Absorption: Lay absorbent chemical spill pads over the treated area. Allow 2 minutes for the liquid to be fully absorbed.

  • Secondary Wash: Wipe the area with standard laboratory detergent (soap) and warm water to remove any residual acidic salts.

  • Verification: Visually inspect the benchtop under standard lighting to ensure no crystalline residue remains.

Waste Disposal & Logistics Plan

Improper disposal of aminopyridines can lead to severe environmental toxicity, particularly to aquatic life[4].

  • Solid Waste (Powder & Contaminated Consumables): All spatulas, weigh boats, and outer gloves must be placed in a puncture-resistant, sealable biohazard/chemical waste bag. Label as "Toxic Solid Waste - Aminopyridine Derivative." This must be routed for high-temperature incineration , as heating to decomposition emits highly toxic nitrogen oxides (NOx)[4].

  • Liquid Waste: Segregate organic solutions (e.g., DMSO, Methanol) containing the compound into a designated "Halogenated/Non-Halogenated Organic Waste" carboy. Do not pour down the drain under any circumstances.

  • Doffing PPE: Remove the outer gloves inside the fume hood by turning them inside out, trapping any residual powder inside the glove material. Dispose of them immediately in the solid waste bag.

References

  • Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC National Institutes of Health (NIH)[Link]

  • Miscellaneous Pesticides, Synergists, Solvents and Adjuvants (Aminopyridine Toxicity) U.S. Environmental Protection Agency (EPA)[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • 3-Aminopyridine | C5H6N2 | CID 10009 PubChem - National Library of Medicine[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。